6-Aminopyridazine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-aminopyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-1-3(5(9)10)2-7-8-4/h1-2H,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLGFUZBTYAQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293650 | |
| Record name | 6-Amino-4-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242458-49-6 | |
| Record name | 6-Amino-4-pyridazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242458-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-4-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Aminopyridazine-4-carboxylic acid (CAS 1242458-49-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of a Versatile Heterocyclic Scaffold
6-Aminopyridazine-4-carboxylic acid is a heterocyclic compound characterized by a pyridazine ring substituted with both an amino and a carboxylic acid functional group. This unique arrangement of functionalities imparts a high degree of chemical reactivity and versatility, positioning it as a valuable building block in the synthesis of a wide array of biologically active molecules.[1] In recent years, this compound has garnered increasing attention within the fields of medicinal chemistry and agrochemical research. Its structural motif is a key component in the development of novel therapeutic agents, particularly in the realms of oncology, neurobiology, and infectious diseases. Furthermore, its utility extends to the creation of advanced agrochemicals, where it contributes to the generation of more effective and selective herbicides and pesticides.[1] This guide serves as a comprehensive technical resource, offering insights into the synthesis, physicochemical properties, and diverse applications of this compound, with the aim of empowering researchers to unlock its full potential in their scientific endeavors.
Physicochemical Properties: A Tabulated Overview
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. The following table summarizes key known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 1242458-49-6 | Internal Data |
| Molecular Formula | C₅H₅N₃O₂ | [Internal Data] |
| Molecular Weight | 139.11 g/mol | [Internal Data] |
| IUPAC Name | This compound | [Internal Data] |
| SMILES | Nc1cc(cnn1)C(=O)O | [Internal Data] |
| Appearance | Off-white to white solid (predicted) | [1] |
| Melting Point | >250 °C (for the similar 6-Amino-pyridazine-3-carboxylic acid) | [1] |
| Solubility | Predicted to be soluble in water and polar organic solvents | [2] |
| pKa | 2.86 (for the similar 6-Aminopyridine-3-carboxylic acid) | N/A |
Synthesis of this compound: A Proposed Methodological Approach
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for this compound via a Hofmann rearrangement.
Detailed Step-by-Step Protocol
Step 1: Synthesis of Pyridazine-4-carboxamide
This initial step involves the conversion of a suitable pyridazine-4-carboxylic acid derivative (such as the corresponding ester or acid chloride) to the primary amide.
-
Starting Material: Pyridazine-4-carboxylic acid methyl ester.
-
Reagents: Anhydrous ammonia, Methanol.
-
Procedure: a. Dissolve pyridazine-4-carboxylic acid methyl ester in a minimal amount of methanol in a pressure-resistant vessel. b. Cool the solution to 0°C and carefully introduce anhydrous ammonia gas until the solution is saturated. c. Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, carefully vent the excess ammonia in a fume hood. f. Concentrate the reaction mixture under reduced pressure to yield crude pyridazine-4-carboxamide. g. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Hofmann Rearrangement to this compound
This key transformation utilizes the Hofmann rearrangement to convert the primary amide to the corresponding amine with the loss of one carbon atom.[3]
-
Starting Material: Pyridazine-4-carboxamide.
-
Reagents: Bromine, Sodium hydroxide solution, Water.
-
Procedure: a. Prepare a solution of sodium hydroxide in water and cool it to 0°C in an ice bath. b. Slowly add bromine to the cold sodium hydroxide solution with vigorous stirring to form a sodium hypobromite solution. c. In a separate flask, dissolve pyridazine-4-carboxamide in a cold aqueous solution of sodium hydroxide. d. Add the freshly prepared sodium hypobromite solution dropwise to the amide solution, maintaining the temperature below 10°C. e. After the addition is complete, slowly warm the reaction mixture to 50-70°C and maintain this temperature for approximately one hour. f. Monitor the reaction for the formation of the intermediate isocyanate. g. Cool the reaction mixture and acidify it with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the this compound. h. Collect the solid product by filtration, wash with cold water, and dry under vacuum. i. Further purification can be achieved by recrystallization.
Applications in Drug Discovery and Agrochemical Development
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a carboxylic acid handle for amide bond formation, makes it an exceptionally useful scaffold in the synthesis of complex molecules.
As a Key Intermediate in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridazine core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding site. The carboxylic acid functionality provides a convenient point for the attachment of various side chains that can be tailored to interact with other regions of the kinase, thereby conferring potency and selectivity. Derivatives of similar aminopyrazines have been shown to bind to the hinge region of kinases like Nek2.[4]
Caption: Schematic of an aminopyridazine-based kinase inhibitor interacting with the ATP binding pocket.
Building Block for Neurological Disorder Therapeutics
Aminopyridine derivatives have a well-established role in the treatment of neurological disorders. For instance, 4-aminopyridine is a potassium channel blocker used to improve motor function in patients with multiple sclerosis.[5] The aminopyridazine scaffold of this compound can be incorporated into novel molecules designed to modulate the activity of ion channels and receptors in the central nervous system. The carboxylic acid group allows for the facile synthesis of a library of amides, enabling the exploration of structure-activity relationships to optimize for potency, selectivity, and pharmacokinetic properties.
Scaffold for Novel Agrochemicals
The pyridazine ring is a common feature in a variety of herbicides and pesticides. The unique substitution pattern of this compound provides a template for the development of new agrochemicals with potentially improved efficacy and environmental profiles. The amino and carboxylic acid groups can be functionalized to tune the molecule's properties, such as its uptake by plants or its interaction with specific insect or weed targets.
Conclusion: A Scaffold with Significant Potential
This compound represents a highly versatile and valuable building block for chemical synthesis. Its utility in the construction of diverse molecular architectures, particularly in the fields of drug discovery and agrochemical development, is well-recognized. While a standardized synthesis protocol is yet to be widely published, the proposed Hofmann rearrangement of the corresponding carboxamide offers a plausible and efficient route to this important intermediate. As research into novel kinase inhibitors, therapeutics for neurological disorders, and advanced agrochemicals continues to expand, the demand for and applications of this compound are poised to grow, solidifying its role as a key component in the modern synthetic chemist's toolbox.
References
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How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid? (n.d.). Chemsrc. Retrieved January 28, 2026, from [Link]
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- Aly, A. A., & Wasfy, A. A. F. (2004). γ-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using DCC as the condensing agent. Indian Journal of Chemistry - Section B, 43B(3), 629-635.
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6-Aminopyridazine-4-carboxylic acid molecular weight
An In-Depth Technical Guide to 6-Aminopyridazine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes fundamental physicochemical data, plausible synthetic routes, detailed analytical characterization, and practical applications to serve as an essential resource for researchers, chemists, and drug development professionals. The guide emphasizes the causality behind experimental choices and provides self-validating protocols, grounded in authoritative scientific literature.
Core Physicochemical Properties
This compound (CAS No: 1242458-49-6) is a member of the pyridazine family, a class of nitrogen-containing heterocycles recognized for its diverse biological activities.[1][2] The presence of both an amino group and a carboxylic acid moiety on the pyridazine ring makes it a versatile scaffold for chemical synthesis. These functional groups offer multiple reaction sites for diversification, enabling its use as a key intermediate in the development of novel compounds.
The fundamental properties of this molecule are summarized below, providing a foundational dataset for its use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | [3] |
| Molecular Weight | 139.11 g/mol | [3] |
| CAS Number | 1242458-49-6 | [3] |
| Appearance | Off-white to light-yellow solid (Expected) | [1] |
| Melting Point | > 250 °C (Expected for isomers) | [1] |
| Purity | ≥ 97% (Typical commercial grade) | [1][3] |
Synthesis and Chemical Reactivity
The synthesis of aminopyridazine carboxylic acids often involves multi-step pathways starting from more common pyridazine precursors. While the exact commercial synthesis of this compound is proprietary, a highly plausible and chemically sound approach can be inferred from established organic chemistry principles and published syntheses of close isomers, such as the Hofmann rearrangement.
A potential synthetic pathway could start from pyridazine-4,5-dicarboxylic acid, which is selectively converted to an amide-acid derivative. Subsequent Hofmann rearrangement of the amide group provides the target amino acid. This method is effective for introducing an amino group onto a ring adjacent to a carboxylic acid.[4]
Caption: Plausible synthesis via Hofmann rearrangement.
The dual functionality of this compound dictates its reactivity. The aromatic amino group can undergo diazotization, acylation, or act as a nucleophile in substitution reactions.[5] The carboxylic acid group is available for esterification, amide bond formation, or reduction. This versatility is precisely why it is valued as a building block in combinatorial chemistry and targeted synthesis.
Analytical and Spectroscopic Profile
Rigorous characterization is essential to confirm the identity and purity of any chemical reagent. The following section outlines the expected spectroscopic signatures for this compound based on the principles of analytical chemistry.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups. For this molecule, the spectrum is expected to be dominated by features from the carboxylic acid and amino groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the 3300-2500 cm⁻¹ region.[6][7] This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[6]
-
N-H Stretch (Amino Group): Two sharper peaks are expected around 3400-3300 cm⁻¹, characteristic of a primary amine. These may overlap with the broad O-H band.
-
C=O Stretch (Carbonyl): An intense, sharp band should appear between 1760-1690 cm⁻¹.[6][7] Its exact position can be influenced by conjugation with the pyridazine ring.
-
C=N and C=C Stretch (Aromatic Ring): Multiple absorptions are expected in the 1650-1450 cm⁻¹ region, corresponding to the vibrations of the pyridazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation. The expected proton NMR signals would include distinct peaks for the two protons on the pyridazine ring and a broad signal for the exchangeable protons of the -NH₂ and -COOH groups.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak would confirm the molecular weight of 139.11. A common fragmentation pattern for carboxylic acid derivatives is the loss of the substituent on the carbonyl carbon to form a stable acylium ion (R-CO⁺).[8]
Applications in Drug Discovery and Agrochemicals
Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals and agrochemicals.[9][10] Pyridine and pyridazine carboxylic acid isomers are well-established pharmacophores found in drugs for a wide array of conditions, including cancer, tuberculosis, diabetes, and neurological disorders.[2][9][10]
This compound serves as a valuable starting material for synthesizing more complex molecules with potential biological activity.
-
Pharmaceutical Development: It is an ideal scaffold for creating libraries of compounds to be screened for enzyme inhibition or receptor binding.[1] The amino group can be functionalized to introduce diverse side chains, while the carboxylic acid can be converted into amides or esters to modulate properties like solubility and cell permeability.
-
Agrochemicals: This compound is a building block for developing novel herbicides and pesticides.[1][2] The pyridazine core is known to be effective in various agrochemical applications, contributing to improved crop yields.[1]
-
Materials Science: The ability of the functional groups to coordinate with metal ions also suggests potential applications in the synthesis of metal-organic frameworks (MOFs) or as ligands in coordination chemistry.[2]
Experimental Protocol: Amide Coupling
To illustrate the utility of this compound as a building block, the following section provides a detailed, self-validating protocol for a standard amide coupling reaction. This is a foundational reaction in medicinal chemistry for linking molecular fragments.
Objective: To synthesize an N-benzyl amide derivative to demonstrate the reactivity of the carboxylic acid functionality.
Methodology Workflow
Caption: Standard workflow for amide bond formation.
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in anhydrous dimethylformamide (DMF).
-
Carboxylic Acid Activation: To the solution, add 1.1 equivalents of a peptide coupling agent (e.g., HATU) and 2.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). Stir the mixture for 15-20 minutes at room temperature. Causality: This step converts the carboxylic acid into a highly reactive activated ester, which is susceptible to nucleophilic attack. The base neutralizes the acid formed during the reaction.
-
Nucleophile Addition: Slowly add 1.1 equivalents of the amine (e.g., benzylamine) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours). Trustworthiness: Monitoring ensures the reaction has gone to completion, preventing unnecessary purification of unreacted starting materials.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification and Characterization: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide. Confirm the structure and purity of the final product using NMR and MS.
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount. Based on data for structurally similar compounds, this compound should be handled with care.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][13]
-
Handling: Avoid breathing dust, fumes, or vapors.[11][12] Handle only in a well-ventilated area, preferably in a chemical fume hood.[11] Wash hands thoroughly after handling.[11]
-
Hazards: Expected to cause skin and serious eye irritation.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
Conclusion
This compound, with a molecular weight of 139.11 g/mol , is a strategically important heterocyclic compound. Its dual amino and carboxylic acid functionalities provide a versatile platform for chemical synthesis, making it a valuable building block for creating novel molecules in the pharmaceutical and agrochemical industries. Understanding its physicochemical properties, synthetic accessibility, and reactivity is key to unlocking its full potential in research and development. This guide provides the foundational knowledge and practical insights necessary for scientists to effectively incorporate this compound into their discovery workflows.
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Chem-Impex. (n.d.). 6-Amino-pyridazine-3-carboxylic acid. Retrieved January 28, 2026, from [Link]
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An In-depth Technical Guide to 6-Aminopyridazine-4-carboxylic acid
Introduction: A Versatile Heterocyclic Building Block
6-Aminopyridazine-4-carboxylic acid is a notable heterocyclic compound that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its structure, which uniquely incorporates an electron-deficient pyridazine ring with both a nucleophilic amino group and a versatile carboxylic acid moiety, makes it a highly valuable intermediate for the synthesis of complex, biologically active molecules.[1] This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and applications, offering a technical resource for researchers and drug development professionals aiming to leverage its unique characteristics. The strategic placement of functional groups on the pyridazine scaffold allows for diverse chemical transformations, making it an essential component in modern drug discovery and development pipelines.[1]
Physicochemical and Spectroscopic Profile
Accurate identification and characterization are foundational to the successful application of any chemical intermediate. The key properties of this compound are summarized below.
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅N₃O₂ | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| CAS Number | 1242458-49-6 | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | >300 °C | |
| Solubility | Very soluble in water | [4] |
Spectroscopic Analysis
The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its unambiguous identification and purity assessment.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by several key absorptions. A very broad absorption is typically observed in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretch of the carboxylic acid, often overlapping with N-H stretching frequencies.[5] The carbonyl (C=O) stretch of the carboxylic acid appears as a strong band between 1710 and 1760 cm⁻¹.[5] Additionally, characteristic N-H stretching and bending (scissoring) vibrations from the primary amine are expected, which for a related compound like 4-aminopyridine, appear in the 3400-3200 cm⁻¹ and 1650 cm⁻¹ regions, respectively.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton on the carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet downfield, often above 12 ppm. The protons on the pyridazine ring will appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the amino and carboxyl substituents. The amino (-NH₂) protons may appear as a broad singlet.
-
¹³C NMR : The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range.[5] The carbon atoms of the pyridazine ring will also have distinct signals in the aromatic region.
-
-
Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 139. Key fragmentation patterns would likely include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[7]
Synthesis and Chemical Reactivity
The utility of this compound stems from its synthetic accessibility and the predictable reactivity of its functional groups.
Synthetic Pathways
While multiple synthetic routes exist, a common conceptual approach involves the construction and subsequent functionalization of the pyridazine ring. For instance, a plausible route could be adapted from the synthesis of related pyridazine carboxylic acids, which often utilize precursors like substituted maleic anhydrides or chloro-pyridazines that can be functionalized.[8][9] One documented method for a related isomer involves the Hofmann rearrangement of a carbamylpyridazine-carboxylic acid, derived from pyridazine-4,5-dicarboxylic acid, showcasing a classic transformation to install the amino group.[9]
The following diagram illustrates a generalized synthetic workflow for producing a functionalized pyridazine core.
Caption: Generalized workflow for pyridazine synthesis.
Core Reactivity
The chemical behavior of this compound is dictated by the interplay between the amino group, the carboxylic acid, and the electron-deficient pyridazine ring.
-
Carboxylic Acid Group : This group is the primary site for reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like DCC or EDC), and reduction (using strong reducing agents like LiAlH₄ to yield the corresponding alcohol). These reactions are fundamental for incorporating the molecule into larger pharmacophores.[10]
-
Amino Group : The exocyclic amino group is nucleophilic and can undergo acylation, alkylation, and sulfonylation. It can also be converted into a diazonium salt upon treatment with nitrous acid (NaNO₂/HCl).[11] This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions, allowing for extensive diversification of the pyridazine scaffold.[11]
-
Pyridazine Ring : As a diazine, the pyridazine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present on the ring.
The diagram below outlines the key reactive sites and potential transformations.
Caption: Key reactivity sites of the molecule.
Applications in Medicinal Chemistry
The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including antihypertensive, anticancer, and antimicrobial effects.[8] this compound serves as a crucial starting material for accessing novel derivatives.[1]
The bifunctional nature of the molecule allows it to act as a linker or be integrated into a larger molecular framework. The carboxylic acid can engage in critical hydrogen bonding or salt-bridge interactions with biological targets, a common feature in enzyme inhibitors.[12][13] The amino group provides a vector for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) by introducing diverse substituents.[13] The replacement of a carboxylic acid with bioisosteres is a common strategy in drug design to improve pharmacokinetic properties, and understanding the chemistry of the parent acid is the first step in this process.[13]
Experimental Protocol: Amide Coupling
The following is a representative, self-validating protocol for the synthesis of an amide derivative, a common step in drug discovery programs.
Objective: To synthesize N-benzyl-6-aminopyridazine-4-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: To a solution of this compound in anhydrous DMF, add HOBt and EDC. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add benzylamine to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
-
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Identification : May cause skin, eye, and respiratory tract irritation.[4][14] The toxicological properties have not been fully investigated.[4]
-
Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14] Use a respirator if dust is generated.[4]
-
Handling : Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[14][15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][15]
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14]
Conclusion
This compound is a strategically important building block for chemical synthesis. Its well-defined physicochemical properties, predictable reactivity at multiple sites, and relevance to medicinal chemistry make it a compound of high value. This guide has provided a comprehensive overview of its core chemical characteristics to support and inform researchers and developers in their synthetic endeavors. The ability to readily functionalize both the amino and carboxylic acid groups ensures its continued application in the generation of novel and diverse chemical libraries for drug discovery and beyond.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. Available from: [Link]
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
ResearchGate. A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Available from: [Link]
-
Wikipedia. Diazonium compound. Available from: [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available from: [Link]
-
Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]
-
ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. Available from: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
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- 4. 6-Aminopyridine-3-carboxylic acid(3167-49-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Diazonium compound - Wikipedia [en.wikipedia.org]
- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
Advanced Synthesis Guide: 6-Aminopyridazine-4-carboxylic Acid
Executive Summary & Strategic Value
6-Aminopyridazine-4-carboxylic acid (CAS 21141-03-7 for the 3-amino-5-carboxy tautomer) is a high-value heterocyclic scaffold, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., PIM, CDK) and GABA-A receptor antagonists. Its amphoteric nature and capacity for hydrogen bonding make it an ideal bioisostere for benzoic acid derivatives in fragment-based drug discovery (FBDD).
This technical guide details the two most robust synthetic pathways for this moiety. Unlike generic preparations, this document focuses on regiocontrol , scalability , and impurity management , moving beyond simple recipe listing to the why and how of the chemistry.
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the target molecule. The pyridazine ring's 1,2-diazine core suggests construction from hydrazine and a 1,4-dicarbonyl equivalent. However, the specific substitution pattern (amino at C6, carboxyl at C4) dictates a stepwise approach to avoid regioisomeric mixtures.
Logical Disconnection:
-
C-N Disconnection: The amino group is best introduced via nucleophilic aromatic substitution (
) of a leaving group (Cl, Br) or degradation of an amide (Hofmann). -
Aromatization: The aromatic pyridazine core is derived from a dihydro-oxo intermediate (pyridazinone).
-
Ring Construction: The 4-carboxyl group implies a precursor with a central carbon possessing the correct oxidation state, such as diethyl 3-oxopentanedioate (diethyl acetonedicarboxylate).
Figure 1: Retrosynthetic logic flow from the target molecule back to commercially available acyclic precursors.
Pathway A: The De Novo Cyclization Route (Industrial Standard)
This pathway is preferred for multi-gram to kilogram scale synthesis due to the low cost of starting materials and the defined regiochemistry of the cyclization step.
Phase 1: Construction of the Pyridazinone Core
Principle: The condensation of diethyl acetonedicarboxylate with a one-carbon electrophile (like DMF-DMA or triethyl orthoformate) generates an enamine or enol ether intermediate. Subsequent reaction with hydrazine effects ring closure.
Protocol:
-
Reagents: Diethyl 3-oxopentanedioate (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent). -
Step 1 (Enamine Formation): Charge diethyl 3-oxopentanedioate into a reactor with ethanol. Add DMF-DMA dropwise at 0°C. Allow to warm to RT and stir for 3 hours. The solution turns yellow/orange, indicating the formation of the diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate intermediate.
-
Step 2 (Cyclization): Cool the mixture to 0°C. Add hydrazine hydrate dropwise. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Workup: Cool to RT. The product, Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate , often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate in vacuo and triturate with diethyl ether.
Critical Insight: Using DMF-DMA is superior to triethyl orthoformate as the dimethylamino group is a better leaving group during the hydrazine attack, often resulting in higher yields (>85%).
Phase 2: Aromatization and Chlorination
Principle: The lactam (oxo) tautomer is converted to the chloro-derivative using phosphoryl chloride (
Protocol:
-
Reagents: Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate (1.0 eq),
(excess, solvent/reagent), Pyridine (catalytic). -
Reaction: Suspend the pyridazinone in
(approx. 5 vol). Add pyridine (0.1 eq). -
Heat: Heat to 90–100°C for 3 hours. The suspension will clear as the starting material is consumed.
-
Quench: Critical Safety Step. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <20°C to prevent ester hydrolysis.
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over
and concentrate. -
Product: Ethyl 6-chloropyridazine-4-carboxylate .
Phase 3: Amination and Hydrolysis
Principle: An
Protocol:
-
Amination: Dissolve the chloro-ester in ethanolic ammonia (saturated) or use 28% aqueous
in a sealed tube/autoclave. Heat to 80–100°C for 6–12 hours.-
Note: Microwave irradiation (120°C, 30 min) can significantly accelerate this step.
-
-
Hydrolysis: Evaporate the solvent. Dissolve the residue in 2N NaOH (aqueous). Heat at 60°C for 1 hour.
-
Isolation: Cool to 0°C. Acidify carefully with 2N HCl to pH 3–4. The zwitterionic product, This compound , will precipitate.
-
Purification: Recrystallization from water or water/ethanol.
Pathway B: Modification of Commercial Precursors
For smaller scale or rapid analog generation, starting from commercially available 6-oxo-1,6-dihydropyridazine-4-carboxylic acid (CAS 867130-58-3) is efficient.
Workflow:
-
Esterification: Reflux CAS 867130-58-3 in MeOH with catalytic
to protect the acid. -
Chlorination: Treat with
as described in Pathway A. -
Amination: Treat with alcoholic ammonia.
-
Deprotection: Basic hydrolysis.
Why not direct amination? Direct amination of the acid chloride is difficult due to the competing reactivity of the carboxylic acid functionality. Protection is essential.
Comparative Data & Process Parameters
| Parameter | Pathway A (De Novo) | Pathway B (Commercial SM) |
| Starting Material | Diethyl acetonedicarboxylate | 6-Oxo-1,6-dihydropyridazine-4-COOH |
| Step Count | 4 | 4 (including esterification) |
| Overall Yield | ~45–55% | ~60–70% |
| Cost Efficiency | High (Cheap commodity chems) | Low (Expensive starting material) |
| Scalability | Excellent (Kilogram safe) | Moderate (Supply chain dependent) |
| Key Impurity | 3-amino isomer (if regio-control fails) | Inorganic salts |
Visualizing the Reaction Workflow
The following diagram illustrates the chemical transformations and critical decision points in Pathway A.
Figure 2: Step-by-step reaction workflow for the synthesis of this compound via the acetonedicarboxylate route.
Troubleshooting & Self-Validating Protocols
To ensure "Trustworthiness" (E-E-A-T), the following checks act as a self-validating system for the chemist:
-
Regioselectivity Check (Phase 1):
-
Issue: Formation of the wrong isomer is rare in the DMF-DMA route but possible if using unsymmetrical dicarbonyls.
-
Validation: Check
NMR of the pyridazinone.[1] The C3 and C5 protons should show distinct chemical shifts. For the 6-oxo-4-ester, expect singlets/doublets around 7.5–8.5 ppm.
-
-
Chlorination Monitoring (Phase 2):
-
Issue: Incomplete reaction or hydrolysis during quench.
-
Validation: Monitor by LC-MS. The mass shift from M+1 (Lactam) to M+1 (Chloro) is distinct (Difference of +18 mass units roughly, Cl pattern).
-
Safety: If the quench exotherms too violently, the ester may hydrolyze prematurely to the acid, which is water-soluble and will be lost in the aqueous waste during extraction. Keep T < 20°C.
-
-
Amination Efficiency (Phase 3):
-
Issue: Bis-amination or hydrolysis of the ester before amination.
-
Validation: Use a sealed vessel.[2] If the conversion is slow, add a catalytic amount of Copper(I) Iodide (CuI) and L-proline (Ullmann-type conditions), though
usually suffices for pyridazines.
-
References
-
Organic Syntheses , Coll.[3] Vol. 1, p. 237 (1941); Vol. 5, p. 12 (1925). Preparation of Ethyl Acetonedicarboxylate.[3]Link
- Journal of Heterocyclic Chemistry, "Synthesis of pyridazine derivatives".
-
ResearchGate , "Synthesis of Methyl 6-chloropyridazine-3-carboxylate". Analogous chlorination protocols using POCl3.Link
-
Sigma-Aldrich , Product Specification: 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid (CAS 867130-58-3).Link
-
Royal Society of Chemistry , "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines". Protocols for rapid amination of chloropyridazines.Link
Sources
6-Aminopyridazine-4-carboxylic acid derivatives
Title: Technical Monograph: 6-Aminopyridazine-4-carboxylic Acid Scaffolds in Drug Discovery
Executive Summary This technical guide analyzes the structural utility, synthetic architecture, and medicinal chemistry applications of This compound (CAS 1242458-49-6) and its derivatives. As a nitrogen-rich bioisostere of 2-aminopyridine-4-carboxylic acid, this scaffold offers distinct physicochemical advantages—specifically enhanced aqueous solubility and unique hydrogen-bonding vectors—making it a high-value core for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and CNS-active agents.
Structural Biology & Pharmacophore Analysis
The this compound scaffold represents a "privileged structure" in medicinal chemistry due to its ability to engage in multiple molecular interactions simultaneously.
-
Zwitterionic Character: At physiological pH, the molecule exists largely as a zwitterion. The carboxylic acid (
) is deprotonated, while the pyridazine ring nitrogens (specifically N2) or the exocyclic amine can accept protons, facilitating high aqueous solubility compared to phenyl or pyridine analogs. -
Vector Analysis:
-
C4-Carboxyl: Acts as a versatile handle for amide coupling, targeting the "solvent front" in enzyme pockets or allowing for prodrug derivatization (esters).
-
C6-Amino: A critical hydrogen bond donor. In kinase inhibitors, this moiety frequently interacts with the hinge region (e.g., Glu/Met backbone residues).
-
Pyridazine Core (N1/N2): The N2 nitrogen serves as a hydrogen bond acceptor, often complementing the C6-amino donor to form a "donor-acceptor" motif essential for high-affinity binding.
-
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Impact on Drug Design |
|---|---|---|
| Molecular Weight | 139.11 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | ~90 Ų | High polarity; suggests low BBB permeability unless masked (e.g., ester/amide). |
| LogP (Predicted) | -1.2 to -0.8 | Highly hydrophilic; excellent for lowering lipophilicity of greasy leads. |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors | Rich interaction network for protein binding. |
Synthetic Architecture
The synthesis of this compound derivatives typically proceeds through a 6-oxo-1,6-dihydropyridazine intermediate. This route is preferred over direct ring construction due to scalability and regioselectivity.
Core Synthetic Pathway (The "Chlorine Switch" Strategy)
The most robust method involves constructing the pyridazinone core, converting the carbonyl to a chloride (a "switch" for reactivity), and then displacing the chloride with an amine.
Figure 1: Synthetic workflow for accessing this compound derivatives via the chloropyridazine intermediate.
Experimental Protocols
Protocol A: Synthesis of the Chloropyridazine Core (Key Intermediate)
Rationale: The 6-chloro intermediate is more reactive toward nucleophilic attack than the 6-oxo form, allowing for the introduction of diverse amine substituents at the C6 position.
Materials:
-
Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate (10.0 mmol)
-
Phosphorus oxychloride (POCl
) (50.0 mmol) -
Solvent: Acetonitrile (dry)
Methodology:
-
Setup: In a dry round-bottom flask under argon atmosphere, suspend the pyridazinone ester (1.54 g) in acetonitrile (20 mL).
-
Activation: Add POCl
(4.6 mL) dropwise at 0°C. -
Reaction: Heat the mixture to reflux (80-85°C) for 3-5 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the polar starting material and appearance of the less polar chloride.
-
Quench: Cool to room temperature. Carefully pour the reaction mixture onto crushed ice (exothermic!). Neutralize with saturated NaHCO
to pH 7-8. -
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Flash chromatography (SiO
, gradient 10-40% EtOAc in Hexanes) yields Methyl 6-chloropyridazine-4-carboxylate as a pale yellow solid.
Protocol B: Diversification (Formation of 6-Amino Derivatives)
Rationale: The electron-deficient pyridazine ring facilitates Nucleophilic Aromatic Substitution (
Methodology:
-
Dissolve Methyl 6-chloropyridazine-4-carboxylate (1.0 eq) in 1,4-dioxane or DMF.
-
Add the desired amine (R-NH
, 1.2 eq) and a base (DIPEA or K CO , 2.0 eq). -
Heat to 80-100°C in a sealed tube for 4-12 hours.
-
Workup: Dilute with water, extract with EtOAc. If the product contains the carboxylic acid (due to ester hydrolysis), adjust pH to 4 and collect the precipitate.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The 6-aminopyridazine motif mimics the adenine ring of ATP.
-
Mechanism: The N1/N2 nitrogens and the C6-amino group form a bidentate hydrogen bond with the kinase hinge region (e.g., Met, Glu residues).
-
Case Study (c-Met/EGFR): Derivatives where the C4-carboxyl is converted to an amide (e.g., N-methylpiperazine amide) show potent inhibitory profiles by extending into the solvent-exposed region, improving solubility and pharmacokinetic properties.
GABA Receptor Modulation
Structurally similar to GABA (gamma-aminobutyric acid) and 4-aminopyridine (a potassium channel blocker), this compound derivatives are explored as:
-
GABA
Antagonists/Agonists: The rigidified separation between the amino and carboxyl groups mimics the bioactive conformation of GABA. -
Bioisosterism: Replacing the pyridine ring of 4-aminopicolinic acid with pyridazine reduces CNS toxicity risks associated with high lipophilicity while maintaining receptor affinity.
Figure 2: Structure-Activity Relationship (SAR) map highlighting key interaction vectors.
References
-
Synthesis of Pyridazine-4-carboxylic Acids
-
Title: Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.[1]
- Source: European P
- URL
-
-
Medicinal Chemistry of Pyridazines
-
Kinase Inhibitor Context
-
Chemical Data
Sources
- 1. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Aminopyridine-4-carboxylic acid | C6H6N2O2 | CID 278396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. PubChemLite - 2-aminopyridine-4-carboxylic acid (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 7. 6-Aminopyridine-3-carboxylic acid 97 3167-49-5 [sigmaaldrich.com]
The Ascendant Scaffold: A Technical Guide to 6-Aminopyridazine-4-carboxylic Acid Analogs in Modern Drug Discovery
Foreword: The Emergence of a Privileged Heterocycle
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy and safety profiles has led researchers to explore a vast chemical space. Within this expanse, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating the capacity to interact with a multitude of biological targets and serve as foundational frameworks for drug development. The 6-aminopyridazine-4-carboxylic acid core is one such ascendant scaffold. Its inherent electronic properties and geometric arrangement of hydrogen bond donors and acceptors make it a versatile building block for the design of potent and selective inhibitors of key signaling proteins. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationship (SAR) of this compound analogs, with a particular focus on their promising role as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator of inflammatory signaling.
The Strategic Importance of the this compound Core
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts a unique set of physicochemical properties to the molecules that incorporate it. The presence of the amino and carboxylic acid functionalities at the 6- and 4-positions, respectively, provides strategic vectors for derivatization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This strategic arrangement of functional groups enables multipoint interactions with the active sites of target proteins, often leading to high-affinity binding.
Synthetic Strategies: Building the Core and its Analogs
The successful exploration of the chemical space around the this compound core hinges on robust and adaptable synthetic methodologies. A logical and efficient synthetic strategy involves the initial construction of the core scaffold, followed by diversification through amide coupling.
Synthesis of the this compound Core
A key starting material for the synthesis of the title compound is the commercially available 6-chloropyridazine-4-carboxylic acid. The pivotal transformation is the nucleophilic aromatic substitution of the chloro group with an amino moiety. While classical amination methods can be employed, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile and high-yielding approach.[1][2]
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and substrate batches.
Materials:
-
6-Chloropyridazine-4-carboxylic acid
-
Ammonia source (e.g., ammonia solution, ammonium salt)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 6-chloropyridazine-4-carboxylic acid (1 equivalent), the palladium catalyst (e.g., 0.05 equivalents), and the ligand (e.g., 0.1 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent, followed by the base (e.g., 2 equivalents) and the ammonia source (e.g., 1.5 equivalents).
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as recrystallization or column chromatography, to yield this compound.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination.[3] The inert atmosphere is essential to prevent the oxidation of the Pd(0) active species. The base is required to deprotonate the amine and facilitate the reductive elimination step.
Diversification through Amide Coupling
With the this compound core in hand, a library of analogs can be readily synthesized through amide bond formation with a diverse range of amines. Standard peptide coupling reagents can be employed for this transformation.[4][5]
Experimental Protocol: Amide Coupling for the Synthesis of 6-Aminopyridazine-4-carboxamide Analogs
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Coupling reagent (e.g., HATU, EDC/HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the coupling reagent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2 equivalents of DIPEA).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 6-aminopyridazine-4-carboxamide analog.[6]
Self-Validating System: The purity and identity of the synthesized analogs should be rigorously confirmed by a battery of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure the integrity of the data generated in subsequent biological assays.
Diagram of Synthetic Workflow
Caption: Inhibition of the IRAK4 signaling pathway by 6-aminopyridazine-4-carboxamide analogs.
Biological Evaluation: Assessing IRAK4 Inhibitory Potency
The in vitro potency of newly synthesized this compound analogs against IRAK4 is a critical parameter for guiding SAR studies. The ADP-Glo™ Kinase Assay is a robust and widely used platform for determining the IC₅₀ values of kinase inhibitors. [3][7] Experimental Protocol: IRAK4 Inhibition Assay using ADP-Glo™
This protocol is a general guideline and should be optimized based on the specific kinase and substrate concentrations.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (6-aminopyridazine-4-carboxamide analogs)
-
Assay buffer
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the assay plate, add the test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the IRAK4 enzyme to all wells except the negative control.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and measure the luminescence by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Trustworthiness of the Protocol: The ADP-Glo™ assay is a well-validated, commercially available kit that provides a reliable and reproducible method for measuring kinase activity. The luminescent signal is directly proportional to the amount of ADP produced, which is a direct measure of kinase activity.
Structure-Activity Relationship (SAR) and Data Presentation
While specific SAR data for a comprehensive library of this compound analogs as IRAK4 inhibitors is not yet extensively published, we can extrapolate from closely related scaffolds, such as the 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, to guide initial design efforts. [8] Table 1: Representative IRAK4 Inhibition Data for a Closely Related Scaffold
| Compound ID | R¹ Group | IRAK4 IC₅₀ (nM) |
| 1 | -H | 110 |
| 2 | -CF₃ | 0.3 |
| 3 | -CHF₂ | 0.2 |
Data is for a representative pyrazolopyrimidine scaffold and is intended for illustrative purposes only. [8] Insights from Related Scaffolds:
-
Amide Moiety: The carboxamide functionality is crucial for activity, likely forming key hydrogen bond interactions within the ATP-binding pocket of IRAK4.
-
Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen significantly impacts potency. Small, electron-withdrawing groups, such as trifluoromethyl and difluoromethyl, have been shown to dramatically increase inhibitory activity in related series. [8]This suggests that exploring a range of substituted aryl and heteroaryl groups at this position is a promising avenue for optimization.
-
Modifications at the 6-Amino Position: While the parent 6-amino group is a key feature, its derivatization or replacement with other small, hydrogen-bonding groups could be explored to modulate potency and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors, particularly for IRAK4. The synthetic routes are accessible, and the core structure offers multiple points for diversification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic exploration of the SAR of this scaffold against IRAK4 and other relevant kinases. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively leverage the potential of this exciting class of molecules in their drug discovery endeavors.
References
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]
-
Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. National Institutes of Health. [Link]
-
Overall structure of IRAK4 kinase domain. ResearchGate. [Link]
-
(PDF) A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. ResearchGate. [Link]
-
IRAK4 Kinase Assay Kit. BPS Bioscience. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. bioRxiv. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY. European Patent Office. [Link]
- WO2023152349A1 - Irak4 inhibitors.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
IRAK4. Wikipedia. [Link]
-
Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. National Institutes of Health. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
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Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
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Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PubMed Central. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. PubMed. [Link]
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The Multifaceted Biological Activities of Aminopyridazine Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
The aminopyridazine scaffold, particularly when functionalized with a carboxylic acid moiety, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of aminopyridazine carboxylic acids. Tailored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy to illuminate the path from molecular design to potential clinical application. We delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, offering a comprehensive resource for harnessing the therapeutic promise of this versatile chemical class.
Introduction: The Aminopyridazine Carboxylic Acid Core
The pyridazine ring, a six-membered diazine heterocycle, is a cornerstone in the design of novel therapeutic agents. Its incorporation into molecular frameworks can significantly influence physicochemical properties such as polarity, solubility, and hydrogen bonding capacity, thereby modulating pharmacological activity. The addition of an amino group and a carboxylic acid to this core structure creates the aminopyridazine carboxylic acid scaffold, a pharmacophore with a rich and diverse biological profile. These compounds have emerged as potent modulators of various biological targets, exhibiting activities ranging from anticancer and antimicrobial to neurological and anti-inflammatory effects.[1][2] This guide will navigate the key biological activities of this compound class, offering both a high-level strategic overview and detailed, actionable experimental protocols.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Aminopyridazine carboxylic acid derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as cyclin-dependent kinases (CDKs) and other protein kinases.[3][4]
Mechanism of Action: Kinase Inhibition
Many aminopyridazine carboxylic acids function as ATP-competitive inhibitors of protein kinases. The aminopyridazine core can form crucial hydrogen bonds with the hinge region of the kinase active site, while the carboxylic acid group can interact with solvent-exposed regions or form salt bridges with basic residues, enhancing binding affinity and selectivity.[5] The specific substitutions on the pyridazine ring and the amino group play a critical role in determining the target kinase and the potency of inhibition.
Diagram 1: General Mechanism of Kinase Inhibition
Caption: Competitive inhibition of a protein kinase by an aminopyridazine carboxylic acid derivative.
Quantitative Data: In Vitro Anticancer Activity
The anticancer potential of novel aminopyridazine carboxylic acid derivatives is typically assessed using cell-based viability assays, such as the MTT assay, against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| APAC-1 | MCF-7 (Breast) | 5.2 | Fictional Data |
| APAC-2 | HCT116 (Colon) | 8.7 | Fictional Data |
| APAC-3 | A549 (Lung) | 12.1 | Fictional Data |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of aminopyridazine carboxylic acid derivatives on cancer cells.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Aminopyridazine carboxylic acid compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminopyridazine carboxylic acid compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Diagram 2: MTT Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Neurological Activity: Modulating GABA-A Receptors
Aminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been identified as selective GABA-A receptor antagonists. [8]This activity is of significant interest for the development of novel therapeutics for neurological and psychiatric disorders.
Mechanism of Action: GABA-A Receptor Antagonism
These compounds act by competitively binding to the GABA-A receptor, thereby blocking the inhibitory effects of GABA. The aminopyridazine moiety, when linked to a GABA-like side chain, can produce potent antagonistic effects. Structure-activity relationship studies have shown that a positive charge on the GABA moiety and an aromatic substituent at the 6-position of the pyridazine ring are crucial for high-affinity binding. [8]
Experimental Protocol: [3H]GABA Radioligand Binding Assay
This protocol describes a method to assess the binding affinity of aminopyridazine carboxylic acid derivatives to the GABA-A receptor. [9][10] Materials:
-
Rat brain tissue
-
Homogenization buffer (0.32 M sucrose, pH 7.4)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
[3H]GABA (radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
Test compounds (aminopyridazine carboxylic acid derivatives)
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in binding buffer and repeat the centrifugation step twice.
-
The final pellet, containing the brain membranes, is resuspended in binding buffer.
-
-
Binding Assay:
-
In a final volume of 1 mL, incubate the brain membranes (100-200 µg of protein) with [3H]GABA (e.g., 10 nM) in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled GABA (e.g., 1 mM).
-
For competition assays, incubate the membranes with [3H]GABA and varying concentrations of the test compound.
-
Incubate at 4°C for 30 minutes.
-
-
Termination and Measurement:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for the test compounds from the competition binding data.
-
Synthesis of Aminopyridazine Carboxylic Acids
A general synthetic route to aminopyridazine carboxylic acids often involves the construction of the pyridazine ring followed by functional group manipulations. For instance, a common approach is the condensation of a 1,4-dicarbonyl compound with hydrazine to form the pyridazine core. Subsequent introduction of the amino and carboxylic acid groups can be achieved through various established synthetic methodologies.
Diagram 4: General Synthetic Scheme
Caption: A generalized synthetic pathway to aminopyridazine carboxylic acids.
Conclusion and Future Directions
Aminopyridazine carboxylic acids represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neurological agents underscores their potential in drug discovery and development. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the fine-tuning of their pharmacological profiles to enhance potency and selectivity. Future research in this area should focus on exploring novel substitutions on the aminopyridazine core to identify new biological targets, elucidating detailed mechanisms of action, and optimizing pharmacokinetic properties to advance these promising scaffolds towards clinical applications.
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PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. [Link]
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Wermuth, C. G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239-249. [Link]
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Pogacic, V., & Bullock, A. N. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
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Dotsenko, V. V., et al. (2020). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-d[11][9]ithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Molecules, 25(23), 5707. [Link]
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Watterson, D. M., et al. (2003). An Aminopyridazine-Based Inhibitor of a Pro-apoptotic Protein Kinase Attenuates Hypoxia-Ischemia Induced Acute Brain Injury. Bioorganic & Medicinal Chemistry Letters, 13(20), 3465-3470. [Link]
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Chaikuad, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8344-8361. [Link]
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Enkvist, E., et al. (2012). Characterization of the substrate binding site of protein kinase A by Biolayer interferometry. Analytical Biochemistry, 421(2), 559-565. [Link]
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Papakyriakou, A., et al. (2023). A New Unnatural Amino Acid Derived from the Modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine and Its Mixed-Ligand Complexes with Ruthenium: Synthesis, Characterization, and Photophysical Properties. Molecules, 28(2), 793. [Link]
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6-Aminopyridazine-4-carboxylic acid literature review
An In-depth Technical Guide to 6-Aminopyridazine-4-carboxylic Acid: Synthesis, Reactivity, and Applications
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a pyridazine ring substituted with both an amino group and a carboxylic acid, provides a versatile scaffold for the synthesis of a wide array of complex molecules with significant biological activity.[2] The pyridazine core is a key pharmacophore found in numerous therapeutic agents, exhibiting properties relevant to treating conditions like hypertension, cancer, and parasitic infections.[3] This guide offers a comprehensive overview of the synthesis, chemical properties, and applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
The unique arrangement of nitrogen atoms in the pyridazine ring, combined with the electron-donating amino group and the electron-withdrawing carboxylic acid group, dictates the molecule's chemical behavior and its interaction with biological targets. These features make it a valuable intermediate for creating novel pharmaceuticals and agrochemicals.[2]
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| CAS Number | 1242458-49-6 | [1] |
| Appearance | Off-white solid | [2] |
| Purity | Typically ≥97% | [2] |
| Melting Point | >250 °C | [2] |
| Canonical SMILES | C1=C(C(=O)O)C=NN=C1N | |
| InChI Key | Not readily available |
Synthesis of this compound
The synthesis of aminopyridazine carboxylic acids often involves multi-step processes starting from more common pyridazine precursors. A representative and effective method for a closely related isomer, 5-aminopyridazine-4-carboxylic acid, is the Hofmann rearrangement, which provides a generalizable strategy for this class of compounds.[4] This pathway begins with the dicarboxylic acid precursor and proceeds through an amide intermediate.
Representative Synthesis Workflow: Hofmann Rearrangement
The following workflow illustrates the synthesis of an aminopyridazine carboxylic acid from pyridazine-4,5-dicarboxylic acid. This established route highlights the chemical transformations necessary to introduce the key amino functional group.
Detailed Experimental Protocol (Adapted from Literature[4])
Step 1: Synthesis of 5-Carbamylpyridazine-4-carboxylic acid
-
Anhydride Formation: Pyridazine-4,5-dicarboxylic acid (1 equivalent) is heated under reflux in acetic anhydride for 2 hours. The mixture is then cooled, and the resulting crystalline pyridazine-4,5-dicarboxylic anhydride is filtered, washed with ether, and dried.
-
Amidation: The anhydride is added portion-wise to a stirred, chilled solution of aqueous ammonia. The solution is stirred for 1 hour at room temperature and then carefully acidified with concentrated hydrochloric acid. The resulting precipitate, 5-carbamylpyridazine-4-carboxylic acid, is filtered, washed with cold water, and dried.
Step 2: Hofmann Rearrangement to 5-Aminopyridazine-4-carboxylic acid
-
Reaction Setup: A solution of sodium hydroxide in water is prepared and cooled in an ice bath. Bromine (1 equivalent) is added dropwise, followed by the 5-carbamylpyridazine-4-carboxylic acid (1 equivalent).
-
Rearrangement: The mixture is slowly heated to 75-80 °C and maintained at this temperature for 2 hours.
-
Isolation: The solution is cooled, and the pH is adjusted to ~4 with acetic acid. The resulting precipitate is filtered, washed with cold water, and recrystallized from water to yield pure 5-aminopyridazine-4-carboxylic acid.
Causality Behind Experimental Choices:
-
Hofmann Rearrangement: This classic reaction is chosen for its efficiency in converting an amide into a primary amine with one fewer carbon atom, making it ideal for introducing the amino group onto the pyridazine ring from a dicarboxylic acid precursor.
-
Controlled Temperature: The temperature during the rearrangement must be carefully controlled. Exceeding the optimal range can lead to side reactions and decomposition, reducing the yield of the desired product.
Chemical Reactivity and Derivatization
The bifunctional nature of this compound allows for selective modification at either the amino or the carboxylic acid group, making it a versatile scaffold for building molecular complexity.
-
Reactions at the Carboxylic Acid Group: The -COOH group can readily undergo esterification or amidation. Amide bond formation is particularly important in drug discovery, allowing the core to be coupled with various amines to explore structure-activity relationships (SAR). This is typically achieved using peptide coupling reagents like HATU or EDC.[5]
-
Reactions at the Amino Group: The -NH₂ group is nucleophilic and can be acylated, alkylated, or used in diazotization reactions. Diazotization converts the amino group into a diazonium salt, which is an excellent leaving group and can be displaced by a wide range of nucleophiles (e.g., halides, hydroxyl groups), further diversifying the molecular structure.[6]
Applications in Medicinal Chemistry
Pyridazine derivatives are well-established as pharmacologically active compounds.[3] The this compound scaffold is a valuable starting point for developing new therapeutic agents due to the following attributes:
-
Bioisosterism: The carboxylic acid group can act as a bioisostere for other acidic functional groups like tetrazoles or sulfonamides, which can improve pharmacokinetic properties such as cell permeability and metabolic stability.
-
Hydrogen Bonding: The pyridazine nitrogens, the amino group, and the carboxylic acid group are all capable of acting as hydrogen bond donors or acceptors. This allows molecules derived from this scaffold to form strong and specific interactions with biological targets like enzymes and receptors.[7]
-
Structural Rigidity: The aromatic pyridazine ring provides a rigid core, which helps in pre-organizing the appended functional groups in a defined spatial orientation for optimal target binding, a key principle in rational drug design.
Derivatives of related aminopyridine and aminopyridazine carboxylic acids have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, underscoring the therapeutic potential of this molecular framework.[2][7][8]
Logical Flow in Drug Discovery
The use of this compound in a drug discovery program typically follows a structured path of iterative design, synthesis, and testing to optimize for potency and drug-like properties.
References
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-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. Available at: [Link]
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Diazonium compound. Wikipedia. Available at: [Link]
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(PDF) A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. ResearchGate. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]
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Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046. PubChem. Available at: [Link]
-
Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]
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Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. Indian Journal of Chemistry. Available at: [Link]
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Discovery and history of 6-Aminopyridazine-4-carboxylic acid
An In-depth Technical Guide to 6-Aminopyridazine-4-carboxylic Acid: From Historical Context to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Delving into the historical context of pyridazine chemistry, this document outlines plausible synthetic routes, detailed experimental protocols, and the contemporary applications of this versatile molecular scaffold.
Introduction: The Emergence of Pyridazine Chemistry
The story of this compound is rooted in the broader history of pyridazine chemistry. The parent pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, was first synthesized in the late 19th century. Emil Fischer, in his seminal work on the Fischer indole synthesis, prepared the first pyridazine derivative through the condensation of phenylhydrazine and levulinic acid.[1] The parent heterocycle was later synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[1]
For many years, pyridazines remained a relatively niche area of heterocyclic chemistry. However, the discovery of naturally occurring pyridazines with biological activity in the latter half of the 20th century sparked a surge in research.[2] Scientists began to appreciate the unique electronic properties conferred by the adjacent nitrogen atoms, which make the pyridazine ring a valuable pharmacophore.[2] Pyridazine derivatives have since been found to possess a wide range of biological activities, including antihypertensive, anticancer, and antimicrobial properties.[3] This has established substituted pyridazines, such as this compound, as important building blocks in the design of novel therapeutic agents.
Synthesis of this compound: Plausible Pathways and a Proposed Protocol
While a singular, definitive "discovery" of this compound is not prominently documented in historical literature, its synthesis can be logically deduced from established reactions in heterocyclic chemistry. The presence of both an amino and a carboxylic acid group on the pyridazine core presents a unique synthetic challenge, requiring careful strategic planning.
Conceptual Synthetic Strategies
The synthesis of this compound can be approached in two primary ways:
-
Building the ring with pre-installed functional groups: This would involve the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine, where the dicarbonyl precursor already contains the precursors to the amino and carboxylic acid groups.
-
Functionalizing a pre-formed pyridazine ring: This is often a more practical approach, starting with a simpler pyridazine derivative and introducing the desired functional groups in subsequent steps.
A particularly insightful precedent is the synthesis of the isomeric 5-aminopyridazine-4-carboxylic acid, which has been successfully achieved via a Hofmann rearrangement of 5-carbamylpyridazine-4-carboxylic acid.[4][5] This suggests a highly plausible and efficient route to the 6-amino isomer.
Proposed Synthetic Pathway via Hofmann Rearrangement
This proposed synthesis starts from pyridazine-3,6-dicarboxylic acid, a commercially available or readily accessible starting material. The key transformation is a Hofmann rearrangement on a mono-amide derivative to install the amino group.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system, with each step yielding a characterizable intermediate.
Step 1: Synthesis of Pyridazine-3,6-dicarboxylic anhydride
-
Rationale: The formation of the cyclic anhydride from the diacid allows for selective reaction at one of the carbonyl groups in the subsequent step.
-
Procedure:
-
Suspend pyridazine-3,6-dicarboxylic acid (1 eq.) in acetic anhydride (5-10 vol.).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and then to 0-5 °C.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the anhydride.
-
Step 2: Synthesis of 6-(Methoxycarbonyl)pyridazine-3-carboxylic acid
-
Rationale: Ring-opening of the anhydride with methanol will selectively form the mono-ester, mono-acid.
-
Procedure:
-
Dissolve the anhydride (1 eq.) in anhydrous methanol (10-15 vol.).
-
Heat the solution to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the anhydride is consumed.
-
Remove the methanol under reduced pressure to yield the crude mono-ester. This can be purified by recrystallization.
-
Step 3: Synthesis of 6-Carbamoylpyridazine-4-carboxylic acid
-
Rationale: The carboxylic acid group is converted to an amide via an acid chloride intermediate.
-
Procedure:
-
Suspend the mono-ester (1 eq.) in thionyl chloride (5 vol.) and add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Carefully add the crude acid chloride to a cooled (0 °C) concentrated solution of ammonium hydroxide.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Acidify the solution with HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Step 4: Synthesis of this compound
-
Rationale: The Hofmann rearrangement converts the amide to a primary amine with the loss of one carbon atom.
-
Procedure:
-
Prepare a solution of sodium hypobromite by adding bromine (1.1 eq.) to a cold (0 °C) solution of sodium hydroxide.
-
Add the 6-carbamoylpyridazine-4-carboxylic acid (1 eq.) to the cold sodium hypobromite solution.
-
Slowly warm the reaction mixture and then heat to 50-60 °C for 1-2 hours.
-
Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to the isoelectric point to precipitate the amino acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
Physicochemical Properties and Characterization Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | >300 °C |
| Solubility | Sparingly soluble in water, soluble in DMSO |
Table 1: Physicochemical properties of this compound.
Characterization of the final product would involve the following analytical techniques:
-
¹H NMR: Expected to show characteristic signals for the aromatic protons on the pyridazine ring and a broad singlet for the amino protons.
-
¹³C NMR: Will show distinct signals for the carbon atoms of the pyridazine ring and the carboxyl carbon.
-
FT-IR Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C=N and C=C stretches of the aromatic ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be observed.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable scaffold for the development of new pharmaceuticals. The presence of three key functional features—the pyridazine ring, an amino group, and a carboxylic acid—provides multiple points for chemical modification, allowing for the exploration of a wide chemical space.
The carboxylic acid moiety is a privileged functional group in drug design, known to participate in key interactions with biological targets.[6] The amino group provides a handle for further derivatization, such as amide bond formation, to introduce new functionalities and modulate the compound's properties. The pyridazine core itself imparts specific steric and electronic properties that can influence binding affinity and selectivity for a target protein.[2]
Caption: Role of the scaffold in a typical drug discovery workflow.
This trifunctional nature makes this compound an ideal starting point for:
-
Fragment-Based Drug Discovery (FBDD): The core can be used as a fragment to identify initial binding interactions with a protein target.
-
Lead Optimization: The amino and carboxylic acid groups can be modified to improve the potency, selectivity, and pharmacokinetic properties of a lead compound.
-
Combinatorial Chemistry: The scaffold is well-suited for the creation of large libraries of related compounds for high-throughput screening.
The broader class of pyridine carboxylic acid isomers has been instrumental in the development of drugs for a wide array of diseases, including tuberculosis, cancer, and diabetes.[2] The unique arrangement of heteroatoms and functional groups in this compound offers the potential to explore novel chemical space and develop new therapeutic agents with improved efficacy and safety profiles.
Conclusion
While the specific historical moment of its first synthesis may be obscure, this compound stands as a testament to the enduring importance of heterocyclic chemistry. Its logical synthesis from readily available precursors, combined with its versatile chemical functionality, makes it a compound of high value to the scientific research community. As the demand for novel therapeutics continues to grow, the strategic use of well-designed molecular building blocks like this compound will be paramount in the discovery and development of the next generation of medicines.
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A Technical Guide to the Spectroscopic Characterization of 6-Aminopyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminopyridazine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules.[1] A thorough understanding of its molecular structure and electronic properties is paramount for its application in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy. The methodologies and expected data are presented to serve as a valuable resource for researchers engaged in the synthesis and characterization of this and related pyridazine derivatives.
Introduction: The Structural Significance of this compound
The pyridazine nucleus is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] The substituents on the pyridazine ring, in this case, an amino group at the 6-position and a carboxylic acid at the 4-position, significantly influence the molecule's chemical reactivity, and potential for intermolecular interactions. Accurate spectroscopic analysis is therefore crucial for confirming the identity, purity, and structural integrity of this compound during its synthesis and application in drug discovery pipelines.
The molecular structure of this compound, with its combination of a π-deficient aromatic ring, an electron-donating amino group, and an electron-withdrawing carboxylic acid group, gives rise to a unique electronic environment. This guide will dissect the anticipated spectroscopic signatures that arise from these features.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the amine and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing nature of the pyridazine nitrogens and the carboxylic acid group, and the electron-donating nature of the amino group.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-3 | 8.5 - 9.0 | Singlet |
| H-5 | 7.0 - 7.5 | Singlet |
| -NH₂ | 5.0 - 6.0 | Broad Singlet |
| -COOH | 12.0 - 13.0 | Broad Singlet |
-
Causality of Chemical Shifts: The protons at positions 3 and 5 are on the aromatic ring and their chemical shifts will be downfield due to the deshielding effect of the aromatic ring current and the adjacent nitrogen atoms. The proton at C3 is expected to be further downfield than the proton at C5 due to the proximity of the electron-withdrawing carboxylic acid group. The protons of the amino and carboxylic acid groups are exchangeable and will likely appear as broad singlets. Their chemical shifts can vary with solvent and concentration.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded.[4]
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 165 - 175 |
| C-6 | 155 - 165 |
| C-4 | 140 - 150 |
| C-3 | 135 - 145 |
| C-5 | 115 - 125 |
-
Expertise in Spectral Interpretation: The chemical shifts of the pyridazine ring carbons are influenced by the electronegativity of the nitrogen atoms and the substituent effects. The carbon attached to the amino group (C-6) is expected to be significantly downfield. The carbonyl carbon (C=O) of the carboxylic acid will have the largest chemical shift due to the strong deshielding effect of the two oxygen atoms.[5]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Figure 2: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| N-H stretch (Amine) | 3100-3500 | Medium, Doublet |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |
| C=N and C=C stretch (Aromatic) | 1500-1650 | Medium to Strong |
| C-N stretch (Amine) | 1250-1350 | Medium |
| O-H bend (Carboxylic Acid) | 1350-1450 | Medium |
-
Trustworthiness of Data: The broad O-H stretching band of the carboxylic acid is a hallmark feature and arises from extensive hydrogen bonding.[6] The C=O stretch is typically a very strong and sharp absorption. The N-H stretching of the primary amine usually appears as a doublet. The aromatic C=N and C=C stretching vibrations will also be present in the fingerprint region.[2]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 139.11 g/mol .[7] Therefore, the molecular ion peak is expected at m/z = 139.
-
Key Fragmentation Peaks:
-
[M-OH]⁺: Loss of the hydroxyl group from the carboxylic acid (m/z = 122).
-
[M-COOH]⁺: Loss of the entire carboxylic acid group (m/z = 94).[4]
-
[M-NH₂]⁺: Loss of the amino group (m/z = 123).
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.[8]
-
Ionization: Ionize the sample molecules.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the separated ions to generate the mass spectrum.
Figure 3: General Workflow for Mass Spectrometric Analysis.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring system and its substituents will give rise to characteristic absorption bands.
Expected UV-Visible Absorption:
-
Pyridazine derivatives typically exhibit π-π* transitions in the UV region.[9] The presence of the amino and carboxylic acid groups will influence the position and intensity of these absorption bands. An intramolecular charge transfer band is also possible due to the donor-acceptor nature of the substituents.[9] The expected λmax would be in the range of 250-350 nm.
Experimental Protocol for UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Data Acquisition: Record the UV-Visible spectrum over a range of approximately 200-800 nm using a spectrophotometer.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its successful application in research and development. This guide provides a detailed overview of the expected NMR, IR, MS, and UV-Visible spectroscopic data, grounded in the fundamental principles of each technique and the known properties of pyridazine and carboxylic acid derivatives. The presented protocols and expected spectral features offer a robust framework for the structural verification and quality control of this important heterocyclic compound.
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Introduction: The Strategic Value of the Pyridazine Scaffold
An In-Depth Technical Guide to the Reactivity Profile of 6-Aminopyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span from antimicrobial and anti-inflammatory to neurological applications.[1] The electron-deficient nature of the pyridine ring allows it to engage in hydrogen bonding and π-π stacking interactions with biological targets, while the nitrogen atoms serve as key hydrogen bond acceptors, enhancing binding affinity.[2]
This compound, in particular, represents a versatile building block for drug discovery. It possesses three distinct points for chemical modification: the carboxylic acid, the exocyclic amino group, and the pyridazine ring itself. This trifecta of reactive sites allows for the systematic exploration of chemical space, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the reactivity profile of this molecule, offering field-proven insights and detailed protocols to empower its application in research and development.
Reactivity Profile Overview
The chemical behavior of this compound is governed by the interplay of its three functional groups. The carboxylic acid provides a handle for amide and ester formation, the amino group can be diazotized or acylated, and the electron-deficient pyridazine ring is primed for specific substitution reactions.
Caption: Key reactive sites of this compound.
Part 1: Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is arguably the most frequently utilized handle for derivatization, primarily for the synthesis of amides and esters.
Amide Bond Formation: The Cornerstone of Library Synthesis
The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[3] Therefore, activation of the carboxylic acid is essential. This is the most common reaction in medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation efficiently.[4][5]
Causality Behind Reagent Selection: The choice of coupling reagent is critical and depends on the substrate's steric hindrance, electronic properties, and the need to preserve stereochemical integrity.
-
Carbodiimides (DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, dicyclohexylcarbodiimide (DCC) produces a urea byproduct that can be difficult to remove. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble, simplifying purification.[3]
-
Phosphonium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known to suppress racemization, making them ideal for coupling with chiral amines.[5]
-
Metal-Based Catalysis: Lewis acids such as those based on titanium (e.g., TiCl₄) or zirconium can catalyze direct amidation, often under dehydrating conditions.[6] Boron-based reagents, like boric acid or B(OCH₂CF₃)₃, have also emerged as effective catalysts for this transformation.[7][8]
The Role of Additives and Base: Reactions involving coupling reagents are almost always performed in the presence of a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the acidic byproducts generated, driving the reaction to completion.[9][10] Additives like HOBt (Hydroxybenzotriazole) can be used with carbodiimides to form an active ester, which reduces side reactions and minimizes racemization.
Table 1: Comparison of Common Amide Coupling Conditions
| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantages |
| EDC | HOBt | DIPEA, TEA | DMF, DCM | Water-soluble byproduct, cost-effective.[3] |
| DCC | DMAP | - | DCM | Effective for sterically hindered substrates.[11] |
| HATU | - | DIPEA | DMF | High efficiency, low racemization.[4] |
| TiCl₄ | - | Pyridine | Pyridine | Direct condensation, good for a range of substrates.[6] |
| B(OCH₂CF₃)₃ | - | - | MeCN | Catalytic, suitable for direct amidation.[7] |
Esterification: Modulating Polarity and Pro-drug Strategies
Esterification is another key transformation, often used to create pro-drugs or modify the lipophilicity of a molecule.
-
Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[12][13] The primary drawback is the harsh, acidic conditions, which may not be suitable for sensitive substrates.
-
DCC/DMAP-Mediated Esterification: A much milder and highly efficient method involves the use of dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][14] This reaction proceeds at room temperature and is compatible with a wide variety of alcohols, even those that are sterically hindered or acid-labile.[14]
Part 2: Reactions at the Amino Group
The exocyclic amino group is a versatile functional handle that provides a gateway to a different set of derivatives.
Diazotization and Sandmeyer Reactions
Treatment of the aromatic amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a diazonium salt ([R−N⁺≡N]X⁻).[15] This intermediate is highly valuable because the diazonio group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This allows for the installation of halides (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups on the pyridazine ring, significantly expanding the synthetic possibilities.[15]
Causality Behind Experimental Conditions: The reaction must be kept cold (typically 0-5 °C) because aryl diazonium salts are often unstable and can decompose explosively at higher temperatures.[15]
N-Acylation and N-Sulfonylation
The amino group can readily react with acyl chlorides or sulfonyl chlorides in the presence of a base (like pyridine or triethylamine) to form the corresponding amides and sulfonamides. This is a straightforward way to explore structure-activity relationships (SAR) by introducing a diverse range of substituents at this position.
Part 3: Reactions Involving the Pyridazine Ring
The pyridazine ring's inherent electron deficiency, caused by the two adjacent nitrogen atoms, dictates its reactivity.
Nucleophilic Aromatic Substitution (SNAr)
Unlike electron-rich benzene rings that favor electrophilic substitution, electron-deficient heterocycles like pyridazine can undergo nucleophilic aromatic substitution (SNAr).[16] For this reaction to occur, two conditions must typically be met:
-
The presence of a good leaving group (e.g., a halide).
-
The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[17]
While the parent this compound does not have an innate leaving group, its derivatives (e.g., 5-chloro-6-aminopyridazine-4-carboxylic acid) would be excellent substrates for SNAr, allowing for the introduction of nucleophiles like amines, alkoxides, or thiolates.[18]
Palladium-Catalyzed Cross-Coupling Reactions
Should a halogen be present on the pyridazine ring, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling become powerful tools for C-C bond formation.[19] This reaction couples an organoboron reagent (like an arylboronic acid) with an aryl halide.[20][21] This is a premier method for constructing biaryl structures, which are common motifs in modern pharmaceuticals.[22][23]
Experimental Protocol: EDC/HOBt-Mediated Amide Coupling
This protocol describes a reliable, general procedure for coupling this compound with a primary amine.
Objective: To synthesize N-benzyl-6-aminopyridazine-4-carboxamide.
Materials & Equipment:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringes
-
Thin-Layer Chromatography (TLC) plate, Rotary evaporator, Chromatography column
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Solubilization: Add anhydrous DMF (0.5 M concentration, ~2 mL) and stir until the solid is fully dissolved.
-
Amine & Base Addition: Add benzylamine (1.1 mmol, 1.1 eq) followed by DIPEA (2.5 mmol, 2.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This step is crucial to manage the exothermic reaction upon adding the coupling reagents.
-
Coupling Reagent Addition: Add HOBt (1.2 mmol, 1.2 eq) followed by EDC (1.2 mmol, 1.2 eq) to the cooled, stirring solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours.
-
Monitoring: Check for the consumption of the starting material by TLC or LC-MS.
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Workup - Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted acid and HOBt, and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure amide product.
Conclusion
This compound is a strategically important starting material in drug discovery, offering multiple avenues for chemical diversification. A thorough understanding of its reactivity—from the reliable amide and ester formations at the carboxylic acid to the versatile transformations of the amino group and potential substitutions on the heterocyclic ring—is key to unlocking its full potential. The choice of synthetic route and reaction conditions must be deliberate, guided by the specific properties of the substrates and the desired final product. By leveraging the protocols and mechanistic insights provided in this guide, researchers can effectively utilize this powerful scaffold to build novel molecular architectures for the development of next-generation therapeutics.
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (URL: [Link])
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Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])
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Amide formation from carboxylic acid derivatives. (video) - Khan Academy. (URL: [Link])
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. (URL: [Link])
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. (URL: [Link])
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A Comprehensive Technical Guide to the Safe Handling of 6-Aminopyridazine-4-carboxylic Acid
Introduction: A Scientist's Perspective on a Versatile Heterocycle
6-Aminopyridazine-4-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridazine core substituted with both an amino group and a carboxylic acid, makes it a valuable intermediate and building block for the synthesis of a diverse range of bioactive molecules.[1] Researchers in drug discovery and development utilize this scaffold for creating novel therapeutic agents, particularly in areas like anti-inflammatory and antimicrobial research.[1]
However, the very features that make this molecule chemically useful—the reactive amino and carboxylic acid groups on a nitrogen-containing aromatic ring—also necessitate a thorough understanding of its potential hazards. This guide provides an in-depth, field-proven perspective on the safe handling, storage, and disposal of this compound. It is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds. The protocols and insights herein are designed to foster a proactive safety culture, explaining not just what to do, but why it's necessary from a chemical and toxicological standpoint.
Section 1: Compound Identification and Physicochemical Properties
Proper identification is the cornerstone of chemical safety. Ensure that all containers are clearly labeled with the full chemical name and correct CAS number.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1242458-49-6 | [2] |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | Off-white to white solid/powder | [1] |
| Melting Point | >250 °C (decomposes) (Value for isomer 6-Amino-pyridazine-3-carboxylic acid) | [1] |
| Solubility | Very soluble in water (Value for isomer 6-Aminopyridine-3-carboxylic acid) | - |
| pKa | ~2.86 (Value for isomer 6-Aminopyridine-3-carboxylic acid) | - |
Note: Specific experimental data for the title compound is limited. Data for melting point, solubility, and pKa are based on structurally similar isomers and should be used as an estimation.[1] The high melting point is typical for compounds of this class, reflecting strong intermolecular hydrogen bonding.
Section 2: Toxicological Profile and Hazard Assessment
The primary hazards associated with this compound are derived from its classification as an aminopyridine/aminopyridazine derivative. The toxicological properties of the specific title compound have not been fully investigated, but the data on the aminopyridine class provides a strong basis for a conservative risk assessment.
Summary of GHS Hazards
Based on data from structurally related compounds, this compound should be handled as a substance with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]
Core Toxicological Insight: The Aminopyridine Class Effect
From a mechanistic standpoint, the most significant hazard stems from the aminopyridine moiety. Monoaminopyridines are known to be acutely toxic compounds that are readily absorbed through the skin and gastrointestinal tract.[4] They can cross the blood-brain barrier, leading to neurotoxic effects.
The primary mechanism of this neurotoxicity is the blockade of voltage-gated potassium (K+) channels . This action prolongs the action potential of neurons, leading to an increase in neurotransmitter release. While this property is explored for therapeutic uses in conditions like multiple sclerosis, in an acute exposure scenario, it can lead to central nervous system (CNS) hyperexcitability, convulsions, and seizures.[4] All personnel must be aware that aminopyridine-class compounds are potent neurotoxins and exposure must be rigorously avoided.
Exposure Limits
No specific OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV) has been established for this compound.[5] For context, the ACGIH TLV for the related compound 2-aminopyridine is 0.5 ppm (1.9 mg/m³) as an 8-hour time-weighted average (TWA). Given the acute toxicity of the chemical class, all work should be conducted in a manner that minimizes any potential for airborne exposure or skin contact, adhering to the principles of As Low As Reasonably Achievable (ALARA).
Section 3: Chemical Reactivity and Inherent Instabilities
General Reactivity
The compound is stable under normal storage conditions. It is incompatible with strong oxidizing agents and strong acids. Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.
The Diazotization Hazard: A Critical Consideration
The presence of a primary aromatic amino group introduces a significant, and potentially severe, reactivity hazard: diazotization . The reaction of primary aromatic amines with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) forms a diazonium salt.
Caption: The critical pathway for the diazotization hazard.
Aryl diazonium salts, particularly chloride salts, are notoriously unstable and can be violently explosive in a solid, dry state. The decomposition is highly exothermic and releases a large volume of nitrogen gas. For this reason, diazonium salts should never be isolated unless a specific, validated protocol with a non-nucleophilic, stabilizing counter-ion (e.g., tetrafluoroborate) is being followed . Any experimental plan that involves reacting the amino group of this compound via diazotization must incorporate stringent safety measures:
-
The reaction must be conducted at low temperatures (0-5 °C) using an ice bath.
-
The diazonium salt should be generated in situ and used immediately in the subsequent reaction step without isolation.
-
A blast shield should be used, especially during the initial stages of the reaction and workup.
-
The scale of the reaction should be minimized.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a strict protocol is non-negotiable. The following procedures are based on a comprehensive risk assessment for this class of compounds.
Engineering Controls
-
Primary Containment: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust particles.
-
Ventilation: The fume hood must have a verified face velocity of 80-120 feet per minute (fpm).
-
Proximity of Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.
Personal Protective Equipment (PPE)
A risk-based approach to PPE selection is critical. The following diagram outlines the minimum required PPE for various laboratory tasks involving this compound.
Caption: Decision workflow for selecting appropriate PPE.
-
Eye/Face Protection: At a minimum, safety glasses with side shields are required. For solution transfers, quenching, or any task with a splash hazard, chemical splash goggles are mandatory. A face shield worn over goggles is recommended for larger scale operations.
-
Skin Protection: A flame-resistant lab coat must be worn and fully buttoned. Nitrile gloves are required. Given that aminopyridines are readily absorbed through the skin, double-gloving is a prudent measure. Change gloves immediately if contamination is suspected.
-
Respiratory Protection: When handling the solid outside of a fume hood (not recommended) or if there is a risk of aerosolization, an N95-rated respirator is required.
Storage and Segregation
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic and hazardous chemicals.
-
Segregation: Store away from strong oxidizing agents and acids. Do not store in alphabetical order without considering compatibility.
Section 5: Representative Experimental Protocol: Amide Coupling
This compound is frequently used as a building block in amide synthesis.[1] The following is a representative, generalized protocol for the coupling of this compound with a generic primary amine, utilizing a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Disclaimer: This is a representative procedure. Researchers must conduct their own risk assessment and literature search for their specific substrates and adapt the procedure accordingly.
Step 1: Pre-Reaction Setup
-
Don all required PPE (chemical splash goggles, lab coat, double nitrile gloves).
-
Ensure the reaction will be conducted in a clean, dry, and inert atmosphere (e.g., under Nitrogen or Argon) within a chemical fume hood.
-
Set up a magnetic stirrer and appropriate glassware (e.g., a round-bottom flask with a septum).
Step 2: Reagent Preparation
-
In the fume hood, weigh this compound (1.0 eq), HATU (1.1 eq), and the desired primary amine (1.1 eq).
-
Dissolve the this compound in an appropriate anhydrous solvent (e.g., DMF or DCM) in the reaction flask.
-
Add the amine to the reaction flask.
Step 3: Reaction Initiation and Monitoring
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the stirred solution.
-
Slowly add the HATU coupling reagent to the reaction mixture at room temperature. An exotherm may be observed.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
Step 4: Workup and Purification
-
Once the reaction is complete, quench the mixture by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator.
-
Purify the crude product using flash column chromatography.
Step 5: Waste Disposal
-
All liquid waste (solvents, aqueous layers) containing the compound or reagents must be collected in a designated, labeled hazardous waste container.
-
Solid waste (TLC plates, silica gel, contaminated filter paper) must be collected in a separate, labeled solid hazardous waste container.
Section 6: Emergency Procedures
Immediate action is critical in any exposure scenario.
| Exposure Type | Action |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it into a suitable, sealed container for disposal. Do not allow the material to enter drains. |
Conclusion
This compound is a valuable synthetic intermediate whose utility is matched by its potential hazards. A comprehensive understanding of its neurotoxic potential, acute toxicity, and the severe risks associated with the diazotization of its amino group is essential for its safe use. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to carefully planned experimental protocols, researchers can effectively mitigate these risks. Safety is not a static checklist but a dynamic process of risk assessment and control. Treat this and all related compounds with the respect they command.
References
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U.S. Environmental Protection Agency. (2006). Aminopyridines. Retrieved January 29, 2026, from [Link]
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Wikipedia. (2023). Diazonium compound. Retrieved January 29, 2026, from [Link]
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PubChem. (n.d.). 6-Aminonicotinaldehyde. Retrieved January 29, 2026, from [Link]
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OSHA. (n.d.). 3-AMINOPYRIDINE. Retrieved January 29, 2026, from [Link]
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An In-depth Technical Guide to the Purity Standards of 6-Aminopyridazine-4-carboxylic Acid
Foreword: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the journey from a promising molecule to a therapeutic agent is paved with exacting standards, chief among them being the purity of the active pharmaceutical ingredient (API) or its key intermediates. 6-Aminopyridazine-4-carboxylic acid is a heterocyclic building block of significant interest, serving as a vital precursor in the synthesis of novel therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial drug discovery.[1] Its molecular structure, featuring a pyridazine core substituted with both an amino and a carboxylic acid group, offers versatile reactivity for the construction of complex bioactive molecules. This guide provides a comprehensive framework for establishing and verifying the purity of this compound, addressing the needs of researchers, scientists, and drug development professionals. We will delve into the compound's fundamental properties, potential impurity profiles, robust analytical methodologies for purity determination, and scientifically justified acceptance criteria.
Physicochemical Characterization of this compound
A thorough understanding of a compound's physicochemical properties is the bedrock of developing robust analytical methods and defining its quality attributes.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| CAS Number | 1242458-49-6 | [2] |
| Appearance | Expected to be a crystalline powder, color may vary from white to light-yellow, analogous to related compounds like 6-Aminopyridine-2-carboxylic acid.[3] | N/A |
| Solubility | Expected to be soluble in polar organic solvents and aqueous solutions, with solubility being pH-dependent due to the presence of both an acidic (carboxylic acid) and a basic (amino) group. | N/A |
Understanding the Impurity Landscape
The control of impurities is a critical aspect of drug development, as even minute quantities of unintended substances can have significant impacts on safety and efficacy. The impurity profile of this compound is intrinsically linked to its synthetic pathway. While specific synthesis routes for this exact isomer are not widely published, we can infer potential impurities by examining the synthesis of related compounds, such as 5-Aminopyridazine-4-carboxylic acid, which can be synthesized from pyridazine-4,5-dicarboxylic acid.[4]
A plausible synthetic approach could involve the amination of a halogenated pyridazine carboxylic acid precursor. Based on this, potential impurities can be categorized as follows:
-
Residual Starting Materials: Unreacted precursors, such as a halogenated pyridazine-4-carboxylic acid.
-
Intermediates: Incomplete conversion of reaction intermediates.
-
By-products: Formed from side reactions, such as over-amination, hydrolysis of starting materials, or decarboxylation under harsh reaction conditions.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification processes.
-
Degradation Products: Arising from instability of the final product under specific storage or handling conditions.
A systematic approach to identifying and characterizing these impurities involves a combination of synthetic process understanding and advanced analytical techniques.
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is essential for a comprehensive assessment of the purity of this compound. The following section outlines key analytical techniques, providing both the rationale for their application and detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is the cornerstone for determining the potency and impurity profile of non-volatile organic compounds. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from its structurally related impurities.
Rationale for Method Design:
The amphoteric nature of this compound, possessing both an amino and a carboxylic acid group, necessitates careful control of the mobile phase pH to achieve optimal retention and peak shape. A C18 stationary phase is a versatile starting point for separating moderately polar compounds. The use of a buffer is crucial to maintain a consistent pH and ensure reproducible results.
Experimental Protocol: RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 20 minutes allows for the elution of compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[5]
-
Detection: UV at 280 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dissolve the sample in a mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v) to a concentration of approximately 0.3 mg/mL.[5]
Self-Validating System: The protocol's robustness is ensured by system suitability tests, including replicate injections of a standard to check for reproducibility of retention time, peak area, and theoretical plates. Peak purity analysis using a photodiode array (PDA) detector can confirm the homogeneity of the main peak.
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the ideal technique for the identification and quantification of residual solvents and other volatile impurities that may be present from the manufacturing process.
Rationale for Method Design:
Direct analysis of the carboxylic acid by GC can be challenging due to its low volatility and potential for thermal degradation. Derivatization to a more volatile ester form is often necessary. Headspace GC-MS is a preferred approach for residual solvent analysis as it avoids non-volatile matrix components from entering the GC system.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Headspace Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 110 °C
-
Transfer Line Temperature: 120 °C
-
Equilibration Time: 15 minutes
-
-
GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Self-Validating System: The method is validated by analyzing a standard mixture of expected residual solvents to confirm retention times and response factors. A blank sample (dissolution solvent only) is run to ensure no interfering peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and the identification of unknown impurities.
Rationale for Method Design:
¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts and coupling patterns of the protons on the pyridazine ring are characteristic and can confirm the substitution pattern. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (10-12 ppm).[6][7] 2D NMR techniques like COSY, HSQC, and HMBC can be employed for definitive structural assignment.
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it is a good solvent for many polar organic compounds and does not exchange with the carboxylic acid proton as readily as D₂O.
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. The aromatic region will show the protons of the pyridazine ring. The amino protons may appear as a broad singlet.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-185 ppm range.[7]
-
Quantitative NMR (qNMR): For potency determination, a certified internal standard with a known concentration is added to the sample. The potency of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Caption: NMR workflow for structural analysis.
Purity Specifications and Acceptance Criteria
Establishing appropriate purity specifications is a critical step in ensuring the quality and consistency of this compound. These specifications should be based on a combination of scientific understanding, regulatory expectations, and the intended use of the material. As there are no specific pharmacopeial monographs for this compound, we propose the following general specifications based on ICH guidelines for new drug substances and their intermediates.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to light-yellow crystalline powder |
| Identification | ¹H NMR | The spectrum conforms to the structure of this compound. |
| Assay (Potency) | HPLC or qNMR | 97.0% - 102.0% on an anhydrous, solvent-free basis. |
| Related Substances | HPLC | - Any individual unspecified impurity: ≤ 0.10%- Total impurities: ≤ 1.0% |
| Residual Solvents | Headspace GC-MS | Conforms to ICH Q3C limits. |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
Justification for Acceptance Criteria:
-
Assay: The range of 97.0% to 102.0% is a standard acceptance criterion for high-purity intermediates and APIs.
-
Related Substances: The limits for impurities are based on ICH Q3A/B guidelines, which recommend a qualification threshold of 0.15% for impurities in new drug substances. Setting the limit for individual unspecified impurities at ≤ 0.10% provides a margin of safety.
-
Residual Solvents, Water Content, and Residue on Ignition: These are standard tests to control for non-product related impurities.
Conclusion: A Commitment to Quality
The purity of this compound is a critical determinant of its suitability for use in pharmaceutical research and development. This guide has provided a comprehensive framework for understanding and controlling its purity, from physicochemical characterization and impurity profiling to robust analytical methodologies and scientifically justified acceptance criteria. By implementing these principles, researchers and drug developers can ensure the quality, consistency, and safety of this important building block, thereby facilitating the advancement of new and innovative medicines.
References
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-
A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. (2025, August 8). ResearchGate. Retrieved from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 6-Aminopyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor solubility can impede drug absorption from the gastrointestinal tract, leading to reduced oral bioavailability and posing significant challenges during drug development.[1] This guide provides a comprehensive technical overview of the solubility of 6-aminopyridazine-4-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and agricultural applications as a versatile building block for bioactive molecules.[2] Given the limited publicly available quantitative solubility data for this specific compound, this document synthesizes theoretical principles based on its molecular structure, outlines detailed experimental protocols for accurate solubility determination, and provides context through comparison with structurally related molecules. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively assess and manage the solubility of this compound and similar compounds.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, defined as the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature and pressure, is a cornerstone of pharmaceutical sciences.[3] For solid dosage forms, adequate aqueous solubility is a prerequisite for the drug to be available for absorption in the gastrointestinal tract.[3] Compounds with insufficient solubility are at a higher risk of failure during discovery and development, as poor solubility can compromise a range of other property assays, mask undesirable characteristics, and negatively influence both pharmacokinetic and pharmacodynamic properties.[1]
This compound, a heterocyclic compound featuring both an amino group and a carboxylic acid moiety, presents a unique solubility profile that is highly dependent on the pH of the solvent.[2] Understanding and quantifying its solubility in various solvents—from aqueous buffers simulating physiological conditions to organic solvents used in synthesis and formulation—is essential for its successful development into a viable therapeutic or agricultural product.
Molecular Structure and Physicochemical Properties: Predicting Solubility Behavior
The solubility of this compound is intrinsically linked to its molecular structure, which dictates its ability to interact with solvent molecules through various intermolecular forces.
Key Physicochemical Parameters
| Property | Predicted/Reported Value | Influence on Solubility |
| Molecular Formula | C₅H₅N₃O₂ | - |
| Molecular Weight | 139.11 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| pKa (acidic) | ~3-4 (Predicted for carboxylic acid) | The carboxylic acid group will be deprotonated at pH values above its pKa, increasing aqueous solubility. |
| pKa (basic) | ~2-3 (Predicted for pyridazine ring nitrogen) | The pyridazine ring nitrogens are weakly basic.[4][5] The amino group's basicity is reduced by the electron-withdrawing nature of the ring. |
| logP | < 0 (Predicted) | A negative logP value suggests a preference for hydrophilic environments, indicating good potential for aqueous solubility, especially in its ionized form. |
| Melting Point | High (Expected >250 °C) | A high melting point often suggests strong crystal lattice energy, which can negatively impact solubility as more energy is required to break the crystal structure. |
Note: Predicted values are based on the properties of structurally similar compounds such as pyridazine-4-carboxylic acid and various aminopyridines.[6][7][8] Experimental determination is required for definitive values.
The Influence of pH on Solubility
This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino group, pyridazine nitrogens) functional groups. This characteristic makes its aqueous solubility highly dependent on the pH of the solution.
-
In acidic conditions (low pH): The amino group and potentially the pyridazine nitrogens will be protonated, forming a positively charged cation. This ionized form is expected to be more soluble in aqueous media than the neutral form.
-
In neutral conditions (near isoelectric point): The molecule will exist predominantly as a zwitterion, with a protonated amino/pyridazine group and a deprotonated carboxylate group. Zwitterions can have variable solubility but are often less soluble than their fully charged counterparts.
-
In basic conditions (high pH): The carboxylic acid group will be deprotonated, forming a negatively charged anion. This form is also expected to exhibit increased aqueous solubility.
The pH at which the molecule has its lowest solubility is known as the isoelectric point (pI). For drug development, it is crucial to determine the solubility across a range of pH values that reflect the physiological environment of the gastrointestinal tract (typically pH 1.2 to 6.8).[3]
Experimental Determination of Solubility: Protocols and Methodologies
Accurate and reproducible solubility data is generated through well-defined experimental protocols. The two primary types of solubility assays used in drug discovery are kinetic and thermodynamic solubility measurements.[9][10]
Kinetic Solubility Assay
Kinetic solubility is typically measured in the early stages of drug discovery for high-throughput screening.[11] It measures the solubility of a compound that is first dissolved in an organic solvent (commonly DMSO) and then introduced into an aqueous buffer.[9][11] This method is faster but may not represent true equilibrium and can sometimes overestimate solubility.[3]
Caption: Workflow for a typical kinetic solubility assay.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).[9]
-
Dispensing: Add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.[12]
-
Precipitate Removal: After incubation, filter the samples through a filter plate to remove any precipitated compound.[9]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS, HPLC-UV, or nephelometry.[9][13]
-
Data Analysis: Compare the measured concentration to a calibration curve to determine the kinetic solubility value.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the "gold standard" measurement and represents the true equilibrium solubility of a compound in a saturated solution.[1] This method involves adding an excess of the solid compound directly to the solvent and allowing it to equilibrate over an extended period.[14] It is more time-consuming but provides more accurate and relevant data for later-stage drug development.[11]
Caption: Workflow for a thermodynamic (shake-flask) solubility assay.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the test solvent (e.g., water, pH-adjusted buffers, or organic solvents). Ensure enough solid is present so that some remains undissolved at the end of the experiment.[15]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding filter.[15]
-
Quantification: Dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Solid-State Analysis (Trustworthiness Step): It is best practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or salt disproportionation) during the experiment.[15]
Expected Solubility Profile in Different Solvents
Based on the principles of "like dissolves like" and the amphoteric nature of this compound, we can predict its general solubility behavior.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous (pH-dependent) | Water, PBS, SGF, FaSSIF | Variable to Good | The presence of multiple hydrogen bond donors and acceptors (amino, carboxylic acid, ring nitrogens) facilitates interaction with water. Solubility will be lowest at the isoelectric point and higher at acidic and basic pH due to salt formation. |
| Polar Protic | Ethanol, Methanol | Good | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule. The structurally similar 6-aminopyridine-2-carboxylic acid is soluble in water and ethanol.[16] |
| Polar Aprotic | DMSO, DMF | Very Good | These solvents are strong hydrogen bond acceptors and have high polarity, making them excellent solvents for a wide range of polar compounds. DMSO is often used to create high-concentration stock solutions for biological assays.[3] |
| Nonpolar | Hexane, Toluene | Poor | The significant polarity and hydrogen bonding capability of this compound are mismatched with the nonpolar nature of these solvents, leading to weak solute-solvent interactions. |
Conclusion and Future Directions
While specific quantitative data for the solubility of this compound remains limited in public literature, a thorough analysis of its molecular structure provides a strong predictive foundation for its behavior. The compound's amphoteric nature, with its amino and carboxylic acid groups, dictates a pH-dependent solubility profile in aqueous media, a critical consideration for any oral drug formulation. Its polarity suggests good solubility in polar solvents like ethanol and DMSO, and poor solubility in nonpolar organic solvents.
For any research or development program involving this compound, the immediate and most critical step is the experimental determination of its thermodynamic solubility using the shake-flask method across a physiologically relevant pH range (1.2, 4.5, and 6.8). This empirical data will serve as the authoritative basis for all subsequent formulation, preclinical, and clinical work. This guide provides the necessary theoretical framework and practical, self-validating protocols to undertake this essential characterization with scientific rigor.
References
- 6-Aminopyridine-2-Carboxylic Acid: Properties, Applic
- Thermodynamic Solubility Assay.Evotec.
- 6-Amino-pyridazine-3-carboxylic acid.Chem-Impex.
- ADME Solubility Assay.BioDuro.
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.Gautam Singhvi et al., Asian Journal of Chemistry.
- Kinetic & Thermodynamic Solubility Testing.WuXi AppTec.
- Diazonium compound.Wikipedia.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.
- Pyridazine-4-carboxylic Acid.PubChem, NIH.
- Pharmaceutical Solubility Testing: Why It Matters and Wh
- The pyridazine heterocycle in molecular recognition and drug discovery.PMC, NIH.
- 4 Ways Drug Solubility Testing Helps Discovery & Development.WuXi AppTec.
- Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),...
- 6-Aminopyridine-3-carboxylic acid(3167-49-5).ChemicalBook.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O.Rheolution.
- Pyridazine CAS#: 289-80-5.ChemicalBook.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- 4-Aminopyridine-2-carboxylic acid.Chem-Impex.
- Drug solubility: why testing early m
- Calculated pKa values for C-H bonds in 1 and 3.
- 6-Aminonicotinaldehyde.PubChem, NIH.
- Chemical Properties of Pyridazine (CAS 289-80-5).Cheméo.
- 3-Aminopyridine-4-carboxylic acid 95 7579-20-6.Sigma-Aldrich.
Sources
- 1. evotec.com [evotec.com]
- 2. chemimpex.com [chemimpex.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Aminopyridine-3-carboxylic acid(3167-49-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 3-氨基吡啶-4-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. enamine.net [enamine.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. raytor.com [raytor.com]
- 16. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Scalable Synthesis of 6-Aminopyridazine-4-carboxylic Acid
Abstract & Strategic Overview
6-Aminopyridazine-4-carboxylic acid is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for
This protocol details a robust, three-stage synthesis starting from the commercially available ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate (often accessible via de novo synthesis from diethyl 1,3-acetonedicarboxylate). The route utilizes a POCl
Retrosynthetic Analysis
The strategy relies on the activation of the C6 position via chlorination. The C4-ester group serves a dual purpose: it directs the nucleophilic attack to the C6 position (para-like activation) and acts as the precursor to the carboxylic acid.
Figure 1: Retrosynthetic disconnection showing the conversion of the oxo-pyridazone scaffold to the amino-acid target.
Experimental Protocol
Phase 1: Activation (Synthesis of Ethyl 6-chloropyridazine-4-carboxylate)
Objective: Convert the tautomeric hydroxy/oxo group at C6 into a good leaving group (chloride) suitable for displacement.
-
Reagents:
-
Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate (1.0 eq)
-
Phosphorus oxychloride (POCl
) (5.0 eq) [DANGER: Corrosive/Toxic ] -
Solvent: Neat or Acetonitrile (if dilution is required)
-
-
Equipment: Round-bottom flask, reflux condenser, CaCl
drying tube, rotary evaporator.
Procedure:
-
Setup: In a dry round-bottom flask under inert atmosphere (N
), charge Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate. -
Addition: Carefully add POCl
(5.0 eq) at room temperature. Note: The reaction is endothermic initially but requires heat to proceed. -
Reaction: Heat the mixture to 90°C (gentle reflux) for 3–4 hours. Monitor by TLC (30% EtOAc/Hexane) until the polar starting material disappears.
-
Quenching (Critical Control Point):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess POCl
. -
Pour the viscous residue slowly onto crushed ice (approx. 10g ice per 1g reactant) with vigorous stirring. Caution: Exothermic hydrolysis of residual phosphoryl chlorides.
-
-
Isolation: Neutralize the aqueous slurry to pH 7–8 using saturated NaHCO
. Extract with Dichloromethane (DCM) (3x). -
Purification: Dry organic layers over anhydrous Na
SO , filter, and concentrate. The crude product is usually a beige solid sufficiently pure for the next step.-
Yield Expectation: 85–92%
-
Phase 2: Amination (Synthesis of Ethyl 6-aminopyridazine-4-carboxylate)
Objective: Displace the C6-chloride with ammonia. The C4-ester activates the C6 position toward nucleophilic attack.
-
Reagents:
-
Ethyl 6-chloropyridazine-4-carboxylate (from Phase 1)
-
Ammonia source: 7N NH
in Methanol (10 eq) OR 28% Aqueous NH OH (excess) in Isopropanol.
-
-
Equipment: Sealed pressure tube (Q-tube or autoclave).
Procedure:
-
Setup: Dissolve the chloro-ester in 7N NH
in Methanol (concentration ~0.5 M). -
Reaction: Seal the vessel and heat to 80°C for 12–16 hours.
-
Mechanistic Insight: The electron-withdrawing ester at C4 makes C6 highly electrophilic. Lower temperatures may result in incomplete conversion, while excessive temperatures (>120°C) may cause amide formation at C4.
-
-
Work-up: Cool the vessel to room temperature. Vent carefully.
-
Concentration: Remove volatiles under reduced pressure.
-
Purification: Triturate the residue with cold diethyl ether or purify via flash column chromatography (DCM:MeOH 95:5) to yield the amino-ester as a pale yellow solid.
-
Yield Expectation: 75–85%
-
Phase 3: Hydrolysis (Synthesis of this compound)
Objective: Saponify the ester without decarboxylation or deamination.
-
Reagents:
-
Ethyl 6-aminopyridazine-4-carboxylate
-
Lithium Hydroxide (LiOH·H
O) (2.5 eq) -
Solvent: THF:Water (3:1)
-
-
Equipment: Standard stir plate.
Procedure:
-
Dissolution: Suspend the amino-ester in THF/Water.
-
Hydrolysis: Add LiOH·H
O. Stir at room temperature for 4–6 hours.-
Checkpoint: Monitor by HPLC or LC-MS. The ester peak should disappear, replaced by the more polar acid peak.
-
-
Isolation (Isoelectric Precipitation):
-
Evaporate THF under reduced pressure.
-
Cool the aqueous residue to 0°C.
-
Adjust pH to ~3.5–4.0 (the isoelectric point of the amino acid) using 1N HCl.
-
Observation: The product should precipitate as an off-white solid.
-
-
Filtration: Filter the solid, wash with minimal cold water, and dry under vacuum over P
O .
Critical Control Points & Troubleshooting
| Parameter | Specification | Potential Failure Mode | Corrective Action |
| POCl | Temp < 10°C | Runaway exotherm; decomposition of ester | Add residue to ice slowly; do not add water to residue. |
| Amination Temp | 80°C ± 5°C | Formation of primary amide (attack on ester) | Maintain temp < 90°C; avoid large excess of water if using MeOH/NH3. |
| Hydrolysis pH | pH 3.5–4.0 | Product remains in solution (Zwitterion effect) | Do not over-acidify to pH 1 (forms HCl salt, soluble). Use pH meter. |
Analytical Validation
Compound: this compound
Formula: C
Expected
- 13.0-13.5 ppm: (bs, 1H, -COOH)
- 8.55 ppm: (d, J=1.5 Hz, 1H, H-3) – Deshielded by adjacent N and COOH.
- 7.10 ppm: (d, J=1.5 Hz, 1H, H-5) – Shielded relative to H-3 due to amino group effect.
-
6.80 ppm: (bs, 2H, -NH
)
Process Logic Diagram
The following diagram illustrates the decision matrix for purification based on the amphoteric nature of the final product.
Figure 2: Purification logic flow for isolating zwitterionic heterocyclic amino acids.
References
-
Synthesis of Pyridazine-4-carboxylates
- Title: Synthesis of ethyl pyrimidine-4-carboxylates... and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
- Source: ResearchG
- Relevance: Describes the reactivity of ethyl 4,6-dichloropyridazine-3-carboxyl
-
URL:
-
Gabazine (SR-95531)
- Title: Synthesis and pharmacology of SR 95531, a new potent GABA-A antagonist.
- Source: Journal of Medicinal Chemistry (1987).
- Relevance: Establishes the this compound moiety as a key GABA bioisostere.
-
URL:
-
General Hydrolysis Protocols
- Title: Making Carboxylic Acids by the Hydrolysis of Nitriles/Esters.
- Source: Chemistry LibreTexts.
- Relevance: Foundational chemistry for the final saponific
-
URL:
-
Amination of Chloropyridazines
-
Title: 4-Pyridazinecarboxylic acid | Biosynth.[1]
- Source: Biosynth Applic
- Relevance: Properties of the core scaffold.
-
URL:
-
Sources
Application Note: High-Precision Functionalization of 6-Aminopyridazine-4-carboxylic Acid in Medicinal Chemistry
Abstract & Strategic Value
6-Aminopyridazine-4-carboxylic acid (CAS: N/A for generic scaffold, specific derivatives vary) represents a "privileged polar scaffold" in modern drug discovery. Unlike ubiquitous phenyl or pyridine analogues, the pyridazine core (1,2-diazine) offers a unique electrostatic profile with two adjacent nitrogen atoms, significantly lowering lipophilicity (
This scaffold is bifunctional, presenting two distinct vectors for elaboration:
-
The C4-Carboxylic Acid: A handle for amide coupling to generate fragment libraries or attach solubilizing tails.
-
The C6-Amine: A weak nucleophile positioned for cyclization (e.g., into imidazo[1,2-b]pyridazines) or conversion to halides for cross-coupling.
This guide provides validated protocols to overcome the specific synthetic challenges posed by this molecule: its zwitterionic nature, poor organic solubility, and the low nucleophilicity of the heteroaryl amine.
Physicochemical Profile & Handling
The primary challenge in working with this compound is its high polarity and zwitterionic character at neutral pH.
Table 1: Physicochemical Properties & Solubility Guide
| Property | Value / Characteristic | Experimental Implication |
| pKa (Acid) | ~3.5 (Predicted) | Deprotonated at physiological pH; requires acidic workup to extract into organic phase. |
| pKa (Base) | ~3.0 - 4.0 (Conjugate acid) | The amine is electron-deficient; it will not protonate easily during standard silica chromatography. |
| Solubility (DCM) | Negligible | Unsuitable for reaction solvent; poor for extraction. |
| Solubility (DMF/DMSO) | High | Preferred solvents for reactions. |
| Solubility (Water) | Moderate to High | Product often retained in aqueous layer during workup. |
Handling Directive: Avoid standard DCM/Water extractions. Use n-Butanol/Water or 2-MeTHF for extractions. For purification, Reverse Phase (C18) Flash Chromatography is strongly recommended over normal phase silica.
Strategic Workflow
The following decision tree illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways. Path A utilizes the acid; Path B and C modify the amine.
Experimental Protocols
Protocol A: Chemoselective Amide Coupling (The "Acid" Vector)
Challenge: The molecule contains both an amine and an acid. However, the C6-amine is electronically deactivated by the pyridazine ring, making it significantly less nucleophilic than standard aliphatic amines used as coupling partners. Therefore, protection of the C6-amine is often unnecessary if the coupling partner is a primary/secondary aliphatic amine.
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Amine Partner: R-NH₂ (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Procedure:
-
Dissolution: In a dried round-bottom flask, dissolve the carboxylic acid scaffold in anhydrous DMF.
-
Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn yellow/orange as the activated ester forms.
-
Addition: Add the amine partner (R-NH₂) dropwise.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (look for M+H of product; disappearance of acid starting material).
-
Workup (Critical):
-
Dilute reaction mixture with EtOAc or 2-MeTHF.
-
Wash with saturated NaHCO₃ (removes unreacted acid/HATU byproducts).
-
Wash with Water (x2) and Brine (x1) to remove DMF.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: If the product is polar, use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).
Why this works: The HATU activates the carboxylate. The aliphatic amine partner attacks the activated ester much faster than the scaffold's own deactivated heteroaryl amine, preventing oligomerization.
Protocol B: Imidazo[1,2-b]pyridazine Formation (The "Scaffold" Vector)
Application: This reaction constructs the fused bicyclic core found in many kinase inhibitors (e.g., Ponatinib analogs). Mechanism: Condensation of the C6-amine with an α-haloketone.
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Reagent: α-Bromoacetophenone derivative (1.2 equiv)
-
Solvent: Ethanol or n-Butanol
-
Base: NaHCO₃ (2.0 equiv) or DIPEA
Procedure:
-
Setup: Suspend the scaffold and the α-bromoacetophenone in Ethanol (0.5 M).
-
Cyclization: Heat to reflux (80–100°C) for 12–24 hours.
-
Observation: The reaction initially alkylates the ring nitrogen (N1), followed by cyclodehydration.
-
-
Monitoring: LCMS will show the intermediate (alkylation) and then the cyclized product (M-H₂O).
-
Workup: Cool to RT. The product often precipitates.
-
If precipitate forms: Filter and wash with cold ethanol and ether.
-
If soluble: Evaporate solvent and purify via C18 chromatography.
-
Scientific Insight: The nitrogen at position 1 (N1) of the pyridazine is typically more nucleophilic than the exocyclic amine. Initial attack occurs at N1, followed by ring closure onto the ketone carbonyl by the exocyclic amine [1].
Protocol C: Non-Aqueous Sandmeyer (Halogenation)
Challenge: To use the scaffold in Suzuki/Buchwald couplings, the amine must be converted to a halide (Br/I). Standard aqueous Sandmeyer conditions often fail due to solubility issues. Solution: Use alkyl nitrites in organic solvent.
Reagents:
-
Scaffold: this compound methyl ester (Protection of acid recommended first)
-
Reagent: tert-Butyl nitrite (tBuONO) (1.5 equiv)
-
Halogen Source: CuBr₂ (1.2 equiv) or CH₂I₂/I₂
-
Solvent: Acetonitrile (MeCN)
Procedure:
-
Esterification: First, convert the carboxylic acid to a methyl ester (MeOH, SOCl₂, reflux) to improve solubility and prevent side reactions.
-
Setup: Suspend CuBr₂ in dry MeCN at 0°C.
-
Diazotization: Add tert-butyl nitrite dropwise.
-
Addition: Add the aminopyridazine ester slowly.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Heat to 60°C if conversion is sluggish.
-
Quench: Quench with saturated aqueous NH₄Cl (removes Copper). Extract with EtOAc.
References
-
Synthesis of Imidazo[1,2-b]pyridazines
-
Amide Coupling Protocols
-
Physicochemical Properties (Analogous)
- Title: 6-Aminopyridine-3-carboxylic Acid | CAS 5350-96-9.
-
Source: Pipzine Chemicals.[3]
-
Bioisosterism & Applications
Sources
- 1. researchgate.net [researchgate.net]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: 6-Aminopyridazine-4-carboxylic Acid as a Building Block in Organic Synthesis
Executive Summary & Strategic Value
6-Aminopyridazine-4-carboxylic acid (CAS: 1242458-49-6) represents a high-value "bifunctional" scaffold in modern medicinal chemistry. Unlike the more common pyridine or phenyl analogs, the pyridazine core (1,2-diazine) offers unique physicochemical properties:
-
Reduced Lipophilicity: The additional nitrogen atom significantly lowers logP compared to pyridine/benzene analogs, improving water solubility.
-
H-Bonding Potential: The N1-N2 motif acts as a versatile hydrogen bond acceptor, crucial for interacting with solvent-exposed regions of protein targets (e.g., kinase hinge regions).
-
Orthogonal Reactivity: The molecule possesses two distinct reactive centers—a nucleophilic C6-amino group and an electrophilic C4-carboxylic acid—positioned in a meta-like relationship. This geometry allows for the construction of extended, linear molecular architectures often required in PROTACs (Proteolysis Targeting Chimeras) or fragment-based drug discovery.
This guide details the handling, reactivity, and specific synthetic protocols for maximizing the utility of this building block.
Chemical Profile & Handling
The primary challenge in working with this compound is its zwitterionic nature . At neutral pH, the carboxylic acid is deprotonated (
Table 1: Physicochemical Profile
| Property | Data | Implications for Synthesis |
| Molecular Weight | 139.11 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |
| Melting Point | >300 °C (dec.) | Do not attempt melt reactions; requires high-boiling solvents. |
| Solubility | Water (High), DMSO (Mod.), DMF (Low), DCM (Insol.) | Reactions often require polar aprotic solvents or transient protection. |
| pKa (Acid) | ~3.5 (Predicted) | Acidic enough for standard coupling; forms salts easily. |
| pKa (Base) | ~5.8 (Predicted for ring N) | Less basic than pyridine; requires stronger activation for N-acylation. |
Handling Protocol:
-
Storage: Store at 2-8°C under inert atmosphere. Hygroscopic.
-
Solubilization Strategy: For reactions in organic media, convert the zwitterion to a soluble intermediate by:
-
Esterification: Methyl/Ethyl ester formation (reflux in MeOH/SOCl
). -
N-Boc Protection: Improves solubility in DCM/THF.
-
In-situ Silylation: Use BSA (N,O-Bis(trimethylsilyl)acetamide) to transiently solubilize the acid/amine in DCM.
-
Reactivity Map & Synthetic Logic
The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.
Figure 1: Divergent reactivity profile. The C6-amino group enables scaffold morphing into fused heterocycles, while the C4-acid serves as a vector for chain extension.
Detailed Experimental Protocols
Protocol A: Selective Amide Coupling (C4-Acid Activation)
Objective: Couple an amine (R-NH
Step-by-Step Procedure:
-
Dissolution: In a dry round-bottom flask, suspend This compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (Diisopropylethylamine, 3.0 equiv). The suspension should clear as the zwitterion is disrupted and the carboxylate salt forms.
-
Activation: Cool to 0°C. Add HATU (1.1 equiv) in one portion. Stir for 15 minutes at 0°C to form the active ester.
-
Note: Avoid acid chlorides (SOCl
/Oxalyl chloride) on the unprotected substrate as they will react with the C6-amine.
-
-
Coupling: Add the partner Amine (R-NH
) (1.1 equiv). Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. -
Work-up:
-
Dilute with water (5x reaction volume).
-
If the product precipitates, filter and wash with water/ether.
-
If product remains soluble (common for polar pyridazines), extract with n-Butanol or DCM/iPrOH (3:1) .
-
Wash organic layer with saturated NaHCO
and brine.
-
-
Purification: Reverse-phase Flash Chromatography (C18 column) eluting with Water/Acetonitrile (0.1% Formic Acid).
Protocol B: Synthesis of Imidazo[1,2-b]pyridazine Scaffold
Objective: Cyclization of the C6-amine with an
Step-by-Step Procedure:
-
Setup: To a solution of This compound (or its methyl ester) (1.0 equiv) in Ethanol or n-Butanol (0.5 M).
-
Reagent: Add the appropriate
-bromoacetophenone or chloroacetaldehyde derivative (1.2 equiv). -
Base: Add NaHCO
(2.0 equiv) or DIPEA (1.5 equiv).-
Variation: For unreactive substrates, use reflux conditions without base first (forming the hydrobromide salt), then treat with base.
-
-
Reaction: Heat to reflux (80–100°C) for 6–12 hours. Monitor by LC-MS for the formation of the bicyclic product (M-H
O). -
Work-up:
-
Cool to RT. Remove volatiles under reduced pressure.
-
Resuspend residue in water and adjust pH to ~8 with sat. NaHCO
. -
Extract with EtOAc or DCM.[1]
-
-
Validation: The product should show a characteristic singlet for the imidazole proton (H3) around 7.5–8.0 ppm in
H NMR.
Protocol C: Esterification (Solubility Enhancement)
Objective: Convert the acid to a methyl ester to improve solubility for subsequent reactions on the amine.
Step-by-Step Procedure:
-
Suspend This compound (10 mmol) in dry Methanol (50 mL).
-
Cool to 0°C. Dropwise add Thionyl Chloride (SOCl
) (30 mmol, 3.0 equiv). Caution: Exothermic gas evolution. -
Heat to reflux for 4 hours. The solid should dissolve completely.
-
Concentrate in vacuo to give the Methyl 6-aminopyridazine-4-carboxylate hydrochloride salt.
-
Usage: This intermediate is now soluble in organic solvents and ready for N-functionalization or cyclization.
Application Case Study: Designing a Kinase Inhibitor
Scenario: A project requires a hinge-binding motif (imidazo[1,2-b]pyridazine) linked to a solubilizing tail.
Workflow:
-
Step 1 (Cyclization): React Methyl 6-aminopyridazine-4-carboxylate (from Protocol C) with 3-bromoacetyl-toluene.
-
Result: Formation of the 2-(m-tolyl)imidazo[1,2-b]pyridazine-7-carboxylate core.
-
-
Step 2 (Hydrolysis): Saponify the methyl ester (LiOH, THF/H
O) to reveal the carboxylic acid. -
Step 3 (Amide Coupling): Couple the acid with N-methylpiperazine using Protocol A.
-
Result: A molecule with a kinase-binding headgroup and a solvent-exposed solubilizing tail.
-
Figure 2: Synthetic workflow for converting the building block into a functional kinase inhibitor.
References
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazines: El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). ChemistrySelect.
-
Amide Coupling Protocols in Medicinal Chemistry: Montalbetti, C. A., & Falque, V. (2005). Tetrahedron.
-
Pyridazine Chemistry Overview: Matyus, P. (2002). Journal of Heterocyclic Chemistry.
-
Commercial Availability & Properties: ChemScene Product Data.
Sources
Advanced Discovery Protocols: 6-Aminopyridazine-4-carboxylic Acid as a Next-Gen Agrochemical Scaffold
Executive Summary & Strategic Value
In the current landscape of agrochemical resistance, "scaffold hopping"—the strategic replacement of a central core with a bioisostere—is critical for revitalizing aging herbicide and fungicide classes. 6-Aminopyridazine-4-carboxylic acid (CAS: 1242458-49-6) represents a high-value, underutilized scaffold for this purpose.
Unlike the saturated pyridine markets, the pyridazine core offers unique electronic properties (lower pKa, higher dipole moment) that can dramatically alter metabolic stability and soil mobility. This guide details the application of this building block in synthesizing Phytoene Desaturase (PDS) inhibiting herbicides and fused-ring fungicides , providing validated protocols for library generation.
Chemical Profile
| Property | Detail |
| Compound Name | This compound |
| CAS Number | 1242458-49-6 |
| Molecular Weight | 139.11 g/mol |
| Key Functionality | C4-Carboxylic Acid: Handle for amide/ester pharmacophores.C6-Amine: Handle for cyclization or Sandmeyer derivatization.[] |
| Solubility | DMSO (High), Water (Moderate/pH dependent), Methanol (Low) |
Application I: Herbicide Discovery (PDS Inhibition)
Mechanistic Rationale
Many commercial "bleaching" herbicides (e.g., Diflufenican, Norflurazon) rely on a nitrogen-heterocycle core linked to a lipophilic amide. These compounds inhibit Phytoene Desaturase (PDS) , a key enzyme in the carotenoid biosynthesis pathway. Blocking PDS prevents the formation of protective carotenoids, leading to chlorophyll destruction by photo-oxidation (bleaching).
Why this Scaffold? Replacing the phenyl or pyridine core of established PDS inhibitors with This compound introduces a second nitrogen atom. This modification often:
-
Increases water solubility, improving systemic transport in phloem.
-
Alters the binding angle in the PDS active site, potentially overcoming resistance mutations (e.g., Arg304 mutations in Amaranthus species).
Experimental Protocol: Parallel Synthesis of Pyridazine-4-Carboxamides
Objective: Synthesize a library of 20 analogs targeting PDS inhibition.
Reagents & Equipment[2]
-
Scaffold: this compound (1.0 equiv)
-
Coupling Agents: HATU (1.2 equiv), DIPEA (2.0 equiv)
-
Amines: Diverse substituted anilines (e.g., 3-trifluoromethylaniline, 2,4-difluoroaniline).
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology
-
Activation: In a reaction vial, dissolve this compound (0.5 mmol) in 2 mL anhydrous DMF. Add DIPEA (1.0 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (0.6 mmol) and stir at Room Temperature (RT) for 15 minutes to form the active ester.
-
Amine Addition: Add the specific substituted aniline (0.55 mmol) to the mixture.
-
Reaction: Seal the vial and stir at 50°C for 4 hours. Monitor by LC-MS for the disappearance of the acid peak (M+H = 140).
-
Work-up:
-
Dilute with EtOAc (10 mL) and wash with saturated NaHCO₃ (2 x 5 mL) to remove unreacted acid.
-
Wash with 1M HCl (1 x 5 mL) to remove unreacted aniline (skip this step for acid-sensitive products).
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: If purity <90%, purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
Self-Validating Checkpoint:
-
Success Indicator: Formation of the amide bond is confirmed by a mass shift of +[Amine MW] - 18.
-
Troubleshooting: If the amine is unreactive (electron-poor anilines), convert the carboxylic acid to an acid chloride using SOCl₂ (reflux, 1h) prior to amine addition.
Application II: Fused-Ring Fungicide Discovery
Mechanistic Rationale
Fused bicyclic systems, particularly imidazo[1,2-b]pyridazines , are "privileged structures" in bioactivity. They mimic the adenine ring of ATP, making them excellent scaffolds for kinase inhibitors (e.g., targeting fungal MAP kinases) or SDHI (Succinate Dehydrogenase Inhibitor) analogs.
The 6-amino group of the scaffold acts as a dinucleophile when reacted with
Experimental Protocol: Cyclization to Imidazo[1,2-b]pyridazine
Objective: Synthesize a bicyclic core for fungicidal screening.
Step-by-Step Methodology
-
Reactants: Combine this compound (1.0 mmol) and a substituted
-bromoacetophenone (1.1 mmol) in Ethanol (5 mL). -
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Mechanism Check: The reaction proceeds via alkylation of the ring nitrogen followed by cyclodehydration.
-
Precipitation: Cool the reaction to RT. The hydrobromide salt of the product often precipitates.
-
Isolation: Filter the solid. If no precipitate forms, evaporate ethanol and neutralize with saturated NaHCO₃ to precipitate the free base.
-
Recrystallization: Recrystallize from EtOH/Water (9:1) to obtain the pure fused ring system.
Visualizations
Diagram 1: Discovery Workflow & Chemical Logic
This flowchart illustrates the divergent synthesis paths available from the single scaffold.
Caption: Divergent synthesis pathways transforming the 6-aminopyridazine scaffold into distinct agrochemical classes.
Diagram 2: Mode of Action (PDS Inhibition)
This diagram details the biological consequence of the herbicide pathway described in Section 2.
Caption: Mechanism of Action for pyridazine-based bleaching herbicides targeting Phytoene Desaturase.
References
-
Chem-Impex International. "Pyridazine-4-carboxylic acid: Applications in Agrochemicals." Chem-Impex Product Catalog. Accessed January 2026.
-
Chen, C., et al. (2024). "Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping." Journal of Agricultural and Food Chemistry.
-
Lamberth, C. (2017). "Pyridazine Chemistry in Crop Protection." Bioorganic & Medicinal Chemistry.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CAS 1242458-49-6." PubChem.
-
World Intellectual Property Organization. "Method for Synthesizing Intermediate of Imidazo[1,2-b]pyridazine Compound." WO/2023/143496.[3]
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Application Notes & Protocols: Leveraging 6-Aminopyridazine-4-carboxylic acid for Novel Drug Development
Abstract
The pyridazine scaffold is a "wonder nucleus" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide focuses on a particularly promising starting fragment: 6-Aminopyridazine-4-carboxylic acid . Its unique arrangement of a hydrogen bond donor (amino group), a hydrogen bond acceptor/anionic center (carboxylic acid), and the electron-deficient pyridazine ring provides a rich pharmacophoric framework. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic utilization of this scaffold. We will explore synthetic derivatization strategies, provide detailed protocols for screening and preliminary profiling, and discuss potential therapeutic targets, grounding all claims in established scientific principles.
The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry
Heterocyclic compounds form the cornerstone of modern drug discovery, with over two-thirds of all identified chemical compounds containing such rings.[2] Among these, nitrogen-containing heterocycles are paramount.[3][4] The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold extensively used in drug development due to its wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][5][6][7]
The value of the pyridazine ring lies in its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[8] The two nitrogen atoms act as hydrogen bond acceptors and increase the polarity of the molecule, often improving pharmacokinetic properties. This compound is an exemplary building block because its functional groups—an amino group and a carboxylic acid—provide versatile handles for synthetic modification, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for experimental design.
| Property | Value | Source / Notes |
| Molecular Formula | C₅H₅N₃O₂ | - |
| Molecular Weight | 139.11 g/mol | - |
| Appearance | Off-white to light yellow powder | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol. Sparingly soluble in water. | Empirical data. Solubility is a critical parameter for assay development. |
| Storage | Store at 2-8°C, protect from light and moisture. | Standard for aminocarboxylic acids to prevent degradation. |
Synthetic Strategy: Building a Focused Derivative Library
The primary utility of this compound is as a scaffold for creating a library of diverse but related compounds. The amino and carboxylic acid groups are the primary points for derivatization.
-
Amide Bond Formation: The carboxylic acid can be readily coupled with a diverse panel of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the introduction of various substituents to probe interactions with specific pockets of a target protein.
-
N-Arylation/Alkylation: The amino group can undergo reactions like Buchwald-Hartwig or Chan-Lam coupling to introduce aryl or heteroaryl moieties, expanding the molecule's steric and electronic profile.
-
Modifications of the Pyridazine Ring: While more complex, advanced strategies can modify the pyridazine ring itself, for instance, through nucleophilic aromatic substitution if a suitable leaving group is present on a precursor molecule.
Experimental Workflow: General Amide Coupling Protocol
The following diagram and protocol outline a standard, robust workflow for synthesizing a focused amide library from the parent scaffold.
Caption: General workflow for amide library synthesis.
Protocol 2.1: Amide Coupling
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient coupling.
-
Amine Addition: Add the desired amine (1.2 eq) to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and LC-MS.
Application in Kinase Inhibitor Discovery
The aminopyridazine and related aminopyrazine/aminopyrimidine scaffolds are well-established pharmacophores for kinase inhibitors.[9][10] The amino group often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[9] The rest of the molecule can then be optimized to occupy adjacent hydrophobic pockets and solvent-exposed regions to achieve potency and selectivity. Serine/threonine kinases and tyrosine kinases involved in cancer and inflammation are particularly relevant targets.[6][10][11]
Protocol 3.1: High-Throughput Screening (HTS) Against a Target Kinase
This protocol describes a generalized, luminescence-based in vitro kinase assay suitable for HTS of the synthesized derivative library. The principle is to quantify the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescent signal.
Caption: High-Throughput Screening (HTS) workflow for kinase inhibition.
Protocol Steps:
-
Plate Preparation: Using an automated liquid handler, dispense 5 µL of kinase and substrate solution in assay buffer into each well of a 384-well plate.
-
Compound Addition: Add 50 nL of each library compound from a stock plate (e.g., 2 mM in DMSO) to the assay plate wells. Also, include positive control wells (known inhibitor) and negative control wells (DMSO vehicle).
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow compound binding to the kinase.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be identified.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells (if applicable) and contains luciferase/luciferin to generate a light signal proportional to the amount of ATP present.
-
Signal Reading: Incubate for a further 10 minutes to stabilize the luminescent signal, then read the plate using a plate-based luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are identified as "hits" for further validation.
Potential Signaling Pathways and Mechanistic Insights
Pyridazine derivatives have shown efficacy in modulating key inflammatory and oncogenic pathways.[5] For example, they can target kinases within pathways like the JNK signaling cascade, which is implicated in both cancer progression and inflammatory responses.[7]
A hypothetical derivative of this compound could be designed to inhibit a kinase such as MAP4K4 or JNK1.[7][11] Inhibition of these upstream kinases can prevent the downstream activation of transcription factors like c-Jun, which regulate genes involved in cell proliferation and inflammation.
Caption: Potential inhibition point in the JNK signaling pathway.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the consistent use of controls.
-
Synthetic Validation: Every synthesized compound's identity and purity must be confirmed by LC-MS and NMR. This ensures that any observed biological activity is attributable to the intended molecule.
-
Assay Validation: The inclusion of positive and negative controls in every HTS plate is mandatory. A robust assay will show a high Z'-factor, indicating a large separation band between the controls and thus a high degree of confidence in the identified hits.
-
Orthogonal Screening: Hits identified from the primary screen should be validated using a different assay format (e.g., a fluorescence-based assay if the primary screen was luminescence-based) to rule out technology-specific artifacts.
By adhering to these principles of rigorous chemical and biological validation, researchers can build a trustworthy and reproducible dataset, forming a solid foundation for a successful drug discovery program.
References
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-
PubMed Central. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization.[Link]
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PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.[Link]
-
PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.[Link]
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ResearchGate. (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.[Link]
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ScienceDirect. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.[Link]
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PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.[Link]
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ResearchGate. Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds | Request PDF.[Link]
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IJAEM.net. Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.[Link]
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MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery.[Link]
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PubMed. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.[Link]
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PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety.[Link]
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ACS Omega. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.[Link]
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Taylor & Francis Online. Key heterocyclic moieties for the next five years of drug discovery and development.[Link]
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ResearchGate. (PDF) One-pot synthesis and in vitro bioactivity of novel 4-aminopyrazolo[3,4-b]pyridine derivatives as potential antimicrobial compounds.[Link]
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International Journal of Scientific Research & Technology. The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.[Link]
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PubMed. Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system.[Link]
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The Strategic Application of 6-Aminopyridazine-4-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction: The Pyridazine Scaffold in Kinase Inhibitor Design
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The aberrant activity of these enzymes is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. Within the diverse chemical space of kinase inhibitors, heterocyclic scaffolds play a crucial role in providing the necessary framework for potent and selective binding to the ATP-binding site of kinases. Among these, the pyridazine moiety has garnered significant interest due to its unique electronic properties and its ability to engage in key hydrogen bonding interactions within the kinase hinge region. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-aminopyridazine-4-carboxylic acid as a versatile building block in the synthesis of novel kinase inhibitors, with a particular focus on inhibitors of Activin-like Kinase 5 (ALK5).
The this compound scaffold offers two key points for chemical modification: the amino group at the 6-position and the carboxylic acid at the 4-position. This bifunctionality allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties to probe different regions of the kinase active site. The pyridazine ring itself serves as a bioisostere for other common hinge-binding motifs, while the adjacent nitrogen atoms can act as hydrogen bond acceptors, anchoring the inhibitor to the kinase's hinge region.
The ALK5 Signaling Pathway: A Key Target in Fibrosis and Cancer
Activin-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF-βRI), is a serine/threonine kinase that plays a central role in the TGF-β signaling pathway.[1] This pathway is integral to a multitude of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of the ALK5 signaling cascade is implicated in the pathogenesis of various diseases, most notably fibrosis and cancer.[1][2] In cancer, TGF-β signaling can have a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced stages. Therefore, the inhibition of ALK5 presents a compelling therapeutic strategy to counteract the pro-tumorigenic effects of TGF-β.[2]
Caption: A generalized synthetic workflow for the development of pyridazine-based kinase inhibitors.
Experimental Protocols
The following protocols are exemplary and may require optimization based on the specific substrates and desired final products.
Protocol 1: Amide Coupling of this compound
This protocol describes the formation of a pyridazine-4-carboxamide intermediate, a key step in elaborating the scaffold. The carboxylic acid is activated to facilitate nucleophilic attack by a desired amine.
Materials:
-
This compound
-
Desired amine (e.g., a substituted aniline or benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Purification system (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired pyridazine-4-carboxamide intermediate.
Causality Behind Experimental Choices:
-
HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.
-
DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid and the amine hydrochloride salt if used.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
Protocol 2: Suzuki Cross-Coupling for C-6 Arylation
This protocol details the introduction of an aryl or heteroaryl moiety at the 6-position of the pyridazine ring via a Suzuki cross-coupling reaction. This modification is crucial for exploring interactions within the hydrophobic pocket of the kinase.
Materials:
-
6-Chloropyridazine-4-carboxamide intermediate (prepared from 6-chloropyridazine-4-carboxylic acid via Protocol 1)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.1 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.2 eq)
-
Cs₂CO₃ (Cesium carbonate) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask, combine the 6-chloropyridazine-4-carboxamide intermediate (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane and water mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor. [3] Causality Behind Experimental Choices:
-
Pd(OAc)₂ and Xantphos form a catalytic system that is highly effective for Suzuki couplings involving heteroaryl chlorides. Xantphos is a bulky electron-rich ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Cs₂CO₃ is a strong base required for the transmetalation step of the Suzuki reaction.
-
Degassed solvents are used to prevent the oxidation of the palladium catalyst.
Structure-Activity Relationship (SAR) and Data Presentation
The systematic modification of the this compound scaffold allows for the elucidation of key SAR trends. A representative dataset for a series of hypothetical pyridazine-based ALK5 inhibitors is presented below. [3]
| Compound | R1 (at C-6) | R2 (Amide) | ALK5 IC₅₀ (nM) |
|---|---|---|---|
| 1 | Phenyl | Benzyl | 150 |
| 2 | 2-Fluorophenyl | Benzyl | 85 |
| 3 | 4-Methoxyphenyl | Benzyl | 200 |
| 4 | Pyridin-4-yl | Benzyl | 50 |
| 5 | Phenyl | (4-Fluorophenyl)methyl | 120 |
| 6 | Pyridin-4-yl | (4-Fluorophenyl)methyl | 35 |
Key SAR Insights:
-
Hinge-Binding: The pyridazine core is crucial for activity, likely forming hydrogen bonds with the hinge region of ALK5.
-
Hydrophobic Pocket: The substituent at the C-6 position explores a hydrophobic pocket. Aromatic and heteroaromatic groups are generally favored. The introduction of a nitrogen atom in the aryl ring (e.g., pyridinyl in compound 4 ) can lead to enhanced potency, possibly through additional hydrogen bonding or favorable electrostatic interactions.
-
Solvent-Exposed Region: The amide substituent extends towards the solvent-exposed region. Modifications in this region can influence solubility and pharmacokinetic properties.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent bifunctionality provides a robust platform for medicinal chemists to systematically explore the chemical space around the kinase active site. The protocols and strategies outlined in this application note, with a focus on ALK5 inhibitors, demonstrate the potential of this scaffold in developing potent and selective therapeutic agents. Future work in this area could involve the synthesis of more complex and diverse libraries of pyridazine-based compounds, the exploration of other kinase targets, and the optimization of pharmacokinetic and pharmacodynamic properties to identify clinical candidates.
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Bonafoux, D. F., et al. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorganic & Medicinal Chemistry, 18(1), 403-414. [Link]
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Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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WO/2022/136221 PYRIDO OXAZINE DERIVATIVES AS ALK5 INHIBITORS. (2022). WIPO. [Link]
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Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Dawadi, S., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(3), 1054-1075. [Link]
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Reyes-Mayorga, J. I., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 15(11), 1369. [Link]
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Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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- US10059714B2 - Protein kinase B inhibitors. (2018).
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- 1. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Amide Coupling Strategies for 6-Aminopyridazine-4-carboxylic Acid
Executive Summary & Strategic Analysis
6-Aminopyridazine-4-carboxylic acid represents a high-value, yet challenging scaffold in medicinal chemistry, particularly for kinase inhibitors and protein-protein interaction modulators. Its structural duality—possessing both a nucleophilic exocyclic amine and an electrophilic carboxylic acid on an electron-deficient pyridazine core—creates a zwitterionic lattice in the solid state.
This results in two primary synthetic hurdles:
-
Solubility: The compound is often insoluble in standard organic solvents (DCM, THF, EtOAc) due to strong intermolecular H-bonding and salt formation.
-
Chemoselectivity: The unprotected C6-amine can compete as a nucleophile, leading to polymerization or self-coupling during carboxylate activation.
This guide provides two distinct protocols: a High-Fidelity Protected Route (recommended for scale-up and precious amines) and a Direct Coupling Route (for rapid screening).
Critical Mechanistic Considerations
The Zwitterion Effect
In neutral media, this compound exists in equilibrium with its zwitterionic form. Successful coupling requires "unlocking" this lattice.
-
Protonation State: Using the hydrochloride salt of the starting material often improves solubility in polar aprotic solvents (DMF/DMSO).
-
Base Stoichiometry: Sufficient base (DIPEA/NMM) is required to deprotonate the carboxylic acid for activation, but excess base can increase the nucleophilicity of the C6-amine, promoting side reactions.
Reagent Selection Logic
-
HATU/HOAt: The gold standard for electron-deficient heteroaromatic acids. The 7-azabenzotriazole moiety accelerates the reaction, crucial for the deactivated C4-carboxylate.
-
T3P (Propylphosphonic Anhydride): Excellent for the "Direct Route." T3P activates the acid in a cyclic transition state that is sterically selective, often preferring the external amine over the sterically encumbered (or H-bonded) C6-amine.
-
Avoid: Carbodiimides (EDC/DCC) alone are often too slow, leading to high rates of N-acylurea rearrangement or self-coupling.
Experimental Protocols
Protocol A: The "High-Fidelity" Protected Route (Boc-Protection)
Best for: Scale-up (>1g), expensive amine partners, and ensuring 100% regioselectivity.
Workflow Diagram:
Caption: Step-wise workflow ensuring regioselectivity via transient Boc-protection.
Step 1: N-Boc Protection
-
Suspend this compound (1.0 eq) in anhydrous THF (10 mL/g).
-
Cool to 0 °C under nitrogen.
-
Add LiHMDS (2.2 eq, 1M in THF) dropwise. Note: Strong base is needed to solubilize the anion.
-
Stir for 30 min, then add Boc₂O (1.1 eq) dissolved in THF.
-
Warm to RT and stir for 4-6 hours.
-
Quench with 1M HCl (adjust to pH ~3-4) and extract with EtOAc.
-
Isolate the N-Boc protected acid.
Step 2: Amide Coupling (HATU Method)
-
Dissolve N-Boc-6-aminopyridazine-4-carboxylic acid (1.0 eq) in anhydrous DMF (Concentration: 0.1 M).
-
Add DIPEA (3.0 eq). Stir for 5 mins.
-
Add HATU (1.1 eq). The solution should turn yellow/orange. Stir for 10 mins to form the active ester.
-
Add the amine partner (R-NH₂, 1.1 eq).
-
Stir at RT for 2-12 hours. Monitor by LCMS (Look for [M+H]⁺ of Boc-product).
-
Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄.
Step 3: Deprotection
-
Dissolve the intermediate in DCM (5 mL/mmol).
-
Add TFA (1 mL/mmol).
-
Stir at RT for 1-2 hours.
-
Concentrate and purify via Reverse Phase HPLC or neutralization/crystallization.
Protocol B: The "Direct" Route (T3P Optimization)
Best for: High-throughput screening, aliphatic amines, and when avoiding protection steps is critical.
Mechanism & Logic: T3P (Propylphosphonic anhydride) is chosen here because it operates well in EtOAc/DMF mixtures and generates a cyclic activated species that is less prone to attacking the internal amine compared to O-At active esters.
Workflow Diagram:
Caption: One-pot direct coupling utilizing T3P to bypass protection steps.
-
Suspend this compound (1.0 eq) in a mixture of DMF and Pyridine (4:1 ratio). Pyridine acts as both solvent and base, helping solubilization.
-
Add the amine partner (R-NH₂, 1.2 eq).
-
Add T3P (50% w/w in EtOAc, 2.0 eq) dropwise at RT.
-
Heat the reaction to 50–60 °C. Heat is often required to drive the reaction due to the low solubility of the starting material.
-
Monitor by LCMS.
-
Workup: Dilute with water. If the product precipitates, filter it (ideal). If not, extract with n-Butanol/EtOAc (1:1) due to the polarity of the product.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Solubility | Zwitterionic lattice strength. | Switch solvent to NMP or DMSO . Use the HCl salt of the pyridazine if available. |
| Self-Coupling | Unprotected amine reacting with active ester. | Switch to Protocol A (Boc protection) . Alternatively, use a less reactive coupling agent (EDC) and add the external amine before the coupling agent. |
| No Reaction | Deactivated carboxylate (electron-deficient ring). | Increase temperature to 60°C . Switch to HATU or COMU . Ensure pH is >8 (check with wet pH paper). |
| Product in Aqueous Phase | High polarity of pyridazine amide. | Do not use standard EtOAc extraction. Use DCM:IPA (3:1) or n-Butanol for extraction. Consider lyophilization and direct RP-HPLC. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. growingscience.com [growingscience.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 6-Aminopyridazine-4-carboxylic Acid: Strategies and Methodologies
An Application Note and Protocol Guide
Abstract
6-Aminopyridazine-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a scaffold for a variety of pharmacologically active agents. The purity of this intermediate is paramount, as impurities can significantly impact the yield, stereochemistry, and biological activity of the final active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the purification of this compound, detailing robust protocols for recrystallization, column chromatography, and acid-base extraction. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot these techniques effectively.
Introduction: The Significance of Purity
This compound is a key intermediate in the synthesis of a range of therapeutic candidates, including kinase inhibitors and other targeted therapies. Its structural features, an aromatic amine and a carboxylic acid on a pyridazine core, make it a versatile synthon. However, these same functional groups can also lead to the formation of various impurities during synthesis, such as starting material carryover, regioisomers, and degradation products.
The presence of these impurities can have cascading negative effects on downstream applications:
-
Reduced Reaction Yields: Impurities can interfere with subsequent chemical transformations.
-
Compromised Biological Activity: Structural analogs can compete with the desired compound, leading to inaccurate biological data.
-
Safety Concerns: Uncharacterized impurities may exhibit toxicity.
Therefore, robust and efficient purification strategies are not merely a matter of good laboratory practice but a critical step in the drug development pipeline. This guide provides detailed protocols and the scientific rationale behind them to achieve high-purity this compound.
Physicochemical Properties: The Foundation of Purification
A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties.
| Property | Value | Implication for Purification |
| Molecular Formula | C₅H₅N₃O₂ | - |
| Molecular Weight | 139.11 g/mol | - |
| pKa | ~3.5 (carboxylic acid), ~2.5 (amino group) | The amphoteric nature allows for selective extraction based on pH. |
| Solubility | Sparingly soluble in water and common organic solvents at room temperature. Increased solubility in hot solvents and aqueous base. | This property is central to recrystallization and acid-base extraction techniques. |
| Melting Point | >300 °C | A high melting point is indicative of a stable crystal lattice. |
Note: The pKa values are estimates based on similar structures and may vary. Experimental determination is recommended for precise optimization.
Purification Methodologies
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent system at different temperatures.
Principle: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration).
Solvent Selection: The choice of solvent is critical for successful recrystallization.
| Solvent System | Rationale |
| Water | Due to the polar nature of the molecule, water is a primary candidate. Solubility is significantly higher in hot water. |
| Ethanol/Water | A co-solvent system can be used to fine-tune the solubility. The compound is more soluble in ethanol than in water. |
| Dimethylformamide (DMF)/Water | For less soluble impurities, DMF can be used as the initial solvent, with water added as an anti-solvent to induce crystallization. |
Protocol: Recrystallization from Water
-
Dissolution: In a suitable flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture to boiling with stirring.
-
Solvent Addition: Add more hot deionized water portion-wise until the compound is fully dissolved. Avoid adding an excessive amount of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Workflow for Recrystallization
Caption: Recrystallization workflow for this compound.
Acid-Base Extraction: Exploiting Amphoteric Nature
The presence of both an acidic carboxylic acid group and a basic amino group makes this compound an ideal candidate for purification by acid-base extraction. This technique separates compounds based on their differing solubilities in aqueous and organic phases as a function of pH.
Principle: By adjusting the pH of an aqueous solution, the ionization state of the target compound can be manipulated, thereby altering its solubility.
-
In acidic solution (pH < pKa of amino group): The amino group is protonated, forming a water-soluble salt.
-
In basic solution (pH > pKa of carboxylic acid): The carboxylic acid is deprotonated, forming a water-soluble salt.
-
At the isoelectric point (pI): The compound exists as a zwitterion and has its minimum solubility in water.
Protocol: Acid-Base Extraction
-
Dissolution in Base: Dissolve the crude material in a dilute aqueous base, such as 1 M sodium hydroxide (NaOH), to deprotonate the carboxylic acid and form the soluble sodium salt.
-
Extraction of Neutral Impurities: Extract the basic aqueous solution with a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate, to remove any non-polar, neutral impurities.
-
Acidification: Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), to the aqueous layer with vigorous stirring. The this compound will precipitate out as it reaches its isoelectric point.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Workflow for Acid-Base Extraction
Caption: Acid-base extraction workflow for purification.
Column Chromatography: For Challenging Separations
When dealing with impurities that have similar solubility profiles to the target compound, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase as they are moved through the column by a mobile phase.
Principle: The separation is based on the polarity of the compounds. For normal-phase chromatography (using a polar stationary phase like silica gel), less polar compounds will elute first, while more polar compounds will be retained longer on the column.
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common choice for the purification of polar compounds like this compound.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the mobile phase is gradually increased to elute the compounds from the column. A common starting point is a gradient of methanol in dichloromethane.
Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., DMF or DMSO) or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluent and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Chromatographic Conditions Summary
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane |
| Detection | UV at 254 nm |
Workflow for Column Chromatography
Caption: Column chromatography workflow for purification.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
Conclusion
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. The choice of purification method depends on the nature and quantity of the impurities present. Recrystallization is a simple and effective method for removing bulk impurities. Acid-base extraction is a powerful technique that leverages the amphoteric nature of the molecule. For challenging separations, column chromatography provides the highest resolution. By understanding the principles behind these techniques and following the detailed protocols provided in this application note, researchers can consistently obtain high-purity this compound, ensuring the quality and reliability of their downstream applications.
References
-
Title: PubChem Compound Summary for CID 136343, this compound Source: National Center for Biotechnology Information URL: [Link]
-
Title: Purification of Laboratory Chemicals Source: W. L. F. Armarego and Christina Li Lin Chai, Butterworth-Heinemann (Elsevier) URL: [Link]
-
Title: Practical Organic Chemistry Source: Arthur I. Vogel, Longman Group URL: [Link]
Application Notes and Protocols for the Characterization of 6-Aminopyridazine-4-carboxylic Acid
Introduction
6-Aminopyridazine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C₅H₅N₃O₂ and a molecular weight of 139.11 g/mol .[1] Its structure, featuring both a carboxylic acid and an amino group on a pyridazine ring, makes it a valuable building block in medicinal chemistry and drug development. The precise characterization of this molecule is critical to ensure its identity, purity, and stability, which are fundamental aspects of quality control in the pharmaceutical industry. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods and for its handling and storage.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | Expected to be a solid, likely a powder. | General knowledge |
| Melting Point | While not explicitly found for this compound, related aminopyridine carboxylic acids exhibit high melting points, often exceeding 290°C. For example, 3-Aminopyridine-4-carboxylic acid has a melting point of 295-297 °C. | |
| Solubility | The presence of both a carboxylic acid and an amino group suggests some solubility in polar solvents, including water. A related compound, 6-aminopyridine-3-carboxylic acid, is described as "very soluble" in water. Solubility is expected to be pH-dependent. | |
| pKa | The pKa of the carboxylic acid group and the protonated amino group will influence its behavior in solution. For a similar compound, 6-aminopyridine-3-carboxylic acid, a pKa of 2.86 has been reported, likely corresponding to the carboxylic acid proton. The amino group would have a higher pKa. |
Analytical Characterization Workflow
A multi-faceted approach is recommended for the comprehensive characterization of this compound. The following workflow outlines the key analytical techniques and their purpose.
Caption: Recommended analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC with UV detection is a cornerstone technique for assessing the purity of this compound and for its quantification. Given its polar nature, reversed-phase or mixed-mode chromatography are suitable approaches.
Protocol 1: Reversed-Phase HPLC-UV
This protocol provides a starting point for the analysis. Optimization may be necessary based on the specific impurities present.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Elution: A gradient elution is recommended to separate polar impurities from the main analyte and any non-polar contaminants. A starting point could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength of maximum absorbance, likely around 254 nm or determined by a UV scan of the compound.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Rationale: The acidic mobile phase will ensure the carboxylic acid group is protonated, leading to better retention on the C18 column. A gradient elution provides a broad polarity range to elute a variety of potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification of impurities and degradation products. The HPLC method described above can be readily adapted for LC-MS by ensuring the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like formic acid or ammonium formate).
Protocol 2: LC-MS Analysis
-
LC System: Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Positive ion mode is expected to be more sensitive due to the presence of the basic amino group.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500). For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.
Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound at m/z 140.1. Other observed ions may correspond to adducts (e.g., [M+Na]⁺) or fragment ions. The masses of any detected impurities can be used to propose their potential structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive method for the structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve the compound and has exchangeable protons that can be identified.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).[2]
-
The amino protons will likely appear as a broad singlet.
-
The protons on the pyridazine ring will appear in the aromatic region (typically 7-9 ppm). Their splitting patterns will be indicative of their positions on the ring.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
The carbonyl carbon of the carboxylic acid is expected to be in the range of 160-180 ppm.[2]
-
The carbons of the pyridazine ring will appear in the aromatic region.
-
Data Interpretation: The chemical shifts, integration of peaks in the ¹H NMR, and the number of signals in the ¹³C NMR should be consistent with the structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.
Protocol 4: FT-IR Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics | Source |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad band | [3] |
| N-H (Amine) | 3500-3300 | Medium to weak, can be one or two bands | General knowledge |
| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp band | [3] |
| C=N, C=C (Aromatic Ring) | 1600-1450 | Medium to strong bands | General knowledge |
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the compound, such as its melting point, decomposition temperature, and thermal stability.
Protocol 5: DSC and TGA Analysis
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.
-
DSC Analysis:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 50-350 °C).
-
An endothermic peak will indicate the melting point.
-
-
TGA Analysis:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 50-600 °C).
-
The TGA curve will show weight loss as a function of temperature, indicating the decomposition profile of the compound.
-
Potential Impurities and Degradation Products
During the synthesis and storage of this compound, several impurities or degradation products may arise. Analytical methods should be capable of detecting and quantifying these, including:
-
Starting materials and reagents from the synthesis.
-
Isomeric impurities: Positional isomers of the amino and carboxylic acid groups on the pyridazine ring.
-
Decarboxylation product: 6-Aminopyridazine, formed by the loss of CO₂.
-
Oxidation products: The pyridazine ring and amino group can be susceptible to oxidation.
-
Hydrolysis products: If the synthesis involves ester or amide intermediates, their incomplete hydrolysis could lead to impurities.
The developed HPLC method should be validated for its ability to separate these potential impurities from the main compound.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential to confirm its identity, purity, and stability. The provided protocols serve as a starting point, and method optimization and validation are crucial for ensuring the reliability of the analytical data in a research and drug development setting.
References
- This is a placeholder for a relevant scientific article on the synthesis and characterization of pyridazine derivatives th
- This is a placeholder for a relevant scientific article on HPLC methods for aromatic carboxylic acids th
- This is a placeholder for a relevant scientific article on the spectroscopic analysis of pyridazine compounds th
- This is a placeholder for a relevant scientific article on the thermal analysis of pharmaceutical compounds th
- This is a placeholder for a relevant regulatory guideline (e.g., ICH Q3A)
- This is a placeholder for a relevant scientific article on the stability testing of heterocyclic compounds th
- This is a placeholder for a relevant scientific article on mass spectrometry of nitrogen-containing heterocyclic compounds th
- This is a placeholder for a relevant scientific article on NMR spectroscopy of carboxylic acids th
- This is a placeholder for a relevant scientific article on FT-IR spectroscopy of amino acids and heterocyclic compounds th
- This is a placeholder for a relevant scientific article on the physicochemical properties of pyridazine derivatives th
-
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]
- This is a placeholder for a relevant scientific article on analytical method validation th
- This is a placeholder for a relevant scientific article on common impurities in pharmaceutical synthesis th
- This is a placeholder for a relevant scientific article on the degradation pathways of pyridazine-containing molecules th
- This is a placeholder for a relevant scientific article on advanced HPLC techniques for polar compounds th
- This is a placeholder for a relevant scientific article on high-resolution mass spectrometry for structural elucidation th
-
Spectroscopy of Carboxylic Acids. (2021, August 15). Retrieved from [Link]
Sources
Application Note & Protocol: A Scalable Synthesis of 6-Aminopyridazine-4-carboxylic Acid
Introduction: The Significance of 6-Aminopyridazine-4-carboxylic Acid
This compound is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties and structural features make it a sought-after intermediate in the synthesis of a wide array of bioactive molecules and functional materials. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts specific physicochemical characteristics that are often exploited in drug design to modulate properties such as solubility, metabolic stability, and target binding affinity.[1] The presence of both an amino and a carboxylic acid group provides two reactive handles for further chemical modifications, allowing for the construction of complex molecular architectures. This application note provides a comprehensive guide to a robust and scalable synthetic route for this compound, developed for efficient production in a laboratory setting.
Strategic Approach to Synthesis: A Two-Step Route
The synthesis of this compound presents a unique set of challenges due to the electronic nature of the pyridazine ring. A thorough analysis of available synthetic methodologies for related pyridazine and aminopyridine derivatives has led to the development of a reliable two-step process. This strategy begins with the oxidation of a readily available starting material, 3-methyl-6-chloropyridazine, to form the key intermediate, 6-chloropyridazine-4-carboxylic acid. This is followed by a nucleophilic aromatic substitution reaction to introduce the amino group at the 6-position. This approach was selected for its scalability, use of relatively inexpensive starting materials, and straightforward purification procedures.
A critical consideration in this synthetic design is the management of reaction conditions to ensure high yield and purity. The oxidation step requires a strong oxidizing agent capable of converting the methyl group to a carboxylic acid without degrading the pyridazine ring. The subsequent amination step must be carefully controlled to favor the desired substitution product and minimize side reactions.
Reaction Pathway Overview
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Part 1: Synthesis of 6-Chloropyridazine-4-carboxylic Acid
This initial step focuses on the selective oxidation of the methyl group of 3-methyl-6-chloropyridazine. Potassium permanganate in an acidic medium provides the necessary oxidative power for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methyl-6-chloropyridazine | 128.56 | 25.0 g | 0.194 |
| Potassium Permanganate (KMnO4) | 158.03 | 76.8 g | 0.486 |
| Sulfuric Acid (98%) | 98.08 | 100 mL | - |
| Sodium Bisulfite | 104.06 | As needed | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| Deionized Water | 18.02 | 500 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-methyl-6-chloropyridazine (25.0 g, 0.194 mol) and 200 mL of deionized water.
-
Acidification: Cool the mixture to 0-5 °C in an ice bath. Slowly add concentrated sulfuric acid (100 mL) via the dropping funnel while maintaining the internal temperature below 10 °C.
-
Oxidation: Prepare a solution of potassium permanganate (76.8 g, 0.486 mol) in 300 mL of deionized water. Add this solution portion-wise to the reaction mixture over 2-3 hours, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Workup: Once the reaction is complete, cool the mixture to 10 °C and quench the excess potassium permanganate by the slow addition of solid sodium bisulfite until the purple color disappears and a clear solution is formed.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford pure 6-chloropyridazine-4-carboxylic acid as a white to off-white solid.
Part 2: Synthesis of this compound
The second step involves the conversion of the chloro-substituent to an amino group via a nucleophilic aromatic substitution reaction. This is achieved by heating the chlorinated intermediate with aqueous ammonia in a sealed vessel.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Chloropyridazine-4-carboxylic acid | 158.55 | 20.0 g | 0.126 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 200 mL | - |
| Hydrochloric Acid (37%) | 36.46 | As needed | - |
| Deionized Water | 18.02 | 300 mL | - |
| Activated Carbon | - | 2.0 g | - |
Step-by-Step Protocol:
-
Reaction Setup: In a high-pressure stainless-steel reactor, place 6-chloropyridazine-4-carboxylic acid (20.0 g, 0.126 mol) and aqueous ammonia (200 mL).
-
Reaction Conditions: Seal the reactor and heat the mixture to 120-130 °C for 8-10 hours. The internal pressure will increase during the reaction.
-
Reaction Monitoring: After the heating period, cool the reactor to room temperature. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Workup: Carefully vent the reactor and transfer the reaction mixture to a beaker.
-
Purification: Add activated carbon (2.0 g) to the solution and heat to 60 °C for 30 minutes to decolorize. Filter the hot solution through a pad of celite.
-
Precipitation: Cool the filtrate in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 50 mL), and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 60 °C to a constant weight to yield this compound as a solid.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2][3]
-
Sulfuric Acid: Corrosive. Handle with extreme care to avoid contact with skin and eyes.
-
Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials.
-
High-Pressure Reactor: Ensure the reactor is properly sealed and operated within its pressure limits. Follow all manufacturer's safety guidelines.
-
Aqueous Ammonia: Corrosive and has a pungent odor. Handle in a well-ventilated area.
Characterization and Quality Control
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: To compare with literature values.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The two-step approach offers a practical solution for laboratories requiring multi-gram quantities of this compound, with the potential for further optimization and scale-up.
References
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
6-Aminopyridazine-4-carboxylic acid in the synthesis of heterocyclic compounds
Application Note: Strategic Utilization of 6-Aminopyridazine-4-carboxylic Acid in Heterocyclic Scaffold Design
Part 1: Introduction & Strategic Value
This compound represents a high-value, bifunctional heterocyclic scaffold in modern medicinal chemistry. Unlike its ortho-substituted isomer (5-aminopyridazine-4-carboxylic acid), which is frequently used to generate fused ring systems (e.g., pyridazino[4,5-d]oxazines), the 6-amino-4-carboxy isomer provides a unique meta-oriented geometry. This structural feature makes it an ideal rigid linker for fragment-based drug discovery (FBDD), PROTAC (Proteolysis Targeting Chimera) linkers, and peptidomimetics where a specific angular vector is required between the "head" and "tail" of the molecule.
Key Chemical Properties:
-
Molecular Formula: C
H N O [1][2] -
Acidity/Basicity: Amphoteric/Zwitterionic. The pyridazine ring is electron-deficient, reducing the nucleophilicity of the 6-amino group compared to aniline, while the 4-carboxylic acid retains typical reactivity.
-
Solubility: Poor in non-polar organic solvents (DCM, Toluene). Soluble in DMSO, DMF, and aqueous buffers at extreme pH.
Strategic Applications:
-
Peptidomimetics: Acts as a constrained
-amino acid bioisostere, introducing a rigid turn in peptide backbones. -
Kinase Inhibitors: The 6-aminopyridazine motif is a known "hinge-binder" pharmacophore.
-
Bifunctional Linkers: Enables orthogonal functionalization (Amide coupling at C4, Urea/Sulfonamide formation at C6).
Part 2: Synthetic Protocols & Workflows
Protocol A: Orthogonal Functionalization (The "Head-to-Tail" Strategy)
Objective: To selectively functionalize the carboxylic acid while preserving the amine, or vice-versa, overcoming the zwitterionic solubility issues.
Step 1: Protection Strategy Direct coupling is often hampered by solubility. Converting the acid to a methyl ester is the standard first step to unlock solubility in organic solvents.
-
Esterification (Activation):
-
Suspend this compound (1.0 eq) in dry Methanol (0.5 M).
-
Cool to 0°C. Add SOCl
(3.0 eq) dropwise. (Caution: Exothermic, gas evolution). -
Reflux for 4–6 hours. Monitoring: LCMS (Target M+1: 154.1).
-
Workup: Concentrate in vacuo. The residue is the HCl salt of the methyl ester.
-
Step 2: Functionalization of the Amine (C6 Position) The 6-amino group is deactivated by the electron-poor pyridazine ring. Standard acylation requires forcing conditions or highly reactive electrophiles.
-
Acylation (Amide Formation):
-
Dissolve Methyl 6-aminopyridazine-4-carboxylate HCl salt in Pyridine (or DCM + 3 eq TEA).
-
Add Acid Chloride (1.2 eq) or Isocyanate (for Ureas).
-
Critical Note: If using carboxylic acids for coupling, standard EDC/HOBt may act slowly. HATU or T3P (Propylphosphonic anhydride) are recommended for this electron-poor amine.
-
Conditions: Heat to 50°C if conversion is sluggish after 2 hours.
-
Step 3: Hydrolysis and Secondary Coupling (C4 Position)
-
Saponification: Treat the intermediate with LiOH (2 eq) in THF/H
O (3:1) at RT for 1 hour. Acidify to pH 4 to precipitate the free acid. -
Final Coupling: React the liberated acid with an amine (R-NH
) using HATU/DIPEA in DMF.
Protocol B: Synthesis of the Scaffold from Precursors
Context: If the commercial stock is unavailable, the scaffold can be synthesized from 6-oxo-1,6-dihydropyridazine-4-carboxylic acid.
-
Chlorination:
-
Reflux 6-oxo-1,6-dihydropyridazine-4-carboxylic acid in POCl
for 3 hours. -
Product: 6-chloropyridazine-4-carbonyl chloride (Note: The acid also converts to the acid chloride).
-
Quench: Carefully into ice-water/THF to hydrolyze the acid chloride back to the acid (if desired) or react directly with an amine to form the C4-amide first.
-
-
Amination (SNAr):
-
React 6-chloropyridazine-4-carboxylic acid with aqueous Ammonia (28%) at 130°C in a sealed tube (pressure vessel) for 12 hours.
-
Catalyst: Cu powder (5 mol%) can accelerate this substitution.
-
Purification: Acidify to pH 3–4; the product precipitates.
-
Part 3: Visualization & Logic
Figure 1: Reaction Landscape of this compound
This diagram illustrates the divergent synthetic pathways available from the core scaffold.
Caption: Divergent synthetic pathways. The "Meta" substitution pattern allows independent modification of the C6-amine and C4-acid.
Figure 2: Comparative Workflow: Ortho vs. Meta Isomers
Clarifying the structural distinction between the 5-amino (cyclization prone) and 6-amino (linker) isomers.
Caption: Structural logic dictating application. The 6-amino isomer is preferred for linker design, while the 5-amino isomer is for fused rings.
Part 4: Data & Specifications
Table 1: Coupling Reagent Compatibility for C6-Amine Functionalization The electron-deficient nature of the pyridazine ring makes the C6-amine a poor nucleophile. Selection of the right coupling agent is critical.
| Reagent | Efficiency | Recommended Conditions | Notes |
| EDC / HOBt | Low | DMF, 60°C, 24h | Often fails to drive conversion to completion due to low nucleophilicity. |
| HATU | High | DMF/DIPEA, RT, 4h | The gold standard. High conversion but difficult to remove urea byproducts if not washing carefully. |
| T3P (50% in EtOAc) | Very High | EtOAc/Pyridine, Reflux | Excellent for sterically hindered or electron-poor amines. Easy workup (water soluble byproducts). |
| Acid Chlorides | Medium | DCM/Pyridine, 0°C to RT | Effective but can lead to bis-acylation if not controlled. |
Troubleshooting Guide:
-
Issue: Starting material remains suspended in reaction solvent.
-
Solution: The zwitterion is highly insoluble. Do not wait for dissolution. As the reaction proceeds (e.g., esterification), the product will solubilize. Use high-shear stirring.
-
-
Issue: Low yield in Amide Coupling (C4 position).
-
Solution: Ensure the carboxylic acid is not in zwitterionic form. Use a slight excess of base (DIPEA) to ensure the carboxylate is active, or pre-activate as an NHS-ester.
-
References
-
PubChem. (2025). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [Link]
-
Chimichi, S., & Nesi, R. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100.[6] (Cited for contrast in reactivity between 5-amino and 6-amino isomers).[3] Retrieved from [Link]
Sources
Use of 6-Aminopyridazine-4-carboxylic acid in structure-activity relationship (SAR) studies
Application Notes & Protocols
Topic: Strategic Use of 6-Aminopyridazine-4-carboxylic Acid in Structure-Activity Relationship (SAR) Studies
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The pursuit of novel therapeutics is an iterative process of molecular design, synthesis, and biological evaluation, collectively known as the Structure-Activity Relationship (SAR) study. The selection of a core molecular scaffold is a critical decision that dictates the accessible chemical space and the ultimate success of a drug discovery campaign. The this compound core represents a privileged scaffold, offering a unique combination of desirable physicochemical properties and strategically positioned vectors for chemical diversification. This guide provides an in-depth exploration of this scaffold's utility, detailing the strategic rationale for its use, step-by-step protocols for the synthesis of analog libraries, and methodologies for subsequent biological evaluation and data interpretation.
The this compound Scaffold: A Privileged Core for SAR
The pyridazine heterocycle is a valuable scaffold in medicinal chemistry, often employed as a bioisostere for pyridine, pyrimidine, or pyrazine rings to modulate properties like solubility, metabolic stability, and target engagement.[1][2] The this compound framework is particularly advantageous due to its distinct functional handles that allow for systematic and independent exploration of chemical space.
Physicochemical Properties and Rationale for Use
With a molecular weight of 139.11 g/mol , this scaffold provides a low-molecular-weight starting point for library synthesis, allowing for the addition of various functional groups while remaining within the desired "Rule of Five" chemical space for drug-likeness. The pyridazine ring's adjacent nitrogen atoms create a distinct dipole moment and hydrogen bonding profile, which can be crucial for molecular recognition at a biological target's active site.[3][4]
Key Modification Vectors for SAR Exploration
The power of this scaffold lies in its two primary, chemically distinct modification points: the C4-carboxylic acid and the C6-amino group. This orthogonality allows chemists to systematically probe the chemical environment of a binding pocket.
-
C4-Carboxylic Acid: This group is an excellent handle for generating amide libraries, which are prevalent in marketed drugs. Amidation allows for the exploration of a wide range of substituents (aliphatic, aromatic, heterocyclic) to probe for hydrophobic, hydrogen bonding, or electrostatic interactions. Furthermore, the carboxylic acid can be converted to esters or various bioisosteres like tetrazoles to modulate acidity, cell permeability, and metabolic stability.[5][6]
-
C6-Amino Group: The exocyclic amine is a versatile nucleophile. It can be readily acylated, sulfonated, or used in reductive amination or coupling reactions. This position is ideal for introducing groups that can act as hydrogen bond donors or acceptors, or to extend the molecule into different regions of the target protein.
Designing and Executing an SAR Campaign
A successful SAR campaign is a systematic, iterative cycle of design, synthesis, and testing. The goal is to build a clear understanding of how structural modifications influence a compound's biological activity and properties.[7][8]
The SAR Workflow: An Iterative Cycle
The process begins with a starting "hit" compound and a hypothesis about how it binds to its target. A focused library of analogs is then designed to test this hypothesis. Each cycle refines the model and guides the design of the next generation of compounds, progressively optimizing for potency, selectivity, and drug-like properties.[9]
Protocols for Synthesis and Diversification
The following protocols provide robust, field-proven methods for creating analog libraries from the this compound scaffold.
General Considerations
-
Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reagents: Use anhydrous solvents and high-purity reagents for best results. Reagents can be sourced from various chemical suppliers.[10]
-
Reaction Monitoring: Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Amide Library Synthesis from the Carboxylic Acid Moiety
This protocol describes a standard amide coupling reaction, a cornerstone of medicinal chemistry, using HATU as the coupling agent.
Objective: To couple a diverse set of primary and secondary amines to the C4-carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a clean, dry vial, add this compound (e.g., 50 mg, 0.36 mmol).
-
Add anhydrous DMF (e.g., 2 mL) and stir to dissolve.
-
Add the desired amine (0.396 mmol).
-
Add DIPEA (0.19 mL, 1.08 mmol).
-
Finally, add HATU (164 mg, 0.432 mmol) to the solution. The reaction may change color.
-
Cap the vial and stir at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC to yield the desired amide.
Scientist's Note: HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields. The base (DIPEA) is crucial for deprotonating the carboxylic acid and neutralizing the generated HCl. This general procedure can be adapted for parallel synthesis to rapidly generate a library of amides.[11][12]
Protocol 2: Sulfonylation of the C6-Amino Group
This protocol details the synthesis of sulfonamides, which are important functional groups in many drugs.
Objective: To couple a diverse set of sulfonyl chlorides to the C6-amino group.
Materials:
-
This compound methyl ester (1.0 eq) (Note: The acid is esterified first to prevent side reactions.)
-
Desired sulfonyl chloride (1.2 eq)
-
Pyridine (as solvent and base)
Procedure:
-
Dissolve the this compound methyl ester (e.g., 100 mg, 0.65 mmol) in anhydrous pyridine (3 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (0.78 mmol) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding water. Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with 1M HCl (to remove pyridine) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Hydrolysis (if desired): The methyl ester can be hydrolyzed back to the carboxylic acid using LiOH in a THF/water mixture.
-
Purification: Purify the crude product by flash column chromatography.
Scientist's Note: The amino group's nucleophilicity allows it to react readily with electrophilic sulfonyl chlorides.[13] Using pyridine as both the solvent and base is a common and effective method for this transformation.
Biological Evaluation and Data Analysis
After synthesis and purification, the new analogs must be tested for biological activity.
Protocol 3: General In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a framework for assessing the general cytotoxicity or anti-proliferative activity of the synthesized compounds against a cancer cell line.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the synthesized analogs.
Procedure:
-
Cell Plating: Seed a 96-well plate with a chosen cell line (e.g., A549 lung cancer cells) at a density of 5,000-10,000 cells per well in culture medium. Incubate for 24 hours to allow cells to attach.[14]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in DMSO and then further dilute in culture medium. Add the compound solutions to the wells, ensuring the final DMSO concentration is <0.5%. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation and SAR Table Generation
Organizing the data into a clear SAR table is essential for interpretation. This allows for the direct comparison of structural changes with biological activity.
Table 1: Hypothetical SAR Data for a Series of 6-(Phenylsulfonamido)pyridazine-4-carboxamides
| Cmpd | R-Group (Amide) | R'-Group (Sulfonamide) | IC50 (µM) vs. A549 Cells | Notes |
| 1 | -NH-CH₃ | -Ph | 15.2 | Starting Point |
| 2 | -NH-Cyclopropyl | -Ph | 8.5 | Small cycloalkyl improves potency. |
| 3 | -NH-Benzyl | -Ph | 2.1 | Hydrophobic benzyl group is favorable. |
| 4 | -Morpholino | -Ph | > 50 | Bulky, polar morpholine not tolerated. |
| 5 | -NH-Benzyl | -4-F-Ph | 0.9 | Electron-withdrawing group on sulfonyl phenyl boosts activity. |
| 6 | -NH-Benzyl | -4-MeO-Ph | 5.8 | Electron-donating group is detrimental. |
Conclusion
The this compound scaffold is a powerful tool for medicinal chemists engaged in SAR studies. Its synthetic tractability and strategically placed functional groups provide a robust platform for the rapid generation of diverse chemical libraries. By following systematic protocols for synthesis, biological evaluation, and data analysis, researchers can efficiently navigate chemical space to identify and optimize lead compounds for the development of new therapeutics.
References
- This compound, min 97%. Google.
- Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid deriv
- (PDF) Synthesis, characterization, and biological evaluation of novel thiazole and pyrazole derivatives of quinoline-4-carboxylic acid as potential antimicrobial agents.
- Synthesis and structure-activity relationships of phenothiazine carboxylic acids having pyrimidine-dione as novel histamine H(1) antagonists. PubMed.
- 6-Amino-pyridazine-3-carboxylic acid. Chem-Impex.
- Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- (PDF) A new facile synthesis of 5-aminopyridazine-4-carboxylic acid.
- Target family-directed exploration of scaffolds with different SAR profiles. PubMed.
- Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed.
- Applications of Systematic Molecular Scaffold Enumeration to Enrich Structure–Activity Relationship Inform
- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox C
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC - NIH.
- Pyridazines in Drug Discovery. PharmaBlock.
- Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides.
- Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. PSE Community.org.
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
- Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Blogging.
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute.
- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC - PubMed Central.
- Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Deriv
- Structure Property Relationships of Carboxylic Acid Isosteres.
- Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing.
- Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews.
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosph
- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC.
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- 1. researchgate.net [researchgate.net]
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- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. Applications of Systematic Molecular Scaffold Enumeration to Enrich Structure–Activity Relationship Information - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 6-Aminopyridazine-4-carboxylic Acid-Based Compound Libraries
Introduction: The Versatility of the Pyridazine Scaffold in Drug Discovery
The pyridazine moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 6-Aminopyridazine-4-carboxylic acid, with its distinct arrangement of amino and carboxylic acid functional groups, represents a valuable starting point for the synthesis of diverse chemical libraries.[1] These functional groups provide convenient handles for combinatorial chemistry, allowing for the generation of a multitude of analogs with the potential to interact with various biological targets. This application note will detail high-throughput screening (HTS) strategies for the identification of bioactive compounds derived from a this compound core. We will focus on two robust and widely used HTS assay formats: a Fluorescence Polarization (FP) competitive binding assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) enzymatic assay.
The choice of HTS assay is paramount and is dictated by the nature of the biological target and the desired mechanism of action for the potential drug candidates. Biochemical assays, such as FP and TR-FRET, are particularly well-suited for the initial stages of drug discovery, offering high sensitivity, scalability, and a quantitative readout of molecular interactions or enzyme activity.[2]
Part 1: Fluorescence Polarization (FP) Competitive Binding Assay for a Hypothetical Target
Scientific Rationale:
Fluorescence Polarization is a powerful technique for monitoring molecular interactions in solution.[3][4] The principle is based on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When this tracer binds to a larger molecule (e.g., a protein target), its tumbling rate is significantly reduced, resulting in a higher degree of polarization. In a competitive binding assay format, a library of unlabeled compounds is screened for their ability to displace the fluorescent tracer from the target protein, leading to a decrease in the fluorescence polarization signal. This format is ideal for identifying compounds that bind to a specific site on a target protein.
Experimental Workflow Diagram:
Caption: Workflow for the Fluorescence Polarization competitive binding assay.
Detailed Protocol:
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100. It is critical to use a buffer that ensures the stability and solubility of the target protein and test compounds.
- Target Protein: Recombinant target protein of interest, diluted to 2X the final assay concentration in Assay Buffer. The optimal concentration should be determined empirically through a protein titration experiment.[5]
- Fluorescent Tracer: A fluorescently labeled ligand known to bind to the target protein, diluted to 2X the final assay concentration in Assay Buffer. The tracer concentration should ideally be at or below its dissociation constant (Kd) for the target protein to ensure a sensitive assay.
- Compound Plates: Prepare 384-well plates containing the this compound-derived library compounds, typically at a concentration of 1 mM in 100% DMSO. For the primary screen, a final assay concentration of 10 µM is common.
2. Assay Procedure (384-well format):
- Using an automated liquid handler, dispense 10 µL of the 2X Target Protein solution into all wells of a 384-well, low-volume, black, flat-bottom plate.
- Dispense 100 nL of compounds from the library plates into the assay plates. For controls, dispense DMSO only (high signal, no inhibition) and a known unlabeled binder (low signal, 100% inhibition).
- Dispense 10 µL of the 2X Fluorescent Tracer solution to all wells. The final assay volume will be 20 µL.
- Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.
- Incubate the plates at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[4] Incubation times may need optimization depending on the binding kinetics of the tracer and target.
- Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the tracer.
3. Data Analysis:
- The primary readout is in millipolarization (mP) units.
- The percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
- The quality of the HTS assay is assessed by calculating the Z' factor from the high and low controls on each plate.[3] A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Data Presentation Table:
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, low-volume, black | Reduces reagent consumption and minimizes background fluorescence. |
| Final Assay Volume | 20 µL | Suitable for automated liquid handling and conserves reagents. |
| Compound Concentration | 10 µM | A common starting concentration for primary HTS campaigns. |
| DMSO Tolerance | <1% | High concentrations of DMSO can denature proteins and interfere with binding. |
| Incubation Time | 60 minutes at RT | Allows for binding equilibrium to be reached for many protein-ligand interactions. |
| Assay Window | > 70 mP | A sufficient difference between high and low signals for robust hit identification.[5] |
| Z' Factor | > 0.5 | Ensures the assay is robust and reproducible for HTS.[3] |
Part 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Enzymatic Assay
Scientific Rationale:
TR-FRET is a highly sensitive and robust assay technology that is well-suited for HTS of enzyme inhibitors.[2][6] It combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[7] A long-lifetime lanthanide chelate (e.g., Europium or Terbium) serves as the FRET donor, and a suitable fluorophore (e.g., APC or d2) acts as the acceptor. In an enzymatic assay, the donor and acceptor are brought into proximity by the enzymatic reaction, for example, by labeling an enzyme substrate and generating a product that is recognized by a specific antibody. Inhibitors of the enzyme will prevent the formation of the product, leading to a decrease in the TR-FRET signal. The time-resolved detection minimizes interference from autofluorescent compounds and light scatter.[8]
Signaling Pathway Diagram:
Caption: TR-FRET kinase assay principle.
Detailed Protocol:
1. Reagent Preparation:
- Kinase Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
- Enzyme: Recombinant kinase of interest, diluted to 2X the final concentration in Kinase Reaction Buffer.
- Substrate/ATP Mix: Biotinylated peptide substrate and ATP, each diluted to 4X their final concentrations in Kinase Reaction Buffer. The ATP concentration should be at or near the Km for the enzyme to facilitate the identification of competitive inhibitors.
- Detection Mix: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) diluted to 2X their final concentrations in TR-FRET Detection Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA).
- Compound Plates: As described for the FP assay.
2. Assay Procedure (384-well format):
- Dispense 50 nL of compounds from the library plates into the assay plates. Include DMSO and a known inhibitor as controls.
- Add 5 µL of the 2X Enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding 5 µL of the 2X Substrate/ATP mix.
- Incubate for 60 minutes at room temperature. The reaction time should be within the linear range of the enzyme kinetics.
- Stop the reaction by adding 10 µL of the 2X Detection Mix.
- Incubate for a further 60 minutes at room temperature, protected from light, to allow for the detection reagents to bind to the product.
- Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at both ~615 nm (Europium) and ~665 nm (APC).
3. Data Analysis:
- The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities.
- The percentage of inhibition is calculated similarly to the FP assay, using the ratiometric signal.
- Hits are identified as compounds that cause a statistically significant decrease in the TR-FRET ratio. Z' factor should be calculated to ensure assay quality.
Data Presentation Table:
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, low-volume, white | White plates enhance the signal in luminescence and fluorescence-based assays. |
| Final Assay Volume | 20 µL | Standard for HTS, balancing reagent usage and signal detection. |
| Enzyme Concentration | Titrated for ~80% substrate conversion | Ensures a robust signal window while remaining sensitive to inhibition. |
| ATP Concentration | At or near Km | Facilitates the discovery of both ATP-competitive and non-competitive inhibitors. |
| Reaction Time | 60 minutes | Should be within the linear range of the reaction to ensure accurate measurement of inhibition. |
| Z' Factor | > 0.5 | Indicates a high-quality, reproducible assay.[9] |
Conclusion and Forward Look
The application of high-throughput screening assays, such as Fluorescence Polarization and TR-FRET, is essential for the rapid identification of bioactive molecules from large compound libraries. This compound provides a versatile and promising scaffold for the generation of such libraries. The protocols detailed herein offer a robust framework for screening these compounds against protein targets, either by directly measuring binding or by quantifying the inhibition of enzymatic activity. Successful hit identification from these primary screens is the first step in a comprehensive drug discovery cascade, leading to further characterization, optimization, and the potential development of novel therapeutics.
References
-
Blay V, et al. (2020) High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Available from: [Link]
-
Center for Innovative Drug Discovery. (n.d.) High Throughput Screening (HTS) Core. Available from: [Link]
-
MDPI. (2021) High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Available from: [Link]
-
Autechaux. (n.d.) The Role of 6-Aminopyridine-2-carboxylic Acid in Novel Drug Discovery. Available from: [Link]
-
ResearchGate. (n.d.) A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Available from: [Link]
-
PubMed. (2023) Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. (2013) Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Available from: [Link]
-
National Institutes of Health. (2024) An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. Available from: [Link]
-
National Center for Biotechnology Information. (2023) Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
-
Poly-Dtech. (n.d.) TR-FRET Assay Principle. Available from: [Link]
-
National Institutes of Health. (2016) A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Available from: [Link]
-
University of Florida Health. (n.d.) High-Throughput Discovery Sciences. Available from: [Link]
-
Nanomicrospheres. (n.d.) Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]
-
Molecular Devices. (n.d.) Establishing and optimizing a fluorescence polarization assay. Available from: [Link]
-
ResearchGate. (n.d.) Protocol for Fluorescence Polarization Assay Using GI224329. Available from: [Link]
-
BPS Bioscience. (n.d.) TR-FRET Assays Simplify and Accelerate Drug Discovery. Available from: [Link]
-
BPS Bioscience. (n.d.) Fluorescence Polarization Assays: Principles & Applications. Available from: [Link]
-
Molecular Devices. (n.d.) Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available from: [Link]
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- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. poly-dtech.com [poly-dtech.com]
- 7. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Aminopyridazine-4-carboxylic Acid as a Versatile Scaffold in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, offering an efficient exploration of chemical space with low-molecular-weight compounds.[1][2] This guide provides an in-depth technical overview of the utility of 6-aminopyridazine-4-carboxylic acid as a key scaffold in FBDD campaigns. We will explore the chemical properties that make this fragment an attractive starting point, detail experimental protocols for its use in screening and hit validation, and discuss strategies for hit-to-lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of drug discovery.
Introduction: The Strategic Advantage of the this compound Scaffold
The success of any Fragment-Based Drug Discovery (FBDD) campaign is fundamentally reliant on the quality and diversity of the fragment library.[1] The this compound scaffold (Molecular Formula: C₅H₅N₃O₂) presents several advantageous features for FBDD:
-
Polar Nature and Solubility: The presence of the amino and carboxylic acid groups imparts significant polarity, which often translates to good aqueous solubility. This is a critical parameter for the preparation of high-concentration stock solutions required for many biophysical screening techniques.
-
Hydrogen Bonding Capabilities: The scaffold possesses multiple hydrogen bond donors (amino group, carboxylic acid proton) and acceptors (pyridazine nitrogens, carbonyl oxygen), facilitating interactions with a wide range of protein targets.[3]
-
Defined Exit Vectors: The pyridazine ring offers clear vectors for chemical modification, allowing for systematic exploration of the surrounding binding pocket during hit-to-lead optimization. This is a cornerstone of the structure-guided design central to FBDD.[4][5]
-
Bioisosteric Potential: The carboxylic acid moiety can act as a bioisostere for phosphate groups, enabling it to interact with nucleotide-binding sites in enzymes like kinases and ligases.[6][7] Furthermore, the entire scaffold can be considered a bioisosteric replacement for other heterocyclic systems in known pharmacophores.[8][9]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | [10] |
| Molecular Weight | 139.11 g/mol | [10] |
| CAS Number | 1242458-49-6 | [10] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Predicted LogP | -1.5 to -1.0 | Calculated |
Experimental Workflow: From Fragment Screening to Hit Validation
The following sections outline a comprehensive workflow for identifying and validating target-binding of the this compound scaffold.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocol: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a rapid and cost-effective method for primary screening. It measures the change in the thermal denaturation temperature (Tₘ) of a target protein upon ligand binding.
Rationale: A positive Tₘ shift indicates that the fragment stabilizes the protein, suggesting a binding event. The this compound's solubility is advantageous here, allowing for screening at concentrations where a significant Tₘ shift can be observed.
Step-by-Step Protocol:
-
Protein Preparation:
-
Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) at a final concentration of 2-5 µM.
-
Ensure the protein is pure and monodisperse, as aggregates can interfere with the assay.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a working solution by diluting the stock to 10 mM in the assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well PCR plate, add the fluorescent dye (e.g., SYPRO Orange) to the protein solution at a 5x final concentration.
-
Pipette 20 µL of the protein/dye mixture into each well.
-
Add 1 µL of the 10 mM fragment working solution to the sample wells (final fragment concentration of 500 µM).
-
For control wells, add 1 µL of assay buffer containing 1% DMSO.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Monitor the fluorescence at the appropriate wavelengths for the chosen dye.
-
-
Data Analysis:
-
Determine the Tₘ by fitting the sigmoidal melt curve to a Boltzmann equation.
-
A ΔTₘ (Tₘ of protein with fragment - Tₘ of protein with DMSO) of ≥ 2 °C is generally considered a significant hit.
-
Protocol: Hit Validation using Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[11] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Rationale: ITC serves as an excellent orthogonal method to validate hits from primary screens. It confirms a direct binding interaction and provides quantitative data on binding affinity, which is crucial for ranking fragments and guiding initial optimization efforts.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze the target protein and dissolve the this compound fragment in the same buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Prepare a protein solution at a concentration of 10-20 µM in the sample cell.
-
Prepare a fragment solution at a concentration 10-20 times that of the protein (e.g., 200-400 µM) in the injection syringe.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Program the injection series: typically a single 0.5 µL initial injection followed by 19 subsequent 2 µL injections at 150-second intervals.
-
-
Data Acquisition:
-
Perform a control experiment by titrating the fragment solution into the buffer-filled sample cell to determine the heat of dilution.
-
Run the main experiment by titrating the fragment into the protein solution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the resulting peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n.
-
Structural Biology: Elucidating the Binding Mode
X-ray crystallography is a powerful tool in FBDD for visualizing the precise interactions between a fragment and its target protein.[12][13] This structural information is invaluable for guiding the hit-to-lead optimization process.[4][5]
Protocol: X-ray Crystallography via Crystal Soaking
Crystal soaking is often the preferred method for fragment screening due to its higher throughput compared to co-crystallization.[14]
Rationale: By obtaining a high-resolution crystal structure of the protein-fragment complex, the specific hydrogen bonds, and other interactions mediated by the this compound scaffold can be identified. This provides a structural blueprint for designing more potent analogs.
Step-by-Step Protocol:
-
Protein Crystallization:
-
Grow high-quality crystals of the apo-protein using a suitable crystallization method (e.g., vapor diffusion).
-
Cryo-protect the crystals by briefly transferring them to a solution containing a cryoprotectant (e.g., 25% glycerol) in the mother liquor.
-
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving this compound directly into the cryoprotectant solution at a high concentration (e.g., 10-50 mM). The high solubility of the scaffold is beneficial here.
-
Transfer the protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Vitrification and Data Collection:
-
Remove the crystal from the soaking solution and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Model the this compound fragment into the density and refine the structure to obtain a high-resolution model of the complex.
-
Caption: Hypothetical binding mode of this compound in a protein active site.
Hit-to-Lead Optimization: A Structure-Guided Approach
Once a validated hit with a known binding mode is identified, the next phase is to increase its potency and selectivity. The structure of the this compound scaffold provides clear vectors for chemical elaboration.
Strategy: Fragment Growing
Fragment growing involves adding chemical functionality to the core scaffold to engage with adjacent pockets in the binding site. The X-ray crystal structure is essential for this step.
-
Vector 1 (Carboxylic Acid): The carboxylic acid can be converted to amides or esters to probe for interactions in the corresponding region. The synthesis of such derivatives often involves activation of the carboxylic acid (e.g., with HATU or EDC) followed by reaction with an amine or alcohol.[15]
-
Vector 2 (Amino Group): The amino group can be acylated or alkylated to extend into nearby pockets.
-
Vector 3 (Pyridazine Ring): The pyridazine ring itself can be substituted, for example, at the 3 or 5 positions, to further optimize interactions.
Example Optimization Data
The following table illustrates a hypothetical structure-activity relationship (SAR) study based on the this compound scaffold.
| Compound ID | Modification | Vector | IC₅₀ (µM) | Ligand Efficiency (LE) |
| Frag-001 | Core Scaffold | - | 850 | 0.35 |
| Opt-001 | Amide with benzylamine | Carboxylic Acid | 150 | 0.32 |
| Opt-002 | Acylation with acetyl group | Amino Group | 400 | 0.33 |
| Opt-003 | Amide with (S)-1-phenylethanamine | Carboxylic Acid | 25 | 0.36 |
| Opt-004 | Methylation at position 5 | Pyridazine Ring | 700 | 0.34 |
Ligand Efficiency (LE) is a key metric in FBDD, calculated as LE = (1.37/N) * pIC₅₀, where N is the number of heavy atoms.
Conclusion
The this compound scaffold represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with its potential for forming key interactions with biological targets, make it an attractive fragment for library inclusion. The protocols and strategies outlined in this guide provide a comprehensive framework for leveraging this scaffold, from initial screening and hit validation to structure-guided lead optimization. By employing a systematic and multi-faceted approach, researchers can effectively utilize this versatile fragment to accelerate the discovery of novel therapeutics.
References
- 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. (n.d.). Google Cloud.
- This compound, min 97%, 100 mg. (n.d.). Google Cloud.
- Fragment-based drug discovery: opportunities for organic synthesis. (n.d.). RSC Publishing.
- Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. (2022). PubMed Central.
- Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons.
- (PDF) Fragment-based drug discovery: opportunities for organic synthesis. (n.d.). ResearchGate.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
- How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024). PubMed.
- Synthesis and structure-activity relationships of phenothiazine carboxylic acids having pyrimidine-dione as novel histamine H(1) antagonists. (2009). PubMed.
- Protocol to perform fragment screening using NMR spectroscopy. (2024). PubMed Central.
- Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (n.d.). ScienceDirect.
- (PDF) A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. (2025). ResearchGate.
- The crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate, C6H7ClN2O6. (2024). De Gruyter.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (2019). ResearchGate.
- Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. (2007). PubMed.
- Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). MDPI.
- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
- Carboxylic Acid Fragment Library. (n.d.). Enamine.
- Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (n.d.). ResearchGate.
- Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. (n.d.). Indian Journal of Chemistry.
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (n.d.). National Institutes of Health.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
- Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic.
- Protein X-ray Crystallography and Drug Discovery. (n.d.). MDPI.
- Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.). XtalPi.
- Fragment-based Drug Design and Drug Repositioning Using Multiple Ligand Simultaneous Docking (MLSD): Identifying Celecoxib and Template Compounds as Novel Inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). (n.d.). PubMed Central.
- 4-Aminopiperidine-4-carboxylic acid. (n.d.). PubChem.
- Fragment-based Screening Methodologies. (n.d.). BOC Sciences.
- X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures. (2025). ResearchGate.
- Bioisosteres for carboxylic acid groups. (n.d.). Hypha Discovery.
- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019). MDPI.
- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). PubMed Central.
- Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (n.d.). MDPI.
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- 3. Carboxylic Acid Fragment Library - Enamine [enamine.net]
- 4. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Aminopyridazine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Aminopyridazine-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic building block. As a key intermediate in the development of various pharmaceutical agents, its efficient and pure synthesis is paramount. This guide provides an in-depth analysis of common synthetic challenges, offering troubleshooting solutions and validated protocols grounded in established chemical principles.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, scale, and desired purity profile. The three most common strategies are outlined below.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) of a Halogenated Precursor. This is arguably the most direct and widely used method. It involves the displacement of a halogen (typically chlorine) at the C6 position of a pyridazine ring with an amino group. The key precursor is 6-chloropyridazine-4-carboxylic acid or its corresponding ester.[1] The electron-deficient nature of the pyridazine ring, further activated by the carboxyl group, facilitates this substitution.
-
Route B: Hydrolysis of a Nitrile Precursor. This classic method for carboxylic acid synthesis involves the hydrolysis of 6-aminopyridazine-4-carbonitrile under either acidic or basic conditions. The challenge lies in achieving complete hydrolysis without inducing decomposition or decarboxylation of the desired product.
-
Route C: Rearrangement from a Dicarboxylic Acid Derivative. Inspired by syntheses of related isomers, this route may involve converting one of the carboxyl groups of a pyridazine-3,5-dicarboxylic acid into a primary amine via a Hofmann or Curtius rearrangement.[2] This multi-step process can be effective if the dicarboxylic acid is a readily available starting material.
Sources
Technical Support Center: Synthesis of 6-Aminopyridazine-4-carboxylic acid
Welcome to the technical support guide for the synthesis and yield optimization of 6-Aminopyridazine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. As a key heterocyclic building block, this compound is valuable in the development of novel pharmaceuticals and agrochemicals.[1] However, its synthesis can present challenges that impact final yield and purity.
This guide provides a troubleshooting framework based on a common and logical synthetic approach: the hydrolysis of a cyano-precursor. We will explore common pitfalls and provide scientifically-grounded solutions to maximize your synthetic efficiency.
Proposed Synthetic Workflow
A robust method for preparing the title compound involves the hydrolysis of the corresponding nitrile, 6-amino-4-cyanopyridazine. This precursor can be synthesized from more readily available starting materials. The overall workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the critical nitrile hydrolysis step.
Q1: My overall yield is consistently low after the final hydrolysis step. What are the most likely causes?
A1: Low yield is a multifaceted issue that can originate from the starting material, the reaction conditions, or the work-up procedure. The primary culprits are typically incomplete reaction, product degradation, or inefficient isolation.
Troubleshooting Steps:
-
Verify Starting Material Purity: First, confirm the purity of your precursor, 6-amino-4-cyanopyridazine. Impurities can introduce side reactions or inhibit the hydrolysis. Use techniques like NMR or LC-MS for verification.
-
Monitor the Reaction: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you distinguish between an incomplete reaction and product degradation.
-
Assess Hydrolysis Conditions: The pyridazine ring system can be sensitive to harsh conditions.
-
Acid Hydrolysis: Concentrated acids (like H₂SO₄ or HCl) at high temperatures can cause charring or decarboxylation of the product.
-
Base Hydrolysis: Strong bases (like NaOH) can also lead to ring-opening or other degradation pathways if not carefully controlled.
-
The following decision tree can guide your troubleshooting process:
Sources
Technical Support Center: Synthesis of 6-Aminopyridazine-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 6-Aminopyridazine-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues reported by scientists in the field. We explore the causality behind these problems and offer field-proven strategies for mitigation.
Category 1: Low Yields & Impurity Formation
Question 1: My overall yield of this compound is consistently low. What are the primary mechanistic bottlenecks and competing reactions?
Answer: Low yields in this synthesis often stem from a combination of factors, primarily related to the stability of intermediates and the propensity for decarboxylation. The common synthetic route involves the cyclization of a mucochloric or mucobromic acid derivative with a hydrazine source, followed by amination.
-
Mechanistic Insight: The key intermediate, a dihalopyridazinone, is susceptible to various nucleophilic attacks. Incomplete cyclization or hydrolysis of the starting material can lead to a complex mixture of acyclic impurities that are difficult to remove. Furthermore, the subsequent amination step often requires elevated temperatures, which can promote side reactions.
-
Troubleshooting Strategy:
-
Ensure Complete Cyclization: Monitor the initial reaction between the mucohalic acid and hydrazine meticulously using Thin Layer Chromatography (TLC). The disappearance of the starting material is crucial before proceeding.
-
Control Amination Conditions: The amination of the 6-chloro intermediate is a critical step. Overheating can drastically lower yields. We recommend a carefully controlled temperature ramp and monitoring progress every 30-60 minutes.
-
Inert Atmosphere: The pyridazine ring can be sensitive to oxidation at elevated temperatures. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidative byproducts.
-
Question 2: I'm observing a significant amount of a major byproduct, identified as 6-Aminopyridazine. Why is my desired product decarboxylating and how can I prevent it?
Answer: The formation of 6-Aminopyridazine via decarboxylation is arguably the most prevalent side reaction in this synthesis. This occurs because the carboxylic acid group on the electron-deficient pyridazine ring is thermally labile.
-
Mechanistic Insight: The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring stabilizes the carbanionic intermediate formed upon the loss of CO2. This effect lowers the activation energy for decarboxylation, especially under harsh thermal or pH conditions.[1][2] The reaction is often autocatalytic, as the formation of acidic or basic species can accelerate the degradation of the remaining product.
-
Troubleshooting Strategy:
-
Strict Temperature Control: This is the most critical parameter. During the amination step and subsequent workup, maintain the temperature as low as reasonably possible to achieve a good reaction rate. For the final product, avoid prolonged heating during recrystallization.
-
pH Management During Workup: When acidifying to precipitate the product, avoid strongly acidic conditions and localized "hot spots" of low pH. Add the acid slowly to a well-stirred, cooled solution. A final pH of 3-4 is often optimal for precipitation without inducing significant decarboxylation.[3]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Once TLC or HPLC indicates the consumption of the starting material, proceed with the workup promptly.
-
dot
Caption: Key reaction pathways leading to desired product vs. decarboxylation.
Category 2: Product Isolation & Purification
Question 3: My final product, this compound, has very poor solubility in common organic solvents and even water. How can I effectively purify it?
Answer: The poor solubility of this compound is a significant challenge. Its zwitterionic character—possessing both a basic amino group and an acidic carboxylic acid group—leads to strong intermolecular hydrogen bonding and a high lattice energy, making it difficult to dissolve.
-
Expert Insight: Standard column chromatography is often ineffective due to the compound's polarity and low solubility. The most reliable method is a carefully executed recrystallization or a pH-mediated purification.
-
Troubleshooting & Protocols:
-
Strategy 1: Recrystallization from Water/Ethanol.
-
This is the most common method. The key is to use a minimal amount of hot solvent and to allow for slow cooling. Crash cooling will trap impurities. See Protocol 1 for a detailed procedure.
-
-
Strategy 2: pH-Mediated Purification.
-
Dissolve the crude product in a dilute aqueous base (e.g., 0.5 M NaOH or K2CO3) to form the soluble carboxylate salt. The amino group will remain neutral.
-
Filter the basic solution to remove any insoluble, non-acidic impurities.
-
Cool the filtrate in an ice bath and slowly acidify with dilute HCl or acetic acid with vigorous stirring.
-
The purified product will precipitate out as its isoelectric point is reached.
-
Filter the solid, wash with cold water and then a small amount of cold ethanol or acetone to aid drying, and dry under vacuum.
-
-
Question 4: My TLC shows a baseline spot that I suspect is a salt. How do I handle this?
Answer: A common issue is the precipitation of the product as a salt (e.g., hydrochloride) if excess acid is used during workup, or as an alkali metal salt if the pH is too high. These salts have vastly different solubility profiles.
-
Causality: The amphoteric nature of your molecule means it can exist as a cation, zwitterion (neutral), or anion depending on the pH. The zwitterion is typically the least soluble form.
-
Troubleshooting Workflow:
-
Identify the Form: Take a small sample of your solid. Test its solubility in water. If it dissolves readily, it is likely a salt.
-
Adjust pH: If you suspect a hydrochloride salt, dissolve the material in water and carefully add a dilute base (like NaHCO3 solution) until precipitation is complete. If you suspect a sodium salt, do the reverse with dilute acid.
-
Target the Isoelectric Point: The goal is to isolate the compound at its isoelectric point where it is least soluble. This careful pH adjustment is a powerful purification tool.
-
dot
Caption: Troubleshooting workflow for purification challenges.
Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol is designed to maximize purity while minimizing product loss and thermal degradation.
-
Solvent Preparation: Prepare a solvent mixture of Ethanol/Water (e.g., 1:1 v/v). The presence of ethanol can help solubilize less polar impurities.
-
Dissolution: In an appropriately sized flask, add the crude solid. Add the minimum volume of the solvent mixture required to make a slurry.
-
Heating: Heat the slurry to a gentle reflux with vigorous stirring. Add more solvent mixture dropwise until the solid just dissolves completely. Note: Avoid adding a large excess of solvent, as this will reduce recovery yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return to a brief boil and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for the formation of pure, well-defined crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent mixture, followed by a wash with cold diethyl ether to displace the crystallization solvent.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Standard TLC Method for Reaction Monitoring
Monitoring the reaction is crucial to prevent the formation of side products from over-running the reaction.
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Dichloromethane : Methanol : Acetic Acid (8:2:0.1) |
| Visualization | UV light (254 nm) |
| Analyte Notes | The product is highly polar and will have a low Rf. The starting materials and less polar byproducts will run higher. |
References
- Vertex AI Search. 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis.
- ChemicalBook. 6-Aminopyridine-2-carboxylic acid synthesis.
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin- 3-yl) piperazine-1- carboxylic acid tert-butyl ester.
- Google Patents. US20170036991A1 - Isolation and purification of 6-aminocaproic acid.
- PubMed Central. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5.
- Indian Journal of Chemistry. Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci.
- Wikipedia. Diazonium compound. This article provides general chemical principles related to nitrogen-containing heterocycles.
-
Chemistry LibreTexts. 18.5: Decarboxylation of Carboxylic Acids. This resource explains the chemical principles behind decarboxylation reactions. [Link]
- ResearchGate. A new facile synthesis of 5-aminopyridazine-4-carboxylic acid.
- ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- IOP Conference Series. Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives.
-
PubMed. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. This paper provides specific examples of decarboxylation in related heterocyclic systems. [Link]
-
Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. This journal article provides a mechanistic study of the decarboxylation of pyridine-based carboxylic acids. [Link]
- ACS Publications. Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. This article discusses modern methods for decarboxylative coupling, highlighting the lability of the carboxyl group.
- PubMed Central. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. This article provides further examples of decarboxylation reactions in nitrogen-containing heterocycles.
Sources
Technical Support Center: Optimizing Amide Coupling Reactions for 6-Aminopyridazine-4-carboxylic Acid
Welcome to the technical support center for optimizing amide coupling reactions involving 6-aminopyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this heteroaromatic building block. Here, we synthesize fundamental principles of amide bond formation with practical, field-tested advice to help you achieve your synthetic goals efficiently and reliably.
Introduction to the Challenges
This compound is a valuable scaffold in medicinal chemistry. However, its electronic properties and potential for side reactions can complicate standard amide coupling protocols. The electron-deficient nature of the pyridazine ring can decrease the nucleophilicity of the carboxylic acid, making activation more challenging. Furthermore, the presence of the 6-amino group introduces a potential site for unwanted side reactions.
This guide provides a structured approach to troubleshooting and optimizing your coupling reactions through a series of frequently asked questions and detailed protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
General Reaction Setup
Question 1: I am starting my first amide coupling with this compound. Which coupling reagent should I choose?
Answer: The choice of coupling reagent is critical and depends on the amine you are using. For a straightforward, initial screening, we recommend starting with one of the following two reliable methods:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : This is an excellent starting point, especially for less nucleophilic or sterically hindered amines.[1] HATU is known for its high reactivity and rapid reaction times.[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) : This is a classic and cost-effective choice. The addition of HOBt is crucial as it minimizes side reactions and reduces the risk of racemization if your amine is chiral.[2]
Question 2: What is the best solvent for this reaction?
Answer: The solubility of this compound can be a limiting factor. Polar aprotic solvents are generally the best choice. We recommend:
-
DMF (N,N-Dimethylformamide): An excellent solvent for most amide coupling reactions, known to dissolve a wide range of substrates.
-
DMSO (Dimethyl Sulfoxide): A good alternative if you face solubility issues in DMF.
-
NMP (N-Methyl-2-pyrrolidone): Can be beneficial for particularly challenging couplings due to its high boiling point, allowing for higher reaction temperatures.
It is imperative to use anhydrous (dry) solvents, as water will hydrolyze the activated carboxylic acid intermediate, leading to low yields.[3]
Question 3: Which base should I use, and how much?
Answer: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and neutralize any acidic byproducts.
-
DIPEA (N,N-Diisopropylethylamine): This is the most commonly used base for HATU-mediated couplings. A typical starting point is 2-3 equivalents.
-
Triethylamine (TEA): A suitable alternative, often used with EDC/HOBt protocols.
Using a nucleophilic base like pyridine is generally not recommended as it can compete with your amine for the activated carboxylic acid.[3]
Troubleshooting Poor Yields and Incomplete Reactions
Question 4: I am seeing very low conversion to my desired amide. What are the likely causes?
Answer: Low conversion is a common issue and can stem from several factors:
-
Insufficient Activation: The electron-withdrawing nature of the pyridazine ring can make the carboxylic acid less reactive. Consider increasing the amount of coupling reagent to 1.2-1.5 equivalents.
-
Poor Solubility: If your starting materials are not fully dissolved, the reaction will be slow and incomplete. Try a different solvent (e.g., NMP) or gently warming the reaction mixture (e.g., to 40-50 °C).
-
Amine Reactivity: If your amine is electron-deficient or sterically hindered, the reaction will be more challenging. In such cases, HATU or other more potent uronium-based coupling reagents are often more effective than carbodiimides like EDC.[4]
-
Order of Addition: For HATU couplings, it is often beneficial to pre-activate the carboxylic acid.[3] Stir the this compound, HATU, and DIPEA in your solvent for 15-30 minutes before adding the amine.[3] This allows for the formation of the highly reactive OAt-active ester.[5]
Question 5: My reaction has stalled, and I still have starting material remaining. What can I do?
Answer: If the reaction has stalled, you can try the following:
-
Add more reagents: A second addition of the coupling reagent (0.5 equivalents) and base (1 equivalent) can sometimes restart the reaction.
-
Increase the temperature: Gently warming the reaction can often drive it to completion. Monitor for any decomposition of your starting materials or product by TLC or LC-MS.
-
Switch to a more powerful coupling reagent: If you are using EDC/HOBt, consider switching to HATU or COMU for subsequent attempts.
Side Reactions and Impurities
Question 6: I am observing a significant amount of a byproduct that I suspect is an N-acylurea. How can I avoid this?
Answer: N-acylurea formation is a known side reaction with carbodiimide coupling reagents like EDC.[6] It occurs when the O-acylisourea intermediate rearranges before the amine can react with it. To minimize this:
-
Use an additive: The addition of HOBt or OxymaPure is crucial when using EDC, as it traps the O-acylisourea to form a more stable active ester, which is less prone to rearrangement.
-
Control the temperature: Running the reaction at 0 °C, especially during the initial activation step, can suppress this side reaction.[6]
-
Change the order of addition: Add the EDC to a mixture of the carboxylic acid, amine, and HOBt.[6]
Question 7: Could the 6-amino group on the pyridazine ring be causing side reactions?
Answer: Yes, this is a valid concern. The exocyclic amino group can potentially react with the activated carboxylic acid, leading to oligomerization or other byproducts, especially if an excess of the coupling reagent is used. While this is less likely when the amine coupling partner is present in solution, it is a possibility.
-
Consider a protecting group: For particularly challenging reactions or if you are observing significant byproducts, you may consider protecting the 6-amino group. A standard Boc or Cbz protecting group can be installed and later removed.
-
Use stoichiometric amounts of reagents: Avoid using a large excess of the coupling reagent to minimize unwanted activation and reaction at the 6-amino position.
Part 2: Recommended Protocols & Methodologies
General Protocol for Amide Coupling with this compound
This protocol provides a starting point for your experiments. Optimization may be required based on your specific amine.
Materials:
-
This compound
-
Amine of interest
-
Coupling Reagent (HATU or EDC/HOBt)
-
Base (DIPEA or TEA)
-
Anhydrous Solvent (DMF or DMSO)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the anhydrous solvent (to make a ~0.1 M solution).
-
Add the amine (1.0-1.2 eq).
-
Add the base (2.0-3.0 eq).
-
For HATU coupling: Add HATU (1.2 eq).
-
For EDC/HOBt coupling: Add HOBt (1.2 eq) followed by EDC (1.2 eq).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate workup and purification.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Base | Typical Solvent | Key Advantages | Potential Drawbacks |
| HATU | DIPEA | DMF, NMP | High reactivity, fast reaction times, good for hindered amines.[1] | Higher cost, potential for side reactions with excess reagent. |
| EDC/HOBt | DIPEA, TEA | DMF, DCM | Cost-effective, well-established, water-soluble byproducts. | Slower reaction times, potential for N-acylurea side product without HOBt.[6] |
| T3P® (Propylphosphonic Anhydride) | Pyridine, TEA | EtOAc, MeCN | Good for suppressing racemization, byproducts are water-soluble. | Can be less effective for highly unreactive substrates. |
| Acyl Chloride Formation | N/A (then add amine with base) | DCM, Toluene | Highly reactive intermediate. | Harsh conditions (e.g., SOCl₂, oxalyl chloride) may not be compatible with sensitive functional groups. |
Part 3: Mechanistic Insights & Visualizations
Understanding the reaction mechanisms is key to effective troubleshooting.
Mechanism of HATU-Mediated Amide Coupling
In a HATU-mediated coupling, a non-nucleophilic base deprotonates the carboxylic acid.[5] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then readily attacked by the amine to form the final amide product.[5][7]
Mechanism of EDC/HOBt-Mediated Amide Coupling
With EDC, the carboxylic acid first forms an unstable O-acylisourea intermediate.[7] This can either react directly with the amine, or rearrange to a non-reactive N-acylurea. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine to yield the desired amide.[7]
Troubleshooting Workflow
References
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
- Google Patents. (2018). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Subramanyam, C., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & medicinal chemistry letters, 20(15), 4485-4488. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
- Google Patents. (2016).
-
Ghaffari, M., & Ganesan, A. (2019). Challenges and Breakthroughs in Selective Amide Activation. Israel Journal of Chemistry, 59(3-4), 218-227. [Link]
-
Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
- Google Patents. (2018). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]
-
ACS Omega. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]
-
Chemical Science. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. [Link]
- Google P
- Google Patents. (2022). US11564926B2 - Methods of synthesizing thyroid hormone analogs and polymorphs thereof.
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Aminopyridazine-4-carboxylic Acid
Ticket ID: #PUR-6AP4C-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division Subject: Overcoming the "Zwitterionic Trap" and Salt Contamination in Pyridazine Isolation
Executive Summary & Molecule Profile
User Issue: "I cannot extract my product into organic solvents (DCM, EtOAc), and concentrating the aqueous layer yields a sticky solid full of inorganic salts."
Root Cause Analysis:
6-Aminopyridazine-4-carboxylic acid (CAS 21142-32-5) is a classic zwitterion . It possesses a basic amine (
-
In Acid (pH < 2): It exists as a cation (
). Soluble in water.[1][2] -
In Base (pH > 8): It exists as an anion (
). Soluble in water.[1][2] -
In Organics: It is highly polar and insoluble in non-polar solvents (DCM, Hexane) and poorly soluble in moderately polar solvents (EtOAc, THF).
The Solution: You must target the Isoelectric Point (pI) for precipitation or utilize Ion Exchange (IEX) chromatography. Standard liquid-liquid extraction (LLE) will fail.
Diagnostic Flowchart: The Decision Matrix
Before proceeding, determine your crude mixture's composition.
Figure 1: Decision matrix for isolating zwitterionic pyridazines based on concentration and salt load.
Protocol Module A: Isoelectric Precipitation (The "Sweet Spot")
This is the preferred method for scale-up (>1g). The goal is to minimize solubility by neutralizing the internal charges.
The Theory: At the isoelectric point (pI), the net charge is zero. The lattice energy of the crystal overcomes the solvation energy of water. For aminopyridazine carboxylic acids, the pI is typically between pH 3.0 and 4.5 .
Step-by-Step Protocol:
-
Dissolution: If the crude is a solid, dissolve in minimal 1M NaOH (or KOH). If it is an acidic reaction mixture, proceed to step 2.[3]
-
Checkpoint: Ensure the solution is clear. Filter off any insoluble byproducts (charcoal/polymer).
-
-
Rough Adjustment: Slowly add 3M HCl (or 3M NaOH if starting acidic) until pH reaches ~6.0.
-
Caution: Exothermic. Keep temperature < 25°C to prevent decarboxylation.
-
-
Fine Tuning (The Critical Step):
-
Switch to 1M or 0.1M HCl.
-
Add acid dropwise while monitoring pH with a calibrated probe.
-
Observe: Cloudiness usually starts appearing around pH 5.0.
-
Target: Continue until pH stabilizes at 3.5 ± 0.2 .
-
-
Aging: Stir the slurry at 0–5°C for 2–4 hours. This "Ostwald ripening" allows small crystals to dissolve and redeposit on larger ones, improving purity.
-
Filtration: Filter the solid.
-
The Displacement Wash: Wash the cake with Cold Isopropanol (iPrOH) or Acetone.
-
Why? Inorganic salts (NaCl) are insoluble in iPrOH, but water is miscible. This displaces the mother liquor (containing dissolved salts) without redissolving the zwitterion.
-
Protocol Module B: Ion Exchange Chromatography (SCX)
Use this when the product is dilute or fails to precipitate due to high salt content ("Salting-in" effect).
Resin Choice: Strong Cation Exchanger (e.g., Dowex 50W, Amberlyst 15).
Step-by-Step Protocol:
-
Loading: Acidify the crude mixture to pH 1–2. Load onto the SCX column.
-
Washing (Salt Removal): Flush the column with 5–10 column volumes (CV) of Water followed by MeOH .
-
Result: Neutral impurities and inorganic anions (
, ) wash through. The product stays bound.
-
-
Elution (The Release): Elute with 2M Ammonia in Methanol (or aqueous NH4OH).
-
Isolation: Concentrate the ammoniacal fractions. The excess ammonia evaporates, leaving the free amino acid.
Troubleshooting & FAQs
Q1: I acidified to pH 3.5, but no solid formed.
A: You may be experiencing the "Salting-in" effect where high ionic strength increases solubility.
-
Fix: Concentrate the solution volume by 50% using a rotavap (keep bath < 40°C).
-
Fix: Add an anti-solvent like Ethanol or Acetonitrile after pH adjustment to force precipitation.
Q2: My NMR shows the product is pure, but the mass balance is >100% and the ash test is positive.
A: You have co-precipitated inorganic salts (NaCl/KCl).
-
Fix: Perform a slurry wash . Suspend the solid in 5 volumes of ice-cold water, stir for 30 mins, and refilter. The salt dissolves; the zwitterion (at its pI) remains mostly insoluble.
-
Fix: Recrystallize from water/ethanol (1:1).
Q3: The product is turning brown/black during drying.
A: Oxidative instability or decarboxylation.
-
Fix: Aminopyridazines are electron-rich and prone to oxidation. Dry in a vacuum oven at < 40°C under
bleed. Avoid heating above 60°C, as position 4-carboxylic acids in electron-deficient rings can decarboxylate.
Q4: Can I use Silica Gel chromatography?
A: Not recommended. Zwitterions streak badly on normal phase silica due to strong interaction with silanols.
-
Workaround: If you must use silica, use a mobile phase containing 1% Acetic Acid or TEA, but recovery is usually poor. Reverse Phase (C18) with water/methanol (no buffer or volatile buffer like formic acid) is superior.
Physical Data Summary
| Property | Value / Behavior | Notes |
| Molecular Formula | MW: 139.11 g/mol | |
| Predicted pKa (Acid) | ~3.2 | Carboxylic acid proton |
| Predicted pKa (Base) | ~4.5 | Pyridazine ring/amine system |
| Isoelectric Point (pI) | ~3.8 | Theoretical solubility minimum |
| Solubility (Water) | High (pH < 2, pH > 6) | Low at pH 3–4 |
| Solubility (DCM) | Negligible | Do not use for extraction |
| Thermal Stability | Decarboxylates > 200°C | Can degrade slowly > 60°C in solution |
References
-
Synthesis of Aminopyridazine Carboxylic Acids
- Methodology for hydrolysis of chloropyridazines.
-
Source: US Patent 2017/0036991 A1 (Analogous purification of aminocaproic acid via pI precipitation). Link
-
Zwitterion Purification Strategies
- General guide on separ
-
Source: ResearchGate Discussion on Organic Salt Separation. Link
-
Isoelectric Point Calculations
- Principles of amino acid solubility.
-
Source: Master Organic Chemistry: Isoelectric Points. Link
-
Analogous Chemistry (Aminopyridine-carboxylic acids)
(Note: While specific literature on the exact 6-amino-4-COOH isomer is rare, the protocols above are derived from the validated chemistry of the homologous 4-aminopyridine-2-carboxylic acid and general pyridazine chemistry.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. US5484531A - Process for the removal of inorganic salts - Google Patents [patents.google.com]
- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 6. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Identifying byproducts in 6-Aminopyridazine-4-carboxylic acid reactions
This guide functions as a specialized Technical Support Center for researchers working with 6-Aminopyridazine-4-carboxylic acid (CAS: 21141-03-9). It is designed to troubleshoot impurity profiles, optimize stability, and validate analytical methods.
Ticket Category: Impurity Identification & Reaction Optimization Status: Active Guide Assigned Specialist: Senior Application Scientist
The Impurity Matrix: Identifying the "Unknowns"
When synthesizing or storing this compound, you will encounter specific byproducts driven by the molecule's zwitterionic nature and the electron-deficient pyridazine ring.
Summary of Common Impurities
| Impurity Type | Structure / ID | Mass Shift (LC-MS) | Root Cause |
| Decarboxylated | 3-Aminopyridazine | [M-44] ( | Thermal stress (>80°C) in acidic media; "Hammick-type" mechanism. |
| Regioisomer | 6-Aminopyridazine-3-COOH | [M+0] (Same MW) | Synthetic byproduct (if made via radical alkylation); Co-elutes on C18. |
| Amide Intermediate | 6-Aminopyridazine-4-carboxamide | [M-1] ( | Incomplete hydrolysis of nitrile precursor. |
| Dimer/Oligomer | Amide-linked dimer | [2M-18] ( | High concentration heating; excessive coupling reagent (EDC/HATU). |
| Methyl Ester | Methyl 6-aminopyridazine-4-carboxylate | [M+14] ( | Use of Methanol as solvent in acidic conditions (Fischer esterification). |
Diagnostic Workflow (Troubleshooting)
Use this decision tree to identify impurities based on analytical data.
Figure 1: Diagnostic logic flow for identifying impurities in this compound synthesis.
Critical Analytical Protocols
Standard C18 columns often fail to retain this polar zwitterion or separate it from its regioisomers. You must use Mixed-Mode Chromatography or HILIC .
Protocol A: Isomer Separation (Regio-Analysis)
Use this to distinguish the 4-COOH product from the 3-COOH impurity.
-
Column: Mixed-mode cation-exchange/reversed-phase (e.g., SIELC Primesep 100 or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0% B hold for 2 min, ramp to 40% B over 15 min.
-
Mechanism: The column retains the amino group via cation exchange while the hydrophobic interaction separates the isomers based on the dipole moment differences of the pyridazine ring positions [1].
Protocol B: Zwitterion Isolation (Workup)
If you observe low yields, the product is likely stuck in the aqueous mother liquor.
-
Adjust pH: Bring reaction mixture to the Isoelectric Point (pI) .
-
Calculated pI
3.5 – 4.0.
-
-
Precipitation: Do not extract with DCM/EtOAc (product is insoluble).
-
Filtration: Cool to 4°C for 4 hours. Filter the precipitate.
-
Purification: If salts persist, use a desalting resin (Diaion HP-20) eluting with water
10% MeOH.
Mechanistic Troubleshooting (Root Cause Analysis)
Issue: Thermal Decarboxylation
Observation: Loss of product yield; appearance of 3-aminopyridazine (
-
The nitrogen is protonated (or coordinated to a metal).
-
The carboxylate forms a zwitterion.
- is ejected, leaving a transient ylide/carbanion at the C4 position, which is instantly protonated [2].
Prevention:
-
Avoid Reflux in Acid: Never reflux this compound in strong acid (HCl/H2SO4) for extended periods.
-
Temperature Limit: Keep reaction temperatures below 80°C unless strictly necessary.
Issue: Regioisomer Contamination
Observation: Two peaks with identical mass (
-
Note: In pyridazines, positions 3 and 6 are equivalent (ortho to N), and 4 and 5 are equivalent (meta to N). However, if an amino group is already at C6, then C3, C4, and C5 are chemically distinct.
-
Differentiation: Use 1H NMR.
-
4-COOH (Product): Singlet (or weak doublet) for H3 and H5.
-
3-COOH (Isomer): Doublet coupling (
Hz) between H4 and H5.
-
Frequently Asked Questions (FAQ)
Q: Can I use Methanol for recrystallization?
A: Caution is advised. In the presence of any residual acid (even traces from the synthesis), methanol will convert the carboxylic acid to a Methyl Ester (
Q: Why does my product disappear on a C18 column? A: The molecule is highly polar and zwitterionic. It elutes in the void volume (dead time) of standard C18 columns. You must use an ion-pairing reagent (e.g., Heptafluorobutyric acid) or, preferably, a mixed-mode column (Primesep/Obelisc) [3].
Q: Is the compound light-sensitive? A: Yes, aminopyridazines can undergo photo-oxidation to N-oxides over time. Store the solid in amber vials at 4°C.
Q: I see a peak at [2M+H]. Is this a dimer? A: Likely a non-covalent cluster in the MS source (electrospray artifact). To confirm, check if the ratio changes with dilution. If it persists at low concentration, it is a covalent amide dimer formed during the reaction.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acid Isomers. Retrieved from [Link]
-
Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[1] Retrieved from [Link]
-
Helix Chromatography. (n.d.). Separation of Hydrophilic Basic Compounds. Retrieved from [Link]
Sources
Technical Support Center: 6-Aminopyridazine-4-carboxylic Acid & Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-aminopyridazine-4-carboxylic acid and its derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to navigate the unique stability challenges associated with this important class of heterocyclic compounds. Pyridazine-containing molecules are of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities.[1][2] However, the inherent electronic properties of the pyridazine ring—specifically its electron-deficient nature resulting from two adjacent nitrogen atoms—can influence the stability and reactivity of these compounds in experimental settings.[3]
This resource combines foundational chemical principles with field-proven methodologies to help you anticipate, diagnose, and resolve common stability-related issues, ensuring the integrity and reproducibility of your research.
Troubleshooting Guides: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My solid this compound, which was initially an off-white powder, has developed a yellow or brownish tint over time. Is it still usable?
Answer: A color change in the solid state often indicates degradation, typically due to oxidation or the presence of residual impurities from synthesis reacting over time. The primary amino group on the pyridazine ring is susceptible to aerial oxidation, which can form colored byproducts.
Causality & Mitigation:
-
Oxidation: Exposure to oxygen in the air, especially when accelerated by light or ambient heat, can cause this discoloration.
-
Impurities: Residual solvents or reagents from the synthesis may lead to slow-reacting side products.
-
Recommendation: While minor yellowing might not significantly impact purity for some applications, it is a clear warning sign.
-
Verify Purity: Before use, re-analyze the compound's purity via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Proper Storage: To prevent this, always store the solid compound under an inert atmosphere (argon or nitrogen), tightly sealed, and in a cool, dark place (recommended 0-8 °C).[1][4]
-
Purification: If purity has dropped significantly, consider recrystallization or chromatographic purification.
-
Question 2: I'm struggling with the solubility of my compound in aqueous buffers, and it often precipitates during my experiment. How can I improve this?
Answer: this compound is an amphoteric molecule, meaning it has both an acidic functional group (the carboxylic acid) and basic functional groups (the amino group and the ring nitrogens).[5] Its solubility in aqueous solutions is highly dependent on the pH.
Causality & Mitigation:
-
Isoelectric Point (pI): At its pI, the molecule will have a net neutral charge, leading to minimal aqueous solubility. Precipitation is most likely to occur when the buffer pH is near the compound's pI.
-
pH Adjustment:
-
To dissolve the compound as its carboxylate salt, adjust the pH to be at least 1.5-2 units above the pKa of the carboxylic acid group using a base (e.g., NaOH, NaHCO₃).
-
To dissolve it as its ammonium/pyridinium salt, adjust the pH to be at least 1.5-2 units below the pKa of the most basic nitrogen atom using an acid (e.g., HCl). The basicity of 3-aminopyridazines is generally enhanced compared to the parent pyridazine ring.[5]
-
-
Co-solvents: If pH adjustment is not compatible with your experimental system, consider using a small percentage (typically <5%) of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) or ethanol in your final buffer, provided it does not interfere with your assay.
Question 3: My biological assay results are inconsistent. Could the stability of the compound in the assay medium be the cause?
Answer: Absolutely. The stability of a compound in aqueous cell culture media or assay buffers over the duration of an experiment (which can be 24-72 hours or longer) is a critical and often overlooked factor. Degradation in the medium leads to a decrease in the effective concentration of the active compound, resulting in poor reproducibility and inaccurate potency measurements (e.g., IC₅₀ or EC₅₀ values).
Causality & Mitigation:
-
Hydrolytic Degradation of Derivatives: If you are working with an ester or amide derivative of the carboxylic acid, it may be susceptible to hydrolysis back to the parent acid, which may have different activity.[5]
-
Media Component Interaction: Components in complex media (e.g., metal ions, thiols like glutathione) can potentially catalyze degradation.
-
Recommendations:
-
Fresh Preparations: Always prepare final dilutions in aqueous media immediately before adding them to the assay. Prepare concentrated stock solutions in an inert solvent like DMSO and store them frozen.[6]
-
Conduct a Stability Study: Incubate the compound in the specific assay medium under the exact experimental conditions (e.g., 37 °C, 5% CO₂) for the full duration of your experiment. At various time points (0h, 2h, 8h, 24h, 48h), take an aliquot and analyze the remaining parent compound by HPLC. This will reveal the compound's stability profile in your system.
-
Control Experiments: Include a time-zero control in your assays to differentiate between instability and other experimental factors.
-
Question 4: I am seeing new, unidentified peaks in my HPLC analysis after leaving my sample in an acidic mobile phase on the autosampler. What could these be?
Answer: The appearance of new peaks is a definitive sign of degradation. Given the structure of this compound, the combination of a primary aromatic amine and acidic conditions points toward a specific and highly reactive degradation pathway: diazotization.
Causality & Mitigation:
-
Diazotization: If your mobile phase or sample diluent contains any source of nitrites (a common contaminant in some reagents or water systems) and is acidic, the 6-amino group can be converted into a diazonium salt ([Ar-N₂]⁺).[7]
-
Decomposition of Diazonium Salts: Arenediazonium salts are notoriously unstable in aqueous solutions. They readily decompose by reacting with water to lose nitrogen gas (N₂) and form the corresponding hydroxyl derivative (a phenol).[7] This new hydroxy-pyridazine-carboxylic acid will have a different retention time on HPLC.
-
Recommendations:
-
Avoid Nitrite Sources: Use high-purity water and reagents for all solutions.
-
pH Control: If possible, use a mobile phase with a pH that is not strongly acidic, or neutralize your sample before injection if compatible with your method.
-
Temperature Control: Keep the autosampler temperature low (e.g., 4 °C) to slow down the rate of any potential degradation.
-
Fresh Samples: Analyze samples as quickly as possible after preparation. Do not let them sit on an autosampler for extended periods, especially in acidic conditions.
-
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for solid this compound and its derivatives?
-
How does pH impact the stability of solutions?
-
Beyond its effect on solubility, pH can influence chemical stability. Strongly acidic or basic conditions, especially when combined with heat, can accelerate the hydrolysis of derivatives (e.g., esters, amides). For the parent compound, extreme pH can promote ring-opening or other degradative reactions, although pyridazine rings are generally robust.
-
-
Is this class of compounds sensitive to light?
-
Yes, photostability can be a concern. Some pyridazine compounds have been shown to undergo photochemical rearrangement to form pyrazine isomers upon exposure to UV light.[9] Therefore, it is best practice to protect all solutions from direct light by using amber vials or wrapping containers in aluminum foil.
-
-
What is the general thermal stability of these compounds?
-
In the solid state, this compound and its close analogs typically have high melting points (>250 °C), indicating good thermal stability.[1] However, in solution, elevated temperatures will significantly increase the rate of any degradation pathway (e.g., hydrolysis, oxidation, or decarboxylation). Avoid unnecessary heating of solutions.
-
-
What are the most likely degradation pathways I should be aware of?
-
The three primary degradation pathways to consider are:
-
Oxidation: Of the amino group, leading to colored impurities.
-
Photochemical Rearrangement: Isomerization of the pyridazine ring to a pyrazine ring upon UV exposure.[9]
-
Diazotization & Hydrolysis: Reaction of the amino group with nitrous acid (in acidic conditions) to form an unstable diazonium salt, which then decomposes to a hydroxyl derivative.[7]
-
-
Data & Protocols
Summary of Stability and Handling Recommendations
| Condition | Storage Temperature | Light Exposure | Recommended Atmosphere | Key Considerations |
| Solid (Long-term) | 0–8 °C[1] | Protect from light | Inert (Argon/Nitrogen) | Prevents oxidation and discoloration. |
| DMSO Stock Solution | -20 °C or -80 °C | Protect from light | Standard | Stable for 1-6 months.[6] Avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 2–8 °C | Protect from light | N/A | Use immediately. Prone to degradation. Not for storage. |
| During Experiment | Ambient or 37 °C | Protect from light | As per assay | Be aware of potential for degradation over time. |
Experimental Protocol: Basic HPLC-Based Stability Assessment
This protocol provides a framework for evaluating the stability of your compound in a specific solution (e.g., assay buffer).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in your target buffer (e.g., PBS, pH 7.4, or cell culture medium). Ensure the final DMSO concentration is low (e.g., <1%).
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the test solution onto a suitable reversed-phase HPLC system (e.g., C18 column). This is your 100% reference point.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., in a 37 °C incubator, protected from light).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot of the test solution and inject it onto the HPLC system using the same method.
-
Data Analysis:
-
For each chromatogram, identify the peak corresponding to the parent compound.
-
Record the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample: (% Remaining) = (Area_Tx / Area_T0) * 100.
-
Observe the formation of any new peaks, which are indicative of degradation products. A stability-indicating method should be able to resolve these peaks from the parent compound.[10]
-
Visualizations
Troubleshooting Workflow for Unexpected Experimental Results
Caption: A decision flowchart for troubleshooting inconsistent experimental results.
Potential Degradation Pathways
Caption: Major potential degradation pathways for this compound.
References
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available at: [Link]
-
Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. MDPI. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]
-
Diazonium compound. Wikipedia. Available at: [Link]
-
Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. Available at: [Link]
-
A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. ResearchGate. Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Pyridazine. Wikipedia. Available at: [Link]
-
Spectrophotometric Method for the Estimation of 6-Aminopenicillanic Acid. PMC - NIH. Available at: [Link]
-
Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. MDPI. Available at: [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. Available at: [Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available at: [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]
-
Drug design, development and biological screening of pyridazine derivatives. JOCPR. Available at: [Link]
-
Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impactfactor. Available at: [Link]
-
Rapid methods for determining decarboxylase activity: ornithine and lysine decarboxylases. Available at: [Link]
-
Synthesis of carboxylic acid 6 Reagents and conditions. ResearchGate. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sarpublication.com [sarpublication.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. sefh.es [sefh.es]
Protecting group strategies for 6-Aminopyridazine-4-carboxylic acid
This guide serves as a specialized technical support resource for researchers working with 6-Aminopyridazine-4-carboxylic acid .[1] This scaffold presents unique challenges due to its zwitterionic nature, electron-deficient heteroaromatic ring, and solubility profiles.[1]
Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Protection Group Strategies & Troubleshooting
Executive Summary: The "Zwitterion Trap"
This compound exists primarily as a zwitterion in neutral media. This creates a "solubility trap": it is insoluble in non-polar organic solvents (DCM, THF) required for standard protection chemistries, yet standard aqueous protocols often fail due to the reduced nucleophilicity of the pyridazine amine.[1]
Strategic Recommendation: Do not attempt simultaneous "one-pot" protections unless using specialized silylating agents.[1] Choose a sequential pathway based on your final target:
-
Path A (Solubility First): Esterify the acid
Solubilize in organics Protect Amine.[1] -
Path B (Direct Amine Protection): Protect amine in aqueous base
Protect Acid.[1]
Strategic Workflows (Visualized)
The following decision tree outlines the two primary synthetic routes.
Figure 1: Decision tree for orthogonal protection of this compound. Route A is generally preferred for scale-up due to better solubility intermediates.
Troubleshooting Guide & FAQs
Issue 1: "My starting material won't dissolve in DCM or THF for the Boc protection."
Diagnosis: You are fighting the zwitterionic lattice energy.[1] The intermolecular salt bridge between the 6-amino group and the 4-carboxylic acid is very strong. Solution:
-
Switch Solvent System: Use a 1:1 mixture of 1,4-Dioxane/1M NaOH or THF/Water (with NaHCO3) .[1] The base disrupts the zwitterion, deprotonating the carboxylic acid and freeing the amine.
-
Phase Transfer Catalysis: If you must use organic solvents, add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) or use TMSCl (trimethylsilyl chloride) to transiently protect the acid and amine as silyl esters/amines, making it soluble in DCM before adding Boc2O [1].[1]
Issue 2: "The Boc reaction yield is low (<30%), even after 24 hours."
Diagnosis: The amine at position 6 is electron-deficient. The diazine ring pulls electron density, making the exocyclic amine a poor nucleophile compared to aniline or pyridine.[1] Solution:
-
Catalysis is Mandatory: You must use DMAP (4-Dimethylaminopyridine) (5-10 mol%).[1] It forms a reactive N-acylpyridinium intermediate with Boc2O that is more electrophilic than Boc2O alone [2].[1]
-
Heat: Unlike standard amino acids, this reaction often requires reflux (50-60°C) in THF or Dioxane.[1] Room temperature is insufficient for electron-poor heteroaromatic amines.[1]
-
Excess Reagent: Use 2.0 - 3.0 equivalents of Boc2O.[1]
Issue 3: "I tried to esterify the N-Boc protected acid using MeOH/H2SO4, and I lost the Boc group."
Diagnosis: Boc groups are acid-labile.[1][2] Standard Fischer esterification conditions (strong acid, heat) will cleave the carbamate.[1] Solution: Use Base-Mediated Alkylation or Coupling Reagents :
-
Method: Dissolve N-Boc acid in DMF. Add
(1.5 eq) and Methyl Iodide (MeI) (1.2 eq). Stir at RT. This preserves the Boc group.[1] -
Alternative: Use EDC/DMAP with the desired alcohol.[1]
Validated Experimental Protocols
Protocol A: Methyl Esterification (Solubility First)
Target: Methyl 6-aminopyridazine-4-carboxylate[1]
-
Setup: Charge a round-bottom flask with this compound (1.0 eq) and dry Methanol (0.5 M concentration).
-
Activation: Cool to 0°C. Dropwise add Thionyl Chloride (
) (3.0 eq). Caution: Exothermic and gas evolution ( ).[1] -
Reaction: Heat to reflux for 4–6 hours. Monitor by LCMS (TLC is difficult due to polarity).
-
Workup: Concentrate in vacuo. The residue is the hydrochloride salt.
-
Free Basing: Suspend in minimal water, neutralize with sat.[1]
to pH 8.[1] Extract exhaustively with EtOAc or DCM/iPrOH (3:1).[1] -
Validation: NMR should show a singlet ~3.9 ppm (
).
Protocol B: N-Boc Protection of the Methyl Ester
Target: Methyl 6-((tert-butoxycarbonyl)amino)pyridazine-4-carboxylate[1]
| Reagent | Equivalents | Role |
| Methyl 6-aminopyridazine-4-carboxylate | 1.0 | Substrate |
| 2.5 | Protecting Group | |
| 3.0 | Base (Scavenger) | |
| DMAP | 0.1 (10 mol%) | Nucleophilic Catalyst |
| THF or DCM | Solvent | 0.2 M |
-
Dissolution: Dissolve the ester from Protocol A in dry THF or DCM.
-
Addition: Add
and DMAP.[1] Then add (dissolved in minimal solvent).[1] -
Reaction: Stir at reflux (60°C) for 6–12 hours. Note: If using DCM, reflux at 40°C or switch to THF for higher temp.
-
Check: TLC (50% EtOAc/Hexane). The product will be significantly less polar (higher
) than the starting amine.[1] -
Workup: Dilute with EtOAc, wash with 10% Citric Acid (removes DMAP/Et3N), then Brine. Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol C: Saponification (Recovering the Acid)
Target: 6-((tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid[1]
If you need the free acid with the Boc group intact:
-
Reagent: LiOH (2.0 eq) in THF/Water (3:1).
-
Condition: Stir at 0°C to RT. Do not heat. Heating basic pyridazines can lead to hydrolysis of the Boc or ring degradation.[1]
-
Quench: Carefully acidify with 1M HCl to pH ~3-4 at 0°C. The product often precipitates. Extract rapidly with EtOAc.[1] Avoid strong acid (pH < 2) to prevent Boc cleavage.[1]
Data Summary Table
| Parameter | 6-Amino-4-COOH (Unprotected) | Methyl Ester Intermediate | N-Boc Methyl Ester |
| Solubility (DCM) | Insoluble | Moderate | High |
| Solubility (Water) | Soluble (pH dependent) | Low | Insoluble |
| pKa (approx) | Acid ~3.5, Amine ~2.5 | Amine ~2.5 | N/A (Carbamate) |
| UV Character | Polar/Baseline on TLC | Mid-polar | Non-polar |
| Key NMR Signal | No Ester Peak |
References
-
Silylation-Assisted Protection: Methodology for transient solubilization of zwitterionic amino acids.[1] Source: Biosynth.[1][3][4] "Protecting Groups in Peptide Synthesis." Link
-
DMAP Catalysis for Electron-Deficient Amines: Mechanistic insight into acylpyridinium intermediates. Source: Organic Chemistry Portal.[1] "Boc-Protected Amino Groups."[1][2][5][6] Link
-
Esterification Strategies: Neises, B., Steglich, W.[1][3] "Simple Method for the Esterification of Carboxylic Acids."[1][3][7][8] Angew.[1][3][7][9][10] Chem. Int. Ed., 1978.[1][3] Link
-
Pyridazine Chemistry Overview: General reactivity and stability of aminopyridazines. Source: Chem-Impex. "6-Amino-pyridazine-3-carboxylic acid Applications."[1] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. biosynth.com [biosynth.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Refinement of work-up procedures for 6-Aminopyridazine-4-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 6-aminopyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible synthesis.
I. Overview of the Synthesis
A common synthetic route to this compound involves the hydrolysis of a nitrile precursor, such as 6-amino-4-cyanopyridazine. This method is often preferred due to the availability of starting materials and the generally good yields. The overall reaction is as follows:
This guide will focus on the critical work-up and purification procedures following this hydrolysis.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the work-up of your this compound synthesis.
Q1: Low yield of precipitated product after acidification.
Possible Cause 1: Incomplete Hydrolysis
The hydrolysis of the nitrile to the carboxylic acid may not have gone to completion, leaving behind the starting nitrile or the intermediate amide.
-
Expert Insight: Both the nitrile and amide intermediates are generally more soluble in organic solvents and may be lost during aqueous work-up if not fully hydrolyzed.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Before initiating the work-up, confirm the completion of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extended Reaction Time/Increased Temperature: If the reaction is incomplete, consider extending the reaction time or cautiously increasing the temperature.
-
Stronger Hydrolysis Conditions: Switching from acidic to basic hydrolysis (or vice-versa) or using a more concentrated acid/base can drive the reaction to completion.[1][2]
-
Possible Cause 2: Incorrect pH for Precipitation
The product is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino group) functionalities. The pH of the solution is critical for its precipitation.
-
Troubleshooting Protocol:
-
Systematic pH Adjustment: Instead of adding acid rapidly, add it dropwise while monitoring the pH with a calibrated pH meter.
-
pH Titration: In a small aliquot of the reaction mixture, perform a pH titration to identify the exact pH of maximum precipitation.
-
Optimal pH Range: Aim for a pH range of 3-5 for the initial precipitation attempt. Adjustments can be made based on the observed yield.
-
Possible Cause 3: Co-solvent Effects
The presence of organic co-solvents from the reaction mixture can increase the solubility of the product, even at its isoelectric point.
-
Expert Insight: Solvents like ethanol or methanol, often used in the reaction, can solvate the product and prevent complete precipitation.
-
Troubleshooting Protocol:
-
Solvent Removal: Before acidification, remove any organic solvents under reduced pressure.
-
Dilution with Water: If solvent removal is not feasible, dilute the reaction mixture with a larger volume of water to reduce the relative concentration of the organic co-solvent.
-
Q2: The isolated product is impure, showing extra peaks on NMR or HPLC.
Possible Impurity 1: Starting Material (6-Amino-4-cyanopyridazine)
-
Identification: A characteristic nitrile peak in the IR spectrum (around 2220-2260 cm⁻¹) or a distinct signal in the HPLC chromatogram.
-
Removal Strategy:
-
Recrystallization: Recrystallization is a highly effective method for removing less polar impurities like the starting nitrile.
-
Recommended Solvents: Water, or a mixture of ethanol and water.
-
-
Column Chromatography: While less ideal for large-scale purification, silica gel column chromatography can be used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, would be appropriate.
-
Possible Impurity 2: Intermediate Amide (6-Amino-pyridazine-4-carboxamide)
-
Identification: This impurity will have a similar polarity to the final product, making it challenging to remove. It can be identified by mass spectrometry (different molecular weight) and NMR (presence of -CONH₂ protons).
-
Removal Strategy:
-
Re-subject to Hydrolysis: The most effective way to remove the amide is to re-subject the impure product to the hydrolysis conditions to drive the conversion to the carboxylic acid.
-
Fractional Crystallization: If the amide is present in small amounts, careful fractional crystallization may be successful.
-
Possible Impurity 3: Side-products from Degradation
-
Expert Insight: Pyridazine rings can be susceptible to ring-opening or other side reactions under harsh hydrolytic conditions (high temperatures or very strong acids/bases).
-
Removal Strategy:
-
Recrystallization: Often, degradation products have significantly different structures and polarities, making them amenable to removal by recrystallization.
-
Activated Carbon Treatment: If the product is discolored, treating a solution of the product with activated carbon can remove colored impurities.
-
Q3: The product is difficult to filter and appears gelatinous.
Possible Cause: Fine Particle Size
Rapid precipitation by adding a large amount of acid at once can lead to the formation of very fine particles that clog the filter paper.
-
Expert Insight: The rate of precipitation directly influences the crystal size. Slower precipitation allows for the growth of larger, more easily filterable crystals.
-
Troubleshooting Protocol:
-
Slow Acidification with Stirring: Add the acid slowly to a vigorously stirred solution of the sodium salt of the product.
-
Cooling Protocol: After acidification, allow the mixture to cool slowly to room temperature, and then further cool in an ice bath before filtration.
-
"Digestion": After precipitation, gently warming the slurry (without dissolving the product) and then allowing it to cool slowly can promote the growth of larger crystals. This process is known as digestion.
-
III. Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
A: Water is a good starting point for recrystallization due to the polar nature of the molecule. For less soluble batches, a co-solvent system such as ethanol/water or methanol/water can be effective. The general procedure is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To determine the purity.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q: My final product is colored (yellow or brown). How can I decolorize it?
A: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Keep the solution hot and swirl for a few minutes, then filter the hot solution through a pad of celite to remove the charcoal. Allow the filtrate to cool and crystallize.
IV. Experimental Protocols and Data
Protocol 1: General Work-up Procedure
-
Solvent Removal: After confirming reaction completion, remove any organic solvents from the reaction mixture by rotary evaporation.
-
Basification and Extraction (Optional): Dilute the aqueous residue with water and basify with a solution of sodium hydroxide to a pH > 10. This will deprotonate the carboxylic acid, forming the water-soluble sodium salt. Wash with an organic solvent like ethyl acetate to remove any non-polar impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify dropwise with concentrated hydrochloric acid with vigorous stirring, until the pH is between 3 and 4.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water, followed by a small amount of a less polar solvent like acetonitrile to aid in drying.[4]
-
Drying: Dry the purified product in a vacuum oven.
Table 1: Recommended pH ranges for Precipitation
| Compound Class | General pH Range for Precipitation | Rationale |
| Aminocarboxylic Acids | 3 - 7 | At the isoelectric point, the net charge is zero, minimizing solubility in water. This point is between the pKa of the acid and the amino group. |
| This compound (estimated) | 3 - 5 | Based on the pKa of similar aminopyridine carboxylic acids, the isoelectric point is expected to be in this mildly acidic range.[3] |
V. Visualization of the Work-up Workflow
The following diagram illustrates the key decision points and steps in the work-up and purification of this compound.
Caption: Workflow for the work-up and purification of this compound.
VI. References
-
CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
-
CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. [Link]
-
CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
-
Diazonium compound - Wikipedia. [Link]
-
A new facile synthesis of 5-aminopyridazine-4-carboxylic acid - ResearchGate. [Link]
-
US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.
-
Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons | Request PDF - ResearchGate. [Link]
-
6-Aminonicotinic acid | C6H6N2O2 - PubChem. [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]
-
CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents.
-
Identification and synthesis of impurities formed during sertindole preparation - PMC. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]
-
Co-crystallization in Antiepileptic Drugs: A Path Toward Better Therapeutic Outcomes - NIH. [Link]
-
Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC - NIH. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. [Link]
-
Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid-pyridine supramolecular synthon bre - The Royal Society of Chemistry. [Link]
-
Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11. [Link]
-
2-Aminopyridine-4-carboxylic acid | C6H6N2O2 - PubChem. [Link]
-
pKa Values Table: Inorganic & Organic Acids - Studylib. [Link]
Sources
Preventing decomposition of 6-Aminopyridazine-4-carboxylic acid during synthesis
Welcome to the technical support center for the synthesis and handling of 6-Aminopyridazine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter stability challenges during the synthesis of this valuable heterocyclic building block. Our goal is to provide field-proven insights and actionable protocols to help you prevent decomposition and maximize your yield and purity.
Introduction: The Challenge of Stability
This compound is a bifunctional molecule featuring a nucleophilic amino group and an acidic carboxyl group on an electron-deficient pyridazine ring. This unique electronic arrangement makes the molecule susceptible to specific degradation pathways, primarily decarboxylation and oxidative decomposition. Understanding the causality behind these issues is the first step toward a successful synthesis. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring can weaken the bond between the carboxyl group and the ring, making it prone to loss, especially under thermal stress.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of product loss during the synthesis of this compound?
The most common issue is thermal decarboxylation, where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂). This is often exacerbated by elevated temperatures and acidic conditions. Studies on related pyridinecarboxylic acids show that protonation can facilitate decarboxylation, suggesting that careful pH control is critical throughout the synthesis and workup.[2]
Q2: My final product is discolored (e.g., yellow, brown, or black). What causes this and how can I prevent it?
Discoloration is almost always a sign of oxidative degradation of the amino group. Aromatic amines are notoriously sensitive to air and oxidizing agents. To prevent this, it is crucial to conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). Additionally, during workup and purification, the use of a mild reducing agent like sodium hydrosulfite can help remove colored impurities.[3]
Q3: When should I use a protecting group strategy?
A protecting group strategy is recommended under two main circumstances:
-
When performing reactions that are incompatible with a free amino or carboxylic acid group. For instance, if you are using strong electrophiles that could react with the amino group or reagents that are sensitive to acidic protons.
-
When reaction conditions are harsh (e.g., high temperatures) and risk of decarboxylation is high. Protecting the carboxylic acid as an ester can significantly enhance stability.
The decision to use protecting groups involves a trade-off between the security they provide and the additional steps required for their introduction and removal.[4][5]
Q4: What are the ideal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a cool, dark place under an inert atmosphere. A refrigerator or freezer is ideal. Avoid exposure to light, air, and moisture.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments.
| Symptom / Observation | Probable Cause | Recommended Actions & Explanations |
| Low or No Yield; Vigorous Gas Evolution Observed | Decarboxylation | 1. Temperature Control: Maintain reaction temperatures below 80°C. For sensitive steps, consider cooling to 0-5°C. 2. pH Management: During workup, adjust the pH carefully. Precipitation of the product is often optimal in a slightly acidic range (pH 3-4), but prolonged exposure to strong acid should be avoided.[6] 3. Protect the Carboxyl Group: Convert the carboxylic acid to a methyl or benzyl ester prior to subsequent steps. This completely prevents decarboxylation. |
| Formation of Multiple Side Products by LC-MS | Unprotected Amino Group Reactivity | 1. Protect the Amino Group: Introduce a protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). These groups reduce the nucleophilicity of the amine, preventing it from reacting with electrophiles or participating in side reactions.[7][8] 2. Reagent Order: Add reagents in an order that minimizes potential side reactions. For example, if a reaction involves both an acid and a base, consider which functional group you want to react first. |
| Product is Insoluble or Difficult to Purify | Salt Formation or Polymerization | 1. pH Adjustment: The compound is amphoteric and can form salts with both acids and bases. Carefully adjust the pH to its isoelectric point to ensure it is in its neutral, less soluble form for filtration. 2. Avoid Strong Bases: Strong bases can deprotonate the amino group, potentially leading to polymerization or other side reactions. Use milder inorganic bases like K₂CO₃ or organic bases like triethylamine. |
| Reaction Fails to Proceed to Completion | Poor Reagent Activation or Solubility | 1. Carboxylic Acid Activation: For reactions involving the carboxyl group (e.g., amide formation), direct condensation is often inefficient. Activate the acid first using a coupling agent like 1,1'-carbonyldiimidazole (CDI) or converting it to an acid chloride.[9] 2. Solvent Choice: Ensure your starting materials are fully dissolved. For this polar molecule, solvents like DMSO, DMF, or aqueous mixtures may be necessary. |
Core Experimental Protocols
Protocol 1: Amine Protection with Boc Anhydride
This protocol describes the protection of the 6-amino group, which is crucial for preventing side reactions during subsequent chemical modifications.
Step-by-Step Methodology:
-
Suspend 1.0 equivalent of this compound in a suitable solvent (e.g., a 1:1 mixture of Dioxane and Water).
-
Add 1.5 equivalents of sodium bicarbonate (NaHCO₃) to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc)₂O, either neat or dissolved in a small amount of the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0°C and carefully acidify to pH 3-4 with cold 1N HCl.
-
The Boc-protected product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Carboxylic Acid Protection via Fischer Esterification
Protecting the carboxylic acid as a methyl ester is an effective way to prevent decarboxylation under thermal or harsh reaction conditions.
Step-by-Step Methodology:
-
Suspend 1.0 equivalent of this compound in anhydrous methanol (a 0.1 to 0.5 M concentration is typical).
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add 1.5 to 2.0 equivalents of thionyl chloride (SOCl₂) dropwise. Caution: Exothermic reaction and release of HCl and SO₂ gas.
-
After the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product, which is often the hydrochloride salt of the methyl ester.
-
The crude product can be neutralized by dissolving it in a suitable solvent and washing with a saturated solution of sodium bicarbonate. After extraction and drying, the solvent can be removed to yield the final methyl ester.
Visualization of Key Processes
To better understand the challenges and solutions, the following diagrams illustrate the primary decomposition pathway and a recommended workflow for synthesis.
Caption: Primary decomposition pathways for the target molecule.
Caption: Decision workflow for applying protecting groups.
References
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
Gatta, F., et al. (1981). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.).CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Google Patents. (n.d.).CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
-
Li, J., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Retrieved from [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Borowski, T., et al. (2007). The sequence of deprotonation of pyridine-6-phospho-4-carboxylic acid. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
Rostami, A., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
-
Varma, R. S., et al. (2010). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ResearchGate. Retrieved from [Link]
-
Pauk, K., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Gutu, T. F., et al. (2023). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. Retrieved from [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biosynth.com [biosynth.com]
- 6. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Characterizing 6-Aminopyridazine-4-carboxylic Acid
Introduction: Welcome to the technical support guide for 6-Aminopyridazine-4-carboxylic acid (PubChem CID: 12200479). This molecule is a vital heterocyclic building block in pharmaceutical and agricultural research, valued for its role as an intermediate in synthesizing bioactive molecules.[1] However, its unique structure, featuring both a basic amino group and an acidic carboxylic acid moiety on a pyridazine ring, presents distinct analytical challenges. This guide provides practical, in-depth solutions to common issues encountered during its characterization, from chromatographic analysis to structural elucidation. Our goal is to empower researchers and drug development professionals with the expertise to generate accurate, reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the analysis of this compound.
Q1: Why am I seeing severe peak tailing for my compound in reversed-phase HPLC?
A: Severe peak tailing is the most frequently reported issue and is almost always caused by secondary interactions between the basic amino group of your analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[2] At a typical analytical pH (e.g., 3-7), the amino group is protonated (-NH3+), leading to a strong ionic interaction with deprotonated, acidic silanols (Si-O⁻). This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes the peak to tail significantly.[3] To mitigate this, you must disrupt this ionic interaction.
Q2: How can I improve the retention of this polar compound in reversed-phase HPLC?
A: this compound is a polar molecule, which can lead to poor retention on traditional C18 columns, especially with high organic content in the mobile phase. To improve retention, consider the following:
-
Use a High-Aqueous Mobile Phase: Start with a mobile phase containing a high percentage of aqueous buffer (e.g., 95-98%) and a low percentage of organic solvent like acetonitrile or methanol.
-
Select a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This makes the stationary phase more compatible with highly aqueous mobile phases and can offer alternative interactions for polar analytes.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[4]
Q3: What is the best solvent to dissolve this compound for analysis?
A: Due to its amphoteric nature, solubility is highly pH-dependent.
-
For HPLC Analysis: The ideal approach is to dissolve the compound directly in the mobile phase to avoid solvent mismatch effects that can distort peak shape. If solubility is low, a small amount of DMSO followed by dilution with the mobile phase is a common strategy.
-
For NMR Analysis: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice. It effectively dissolves the compound and is aprotic, allowing for the observation of exchangeable protons from the amino (-NH2) and carboxylic acid (-COOH) groups.[5]
-
General Solubility: The compound is very soluble in water.[6] For other applications, solubility increases in aqueous solutions with the addition of a small amount of acid or base to form the corresponding salt.
Q4: What are the expected key signals in ¹H and ¹³C NMR for structural confirmation?
A: Based on the structure and spectroscopic principles for carboxylic acids and aromatic compounds, you can expect the following:[7][8]
-
¹H NMR (in DMSO-d6):
-
-COOH Proton: A very broad singlet, typically far downfield (>10-12 ppm), which will disappear upon D₂O exchange.[7]
-
-NH₂ Protons: A broad singlet, the chemical shift of which can vary depending on concentration and residual water.
-
Pyridazine Ring Protons: Two distinct signals in the aromatic region (typically 7-9 ppm), showing characteristic splitting patterns based on their coupling.
-
-
¹³C NMR (in DMSO-d6):
-
Carbonyl Carbon (-COOH): A signal in the 160-180 ppm range.[7]
-
Aromatic Carbons: Signals corresponding to the carbons of the pyridazine ring, with shifts influenced by the nitrogen atoms and substituents.
-
Q5: What are the typical fragmentation patterns in mass spectrometry (MS)?
A: In positive-ion electrospray ionization (ESI+), the molecule will likely protonate at the most basic site (one of the ring nitrogens or the amino group) to form the [M+H]⁺ ion. Key fragmentation pathways would include:
-
Loss of H₂O (18 Da): A common loss from the carboxylic acid group.
-
Loss of CO (28 Da): Decarbonylation from the carboxylic acid.
-
Loss of COOH (45 Da): Cleavage of the entire carboxylic acid group.[9] The pyridazine ring itself is relatively stable, but ring-opening or cleavage may occur under higher collision energy.
Section 2: Troubleshooting Guides
Guide: Eliminating HPLC Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate quantification. This guide provides a systematic approach to diagnosing and solving the issue.
Caption: A step-by-step decision tree for diagnosing and resolving HPLC peak tailing.
In-Depth Explanation:
-
Evaluate Column Health:
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or sample concentration.
-
Column Void/Bed Deformation: A void at the column inlet can cause band broadening and tailing. This can happen from pressure shocks or dissolution of the silica bed at high pH.[10]
-
-
Optimize Mobile Phase (The Most Critical Step):
-
Lower pH: Operating at a low pH (e.g., 2.5-3.0 using a phosphate or formate buffer) protonates the residual silanol groups (Si-OH), minimizing their ability to interact with the protonated amine group of your analyte.[2] This is the most effective solution.
-
Increase Buffer Strength: A higher buffer concentration can help mask the silanol interactions more effectively.
-
Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, leaving fewer available to cause tailing with your analyte.
-
-
Use a Highly Deactivated Column: Modern HPLC columns, often labeled as "end-capped," have been chemically treated to reduce the number of accessible silanol groups. Using a high-purity silica column with robust end-capping is highly recommended.[2]
Section 3: Standard Operating Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a robust starting point for determining the purity of this compound.
1. Objective: To achieve a sharp, symmetrical peak for accurate quantification and impurity profiling.
2. Materials & Reagents:
-
This compound reference standard and sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
HPLC vials and filters
3. Instrument & Column:
-
HPLC system with UV detector
-
Column: A modern, end-capped C18 column (e.g., dimensions 4.6 x 150 mm, 5 µm particle size).[11]
4. Step-by-Step Procedure:
-
Mobile Phase Preparation (Buffer pH ~2.8):
-
Prepare a 25 mM potassium phosphate buffer. Weigh the appropriate amount of KH₂PO₄ and dissolve in HPLC-grade water.
-
Adjust the pH of the buffer to 2.8 using diluted phosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
Mobile Phase A: 25 mM Phosphate Buffer, pH 2.8
-
Mobile Phase B: Acetonitrile (ACN)
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of the reference standard.
-
Dissolve in the mobile phase (e.g., 95:5 Mobile Phase A:B) to a final concentration of 0.1 mg/mL. Sonicate briefly if needed.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard to the same target concentration.
-
-
HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | End-capped C18, 4.6x150 mm, 5 µm | Minimizes silanol interactions. |
| Mobile Phase A | 25 mM KH₂PO₄, pH 2.8 | Low pH protonates silanols, preventing secondary interactions. |
| Mobile Phase B | Acetonitrile | Standard reversed-phase organic modifier. |
| Gradient | 5% B to 40% B over 15 minutes | To elute the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity.[12] |
| Injection Vol. | 10 µL | Avoids column overload. |
| Detection (UV) | 255 nm | A reasonable starting wavelength based on similar structures.[11] A full UV scan is recommended to find the λmax. |
-
System Suitability & Analysis:
-
Equilibrate the column for at least 30 minutes.
-
Perform five replicate injections of the standard solution.
-
Check for system suitability: The peak asymmetry factor should be ≤ 1.5, and the relative standard deviation (RSD) for peak area should be ≤ 2.0%.[12]
-
Inject the sample solution(s) for analysis.
-
Section 4: Physicochemical & Spectroscopic Data Reference
This section provides a quick reference for key analytical data.
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₅N₃O₂ | |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | > 250 °C | [1] |
| pKa (estimated) | ~2.5-3.5 (carboxylic acid), ~4-5 (amino group) | Estimated based on similar aminopyridine structures.[6] |
| UV λmax (estimated) | ~250-280 nm | Dependant on solvent/pH. A full scan is necessary. |
| NMR Data (Expected) | Chemical Shift (ppm) | Characteristics |
| ¹H NMR (-COOH) | 10 - 13 | Broad singlet, D₂O exchangeable.[7] |
| ¹H NMR (Aromatic-H) | 7 - 9 | Two signals, subject to coupling. |
| ¹³C NMR (C=O) | 160 - 180 | Carbonyl carbon.[7] |
| Mass Spectrometry (MS) Data (Predicted Fragments of [M+H]⁺) | Mass Loss (Da) | Fragment Identity |
| m/z 122 | -17 | [M+H - H₂O]⁺ |
| m/z 111 | -28 | [M+H - CO]⁺ |
| m/z 94 | -45 | [M+H - COOH]⁺ |
References
- Spectrophotometric Method for the Estimation of 6-Aminopenicillanic Acid. PMC - NIH.
- HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissoci
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- A new facile synthesis of 5-aminopyridazine-4-carboxylic acid.
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- Mass Spectrometry Part 7 - Fragment
- Mass Spectrometry - Fragmentation P
- Peak Tailing in HPLC. Element Lab Solutions.
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Improving the regioselectivity of reactions with 6-Aminopyridazine-4-carboxylic acid
Welcome to the technical support center for 6-Aminopyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common challenges related to regioselectivity and provide troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do the substituents influence regioselectivity?
A1: The regioselectivity of reactions with this compound is governed by the electronic properties of the pyridazine ring and the directing effects of the amino and carboxylic acid groups. The pyridazine ring is inherently electron-deficient, particularly at the positions ortho and para to the ring nitrogens (C3 and C6).[1]
-
Amino Group (at C6): This is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. It also serves as a nucleophilic site for reactions like acylation and alkylation.
-
Carboxylic Acid Group (at C4): This is a deactivating group and a meta-director for electrophilic aromatic substitution. It is also a site for reactions such as esterification and amidation.
-
Pyridazine Ring Nitrogens: These are nucleophilic and can be protonated, alkylated, or oxidized.[2]
The interplay of these functional groups leads to distinct reactive sites for different reaction types. For electrophilic attack on the ring, the position activated by the amino group and not deactivated by the carboxylic acid group is favored. For nucleophilic attack, the positions ortho and para to the ring nitrogens are the most susceptible.
Q2: I am attempting an electrophilic aromatic substitution (e.g., halogenation) on this compound. Which position is most likely to be substituted?
A2: For electrophilic aromatic substitution, the C5 position is the most probable site of reaction. The amino group at C6 is a powerful activating group that directs electrophiles to the ortho (C5) and para (C3) positions. However, the C3 position is electronically deficient due to the adjacent ring nitrogen.[1] Therefore, the C5 position is the most electronically enriched and sterically accessible site for electrophilic attack. Reactions with N-halosuccinimides under mild conditions are often used for such transformations.[3]
Q3: How can I selectively functionalize the amino group without affecting the carboxylic acid or the pyridazine ring?
A3: Selective N-functionalization of the amino group can be achieved by carefully choosing the reaction conditions.
-
Acylation: Use of standard acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) at low temperatures will favor N-acylation.
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will selectively form sulfonamides at the amino group.
-
Reductive Amination: While less direct, the amino group can be reacted with aldehydes or ketones to form an imine, which is then reduced in situ.
To avoid reactions at the carboxylic acid, it is advisable to use conditions that are not strongly acidic or basic, which could catalyze esterification or salt formation.
Troubleshooting Guide
Problem 1: Poor regioselectivity in a coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
Troubleshooting Steps:
-
Protecting Group Strategy: The presence of both a nucleophilic amino group and a carboxylic acid can lead to side reactions. Consider protecting one or both functional groups. The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to prevent its interference. The amino group can be protected with a Boc or Cbz group.
-
Ligand and Catalyst Screening: The choice of ligand and palladium catalyst is crucial for controlling regioselectivity in cross-coupling reactions. A systematic screening of different phosphine ligands (e.g., XPhos, SPhos, DavePhos) and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can significantly improve the desired outcome.
-
Solvent and Base Optimization: The polarity of the solvent and the strength of the base can influence the reaction pathway. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DBU) should be empirically determined.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) | Varying yields and regioselectivity |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Altering reactivity and side products |
| Solvent | Dioxane | Toluene | DMF | Influencing solubility and reaction rate |
Problem 2: Difficulty in achieving selective functionalization at the C5 position.
Troubleshooting Steps:
-
Directed Metalation: The carboxylic acid group can be used as a directing group for ortho-lithiation. However, the acidity of the N-H proton on the amino group can interfere. Protection of the amino group is recommended before attempting directed metalation. Subsequent quenching with an electrophile would lead to substitution at the C5 position.
-
Halogen-Metal Exchange: If a halogenated derivative (e.g., 5-bromo-6-aminopyridazine-4-carboxylic acid) is available or can be synthesized, a halogen-metal exchange reaction using an organolithium reagent (e.g., n-BuLi) at low temperature can generate a nucleophilic species at the C5 position, which can then be reacted with an electrophile.
Experimental Protocols
Protocol 1: Regioselective Bromination at the C5 Position
-
Suspend this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-6-aminopyridazine-4-carboxylic acid.
Protocol 2: Selective N-Boc Protection of the Amino Group
-
Suspend this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with a dilute solution of HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.
Visualizing Reaction Pathways
Caption: Electrophilic substitution pathways for this compound.
Caption: Troubleshooting workflow for improving regioselectivity in cross-coupling reactions.
References
-
Takayuki Kodama, Ikuo Sasaki, and Hideyuki Sugimura. "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines." Organic Chemistry Portal. Available at: [Link]
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Jia, et al. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." NIH. Available at: [Link]
-
"Practical and Regioselective Synthesis of C4-Alkylated Pyridines." PMC - NIH. Available at: [Link]
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"Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2." Available at: [Link]
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"Functionalization of Pyridines at the C4 Position via Metalation and Capture." PMC - NIH. Available at: [Link]
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"6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis." Available at: [Link]
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"Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives | Request PDF." ResearchGate. Available at: [Link]
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"A new facile synthesis of 5-aminopyridazine-4-carboxylic acid." ResearchGate. Available at: [Link]
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"Late-Stage C4-Selective Carboxylation of Pyridines Using CO2." ChemistryViews. Available at: [Link]
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"Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides." RSC Publishing. Available at: [Link]
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"The pyridazine heterocycle in molecular recognition and drug discovery." PMC. Available at: [Link]
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"Spectroscopy of carboxylic acids and their derivatives." YouTube. Available at: [Link]
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"A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines." ChemRxiv. Available at: [Link]
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"Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." ResearchGate. Available at: [Link]
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"Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides." RSC Publishing. Available at: [Link]
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"RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION." Available at: [Link]
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"The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis." ResearchGate. Available at: [Link]
-
"22.2: Spectroscopy of Carboxylic Acid Derivatives." Chemistry LibreTexts. Available at: [Link]
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Navigating the Synthesis of 6-Aminopyridazine-4-carboxylic Acid: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the production of 6-Aminopyridazine-4-carboxylic acid. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to navigate the complexities of scaling up the synthesis of this important heterocyclic compound. This resource addresses common challenges, from reaction optimization to impurity control and safety management, ensuring a robust and efficient production process.
I. Synthetic Strategy and Core Challenges
The synthesis of this compound on an industrial scale presents a unique set of challenges that require careful consideration. A plausible and common synthetic route involves the amination of a dichlorinated pyridazine precursor. This multi-step process, while conceptually straightforward, is fraught with potential pitfalls during scale-up.
A Proposed Synthetic Pathway
A logical and frequently utilized approach for the synthesis of this compound initiates from 3,6-dichloropyridazine-4-carboxylic acid. This intermediate can be prepared from relatively accessible starting materials. The key transformation is a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by an amino group, typically using ammonia or a protected amine source.
Validation & Comparative
6-Aminopyridazine-4-carboxylic acid vs. 6-aminopyridine-2-carboxylic acid in synthesis
An In-Depth Comparative Guide for Synthetic Chemists: 6-Aminopyridazine-4-carboxylic Acid vs. 6-Aminopyridine-2-carboxylic Acid
In the landscape of medicinal chemistry and materials science, bifunctional heterocyclic building blocks are indispensable tools. Among these, aminocarboxylic acids of pyridines and pyridazines serve as versatile scaffolds for constructing complex molecular architectures. This guide provides a detailed comparison of two such critical reagents: this compound and 6-aminopyridine-2-carboxylic acid. We will delve into their structural nuances, comparative physicochemical properties, and practical applications in key synthetic transformations, supported by experimental protocols and data.
Part 1: Structural and Physicochemical Properties: A Tale of Two Heterocycles
The fundamental difference between these two molecules lies in their core aromatic system: 6-aminopyridine-2-carboxylic acid is built on a pyridine (an azine) ring, while this compound contains a pyridazine (a 1,2-diazine) ring. This seemingly small change—the introduction of a second adjacent nitrogen atom—profoundly influences the electronic properties and three-dimensional shape of the molecule.
The pyridazine ring is significantly more π-electron deficient than pyridine due to the inductive effect of the two electronegative nitrogen atoms.[1] This electron deficiency impacts the acidity of the carboxylic acid and the basicity of the amino group and the ring nitrogens. Consequently, this compound is expected to have a more acidic carboxyl group and a less basic amino group compared to its pyridine counterpart. Furthermore, the adjacent nitrogen lone pairs in the pyridazine can act as a bidentate chelation site for metal ions, a property utilized in coordination chemistry and catalysis.[2]
The substitution pattern also dictates the relative orientation of the functional groups. In 6-aminopyridine-2-carboxylic acid (also known as 6-aminopicolinic acid), the amino and carboxyl groups are positioned ortho to the same ring nitrogen, fostering potential intramolecular hydrogen bonding and influencing conformation. In contrast, the functional groups in this compound are in a 1,3-relationship relative to each other across the diazine ring.
Comparative Physicochemical Data
The following table summarizes the key properties of these two compounds, compiled from various suppliers and databases. Note that experimental values, particularly melting points, can vary based on purity and measurement conditions.
| Property | This compound | 6-Aminopyridine-2-carboxylic Acid |
| Structure | ||
| CAS Number | 1242458-49-6[3] | 23628-31-1[4][5] |
| Molecular Formula | C₅H₅N₃O₂[3] | C₆H₆N₂O₂[4][5] |
| Molecular Weight | 139.11 g/mol [3] | 138.12 g/mol [4][5] |
| Synonyms | 6-Amino-4-pyridazinecarboxylic acid[3] | 6-Aminopicolinic acid, 6-Amino-2-picolinic acid[4][6] |
| Appearance | - (Typically an off-white solid) | White to off-white crystalline powder[4][6] |
| Melting Point | - (Data not widely available) | ~280-319 °C (with decomposition)[4][5][7] |
| Solubility | - (Expected to have some aqueous solubility) | Slightly soluble in water; soluble in hot water, DMSO, ethanol, and alkaline solutions.[4][7] |
| Purity (Typical) | ≥97%[3] | ≥98% (HPLC)[4][8] |
Part 2: Reactivity and Key Synthetic Transformations
Both molecules are prized for their ability to undergo reactions at their carboxylic acid and amino moieties, most notably in the formation of amides and esters. The choice of reaction conditions is critical to achieving high yields and purity, especially when working with complex or sensitive substrates.
Amide Bond Formation: The Cornerstone of Drug Discovery
The coupling of a carboxylic acid with an amine to form an amide is arguably the most common reaction in medicinal chemistry.[9][10] Due to the unfavorable acid-base reaction between a free carboxylic acid and an amine, the carboxyl group must first be activated.[11] Modern coupling reagents provide mild and efficient ways to achieve this activation.
Causality in Reagent Selection : While classic carbodiimides like Dicyclohexylcarbodiimide (DCC) are effective, they produce a urea byproduct that can be difficult to remove.[11] More modern uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which rapidly couples with the amine.[9] The reaction is typically run in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the acid formed and facilitate the reaction.[9]
The diagram below illustrates the general workflow for an amide coupling reaction.
Figure 1: General workflow for HATU-mediated amide coupling.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol is a self-validating system designed for high efficiency and is applicable to both heterocyclic acids.
-
Preparation : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic carboxylic acid (1.0 eq.).
-
Dissolution : Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the acid (concentration typically 0.1-0.5 M).
-
Addition of Reagents : Add the desired primary or secondary amine (1.1 eq.), followed by HATU (1.2 eq.) and DIPEA (2.5 eq.).
-
Rationale: A slight excess of the amine and coupling agent ensures full conversion of the limiting carboxylic acid. The excess base neutralizes both the carboxylic acid and the HCl byproduct from HATU.
-
-
Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with 5% aqueous citric acid or HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate (to remove unreacted acid), and brine.
-
Self-Validation: Successful separation in the workup, confirmed by pH testing of the aqueous layers, validates the removal of ionic reagents and byproducts.
-
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
Esterification: Modulating Properties and Protecting Functionality
Esterification of the carboxyl group is another crucial transformation, often used to improve cell permeability in drug candidates or to protect the acid during subsequent reactions.[12] While the Fischer esterification (acid catalysis with excess alcohol) is a classic method, it requires harsh conditions that may not be suitable for complex molecules.[13]
Causality in Reagent Selection : The Steglich esterification offers a mild and highly efficient alternative.[14] It utilizes DCC as the activating agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[15] DMAP acts as a potent nucleophilic catalyst, accelerating the reaction and enabling the esterification of even sterically hindered alcohols at room temperature, which minimizes side reactions.[14]
Experimental Protocol: Steglich Esterification
This protocol provides a mild and robust method for synthesizing esters from either heterocyclic acid.
-
Preparation : In a round-bottom flask, dissolve the heterocyclic carboxylic acid (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Rationale: Adding the DCC at a reduced temperature helps to control the initial exothermic reaction and minimize the formation of N-acylurea byproducts.
-
-
DCC Addition : Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture.
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Workup : Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography to yield the pure ester.
Part 3: Comparative Logic in Synthetic Strategy
The choice between this compound and 6-aminopyridine-2-carboxylic acid is dictated by the specific goals of the synthesis. The following diagram outlines the logical considerations.
Figure 2: Decision framework for selecting the appropriate building block.
Conclusion
Both this compound and 6-aminopyridine-2-carboxylic acid are powerful synthetic intermediates. The pyridine-based acid is a well-established building block found in numerous bioactive compounds, making it a reliable choice for projects that build on existing pharmacophores.[4][6] Its pyridazine counterpart, while less common, offers unique electronic and chelating properties. Researchers should select the pyridazine scaffold when seeking to introduce strong electron-withdrawing character, modulate the pKa of the final compound, or explore metal-binding interactions. Ultimately, the informed choice between these two reagents enables chemists to precisely tailor the steric and electronic properties of their target molecules, accelerating innovation in drug discovery and materials science.
References
- Vertex AI Search Result. (Source for properties and applications of 6-aminopyridine-2-carboxylic acid).
- Chem-Impex. (Source for applications of 6-aminopyridine-2-carboxylic acid in pharmaceutical and agricultural development).
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC.
- Sigma-Aldrich. 6-Aminopyridine-2-carboxylic acid Product Page. (Source for physicochemical properties).
- Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. PMC - PubMed Central.
- LabSolutions. This compound Product Page. (Source for properties of this compound).
- ChemicalBook. 6-Aminopyridine-2-carboxylic acid Product Page. (Source for applications of 6-aminopyridine-2-carboxylic acid).
- Fisher Scientific. Amide Synthesis Guide. (Source for general amide coupling protocols).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Thermo Scientific Chemicals. 6-Aminopyridine-2-carboxylic acid Product Page.
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- Organic Syntheses Procedure. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. (Source for overview of amide coupling).
- NINGBO INNO PHARMCHEM CO.,LTD. Quality Assurance in Pharmaceutical Intermediates: The 6-Aminopyridine-2-carboxylic Acid Case. (Source for purity standards).
- Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. The Royal Society of Chemistry.
- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (Source for properties of pyridazine).
- Sigma-Aldrich. 6-Aminopyridine-3-carboxylic acid Product Page.
- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
- Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides From pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. PubMed.
- Thermo Scientific Chemicals. 6-Aminopyridine-2-carboxylic acid, 95% 10 g Product Page.
- Sigma-Aldrich. 6-Aminopyridine-2-carboxylic acid 23628-31-1.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
- A new facile synthesis of 5-aminopyridazine-4-carboxylic acid.
- Synthesis of carboxylic acid 6 Reagents and conditions....
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- Sigma-Aldrich. 3-Aminopyridine-4-carboxylic acid 95 7579-20-6.
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- Organic Syntheses Procedure.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
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A Technical Guide to the Comparative Bioactivity of 6-Aminopyridazine-4-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Core in Medicinal Chemistry
The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The presence of nitrogen atoms imparts unique physicochemical properties, such as hydrogen bonding capabilities and dipole moments, which are crucial for molecular recognition and interaction with biological targets.
6-Aminopyridazine-4-carboxylic acid serves as a versatile starting material for the synthesis of a diverse range of analogs. The amino group and the carboxylic acid moiety at positions 6 and 4, respectively, offer reactive handles for chemical modifications. These modifications allow for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. This guide will delve into the comparative bioactivity of analogs derived from this core structure, providing insights into the chemical features that govern their therapeutic potential.
Comparative Bioactivity Analysis
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyridazine ring and modifications of the amino and carboxylic acid functional groups. This section will compare the anticancer and antimicrobial activities of representative analogs, drawing upon data from various research publications.
Anticancer Activity
Pyridazine derivatives have shown considerable promise as anticancer agents, often by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival. The following table summarizes the in vitro cytotoxic activity of representative 6-aminopyridazine-4-carboxamide and related heterocyclic derivatives against various cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity (IC50 µM) of Representative Pyridazine Analogs and Related Compounds
| Compound ID | Core Structure | R Group (Modification) | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Scaffold | This compound | - | - | - | - |
| Analog 1 | 2-aminopyridine derivative (S3c) | Amino acid conjugate | A2780 (Ovarian) | 15.57 | [1] |
| Analog 2 | 2-aminopyridine derivative (S3c) | Amino acid conjugate | A2780CISR (Cisplatin-resistant Ovarian) | 11.52 | [1] |
| Analog 3 | Tetralin-6-yl-cyanopyridone (6a) | 2,6-dichlorophenyl | Hela (Cervical) | 7.1 | [2] |
| Analog 4 | Tetralin-6-yl-thioxopyridine (7b) | 2,6-difluorophenyl | Hela (Cervical) | 5.9 | [2] |
| Analog 5 | N-substituted 1H-indole-2-carboxamide (10) | Pyridinyl | HCT-116 (Colon) | 1.01 | [3] |
| Analog 6 | N-substituted 1H-indole-2-carboxamide (12) | 1-anthraquinone | K-562 (Leukemia) | 0.33 | [3] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to a carboxamide and subsequent N-substitution with aromatic and heteroaromatic moieties appears to be a crucial strategy for enhancing anticancer activity. For instance, indole-2-carboxamide derivatives (Analogs 5 and 6) exhibit potent cytotoxicity against colon and leukemia cancer cell lines.[3]
-
Impact of Substituents on the Amino Group: While direct derivatization of the 6-amino group of the parent scaffold was not extensively found in the reviewed literature, related aminopyridine derivatives (Analogs 1 and 2) show that conjugation with amino acids can lead to promising activity, even in drug-resistant cell lines.[1]
-
Influence of the Heterocyclic Core: The nature of the heterocyclic core itself plays a significant role. The pyridone and thioxopyridine derivatives (Analogs 3 and 4) demonstrate potent activity against cervical cancer cells.[2] This suggests that bioisosteric replacement of the pyridazine ring with other nitrogen-containing heterocycles is a viable strategy for discovering novel anticancer agents.
-
Role of Aromatic and Lipophilic Groups: The presence of bulky and lipophilic groups, such as the anthraquinone moiety in Analog 6, can significantly enhance cytotoxic potency.[3] This is likely due to improved cellular uptake and potentially enhanced interactions with hydrophobic pockets in target proteins.
Antimicrobial Activity
The pyridazine scaffold is also a promising framework for the development of novel antimicrobial agents. Modifications to the this compound core can lead to compounds with significant activity against a range of bacterial and fungal pathogens.
Table 2: Comparative in vitro Antimicrobial Activity (MIC µg/mL) of Representative Pyridazine Analogs and Related Compounds
| Compound ID | Core Structure | R Group (Modification) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Parent Scaffold | This compound | - | - | - | - | - | - |
| Analog 7 | Pyridazinyl sulfonamide (4a) | Sulfamethoxazole analog | Bacillus cereus | < MIC of Sulfamethoxazole | - | - | [4] |
| Analog 8 | Pyridazinyl sulfonamide (11c) | - | Shigella dysenteriae | > MIC of Sulfamethoxazole | - | - | [4] |
| Analog 9 | Benzothiazolyl acetamide (BTC-j) | Pyridin-3-ylamino | E. coli | 3.125 | - | - | [5] |
| Analog 10 | Benzothiazolyl acetamide (BTC-j) | Pyridin-3-ylamino | B. subtilis | 6.25 | - | - | [5] |
| Analog 11 | Ciprofloxacin derivative (CD-10) | α-phenyl, Ar = 2-pyrimidyl | B. subtilis | 0.1 µM | - | - | [6] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Sulfonamide Derivatives: The incorporation of a sulfonamide moiety, a well-known antibacterial pharmacophore, into the pyridazine scaffold (Analogs 7 and 8) can lead to potent antibacterial agents.[4] The nature of the substituent on the sulfonamide group influences the spectrum of activity.
-
Amide and Acetamide Linkages: Similar to the anticancer analogs, the linkage of the core structure to other heterocyclic moieties via amide or acetamide bonds (Analogs 9 and 10) is a key feature in many active antimicrobial compounds.[5]
-
Hybrid Molecules: The concept of creating hybrid molecules by combining the pyridazine core with known antimicrobial agents, such as the quinolone scaffold in ciprofloxacin (Analog 11), can result in compounds with enhanced potency.[6]
-
Lipophilicity and Substituent Effects: The antimicrobial activity is often influenced by the overall lipophilicity of the molecule, which affects its ability to penetrate bacterial cell walls. The nature and position of substituents on the aromatic and heterocyclic rings can modulate this property and, consequently, the biological activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the experimental methodologies commonly employed in the assessment of the anticancer and antimicrobial activities of these compounds.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (typically 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.[7]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.[3]
Diagram of the MTT Assay Workflow:
Caption: Workflow of the in vitro MTT assay for determining anticancer activity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8]
Principle: A standardized suspension of the test microorganism is inoculated into a series of wells in a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the agent that prevents visible growth.[9]
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[9]
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[9][10]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[11]
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[8]
Diagram of the Broth Microdilution Method:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Causality Behind Experimental Choices
The selection of specific analogs for synthesis and the choice of biological assays are driven by established principles in medicinal chemistry and pharmacology.
-
Rationale for Analog Synthesis:
-
Amide and Ester Formation: The carboxylic acid group of this compound is often converted to amides or esters to improve cell permeability and metabolic stability. The acidic nature of the carboxylic acid can lead to poor oral bioavailability, which can be mitigated by its conversion to a more lipophilic and neutral functional group.
-
N-Substitution: The amino group provides a site for introducing various substituents to explore interactions with specific receptor pockets. The nature of these substituents can influence potency, selectivity, and physicochemical properties.
-
Bioisosteric Replacement: The pyridazine ring can be replaced with other heterocyclic systems (e.g., pyridine, pyrimidine, quinoline) to explore different electronic and steric properties while maintaining key pharmacophoric features. This strategy can lead to improved activity or a different pharmacological profile.[2]
-
-
Rationale for Assay Selection:
-
MTT Assay for Anticancer Screening: The MTT assay is a high-throughput and cost-effective method for initial screening of a large number of compounds for their cytotoxic effects. It provides a quantitative measure of cell viability and is a standard preliminary assay in anticancer drug discovery.[3]
-
Broth Microdilution for Antimicrobial Testing: This method is the gold standard for determining the MIC of antimicrobial agents. It provides a quantitative and reproducible measure of the potency of a compound against a specific microorganism and is essential for comparing the activity of different analogs.[8]
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data, while not from a single comprehensive comparative study, strongly suggest that modifications of the carboxylic acid and amino groups, as well as the introduction of various substituents on the pyridazine ring, can lead to potent and selective compounds.
Future research in this area should focus on the systematic synthesis and comparative evaluation of a focused library of this compound analogs. This would allow for a more detailed and conclusive understanding of the structure-activity relationships. Furthermore, mechanistic studies to identify the specific molecular targets of the most active compounds are crucial for their further development as therapeutic agents. The exploration of bioisosteric replacements for both the carboxylic acid group and the pyridazine ring remains a fertile ground for the discovery of new chemical entities with improved pharmacological profiles.
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A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 6-Aminopyridazine-4-carboxylic Acid Purity
Introduction: The Imperative for Purity in Heterocyclic Intermediates
6-Aminopyridazine-4-carboxylic acid is a member of the nitrogen-containing heterocyclic compound family, a class of molecules that form the structural core of a significant percentage of pharmaceuticals approved by the U.S. FDA.[1] These structures are prized in medicinal chemistry for their ability to form hydrogen bonds and interact with biological targets.[2] As a key building block and pharmaceutical intermediate, the purity of this compound is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[3][4]
Impurities, which can arise from starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects.[4] Therefore, a robust, multi-faceted analytical strategy is essential. This guide provides a comparative analysis of the primary analytical techniques for validating the purity of this compound, grounded in the principle of orthogonality—using multiple, dissimilar methods to build a comprehensive and trustworthy purity profile. We will explore the "why" behind the choice of each technique, moving beyond a simple recitation of steps to a logical framework for analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its ability to separate, identify, and quantify the target compound and its potential impurities in a single analysis.[5]
Causality of Method Selection
For a polar, aromatic molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The stationary phase (typically C18) provides hydrophobic interactions, while a polar mobile phase (a buffered aqueous solution with an organic modifier like acetonitrile or methanol) elutes the components.[6] The pyridazine ring and carboxylic acid/amino groups provide strong UV absorbance, making a UV detector the ideal choice for sensitive detection.[7] The goal is to develop a method that can resolve the main peak from all potential impurities, such as unreacted starting materials or isomers like 6-aminopyridine-3-carboxylic acid.[8][9]
Experimental Protocol: RP-HPLC for Purity Determination
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water. The acid is critical for protonating the carboxylic acid and amino groups, ensuring consistent peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure elution of both polar and potentially less polar impurities.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detector: UV Diode Array Detector (DAD) at 255 nm.[7]
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
Data Interpretation and Self-Validation
The primary result is a chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak with a stable baseline. The presence of other peaks indicates impurities. Peak tailing or fronting can suggest issues with the mobile phase pH or column interactions. The DAD provides UV spectra for each peak, which can be used to assess peak purity and help in the preliminary identification of impurities.
Caption: HPLC Purity Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
While HPLC is excellent for quantification, it provides limited structural information. NMR spectroscopy is an unparalleled technique for confirming the chemical structure of the synthesized compound and identifying structurally related impurities.[10] Its key advantage is that signal intensity is directly proportional to the number of nuclei, allowing for quantification without requiring reference standards for every impurity (quantitative NMR or qNMR).[11]
Causality of Method Selection
¹H NMR is the first line of analysis. For this compound, we expect to see distinct signals for the aromatic protons on the pyridazine ring, as well as exchangeable protons from the amino (NH₂) and carboxylic acid (COOH) groups. The chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint of the substitution pattern, allowing for unambiguous differentiation from isomers. The solvent choice is critical; DMSO-d₆ is ideal as it can solubilize the compound and slow down the exchange of the NH₂ and COOH protons, allowing them to be observed.[12] ¹³C NMR provides further confirmation by showing a signal for each unique carbon atom, including the characteristic downfield signal of the carbonyl carbon.[13]
Experimental Protocol: ¹H and ¹³C NMR
-
System: Bruker 400 MHz Avance III or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Experiment:
-
Acquire a standard proton spectrum.
-
Expected signals: Aromatic protons (typically 7-9 ppm), amino protons (broad signal), and carboxylic acid proton (highly deshielded, >10 ppm).[13]
-
A drop of D₂O can be added to confirm the NH₂ and COOH signals, as they will exchange with deuterium and disappear from the spectrum.
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals: Aromatic carbons and a characteristic carbonyl carbon signal (typically 160-180 ppm).[14]
-
Data Interpretation and Self-Validation
The acquired spectra should be compared against a reference spectrum or predicted data. The presence of small, unidentifiable peaks in the ¹H NMR spectrum suggests impurities. The integral ratios of the signals should correspond to the number of protons in the molecule. For example, the integrals of the aromatic protons should be in a 1:1:1 ratio if they are all distinct. Any deviation or additional peaks would indicate the presence of an impurity.
Caption: NMR Structural Validation Workflow.
Mass Spectrometry (MS): Unrivaled Sensitivity for Impurity Detection
Mass Spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. Its primary strengths are exceptional sensitivity, allowing for the detection of trace-level impurities, and its ability to provide the molecular weight of the compound and its fragments.[5][15]
Causality of Method Selection
For a non-volatile compound like this compound, Electrospray Ionization (ESI) is the preferred ionization technique. It is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻, directly confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent compound and any detected impurities.[16] Coupling MS with HPLC (LC-MS) is a gold-standard technique that combines the separation power of HPLC with the sensitive and specific detection of MS.[16]
Experimental Protocol: LC-MS Analysis
-
System: An HPLC system (as described in Section 2) coupled to a mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument for HRMS).
-
Ionization Mode: ESI, run in both positive and negative modes to ensure detection of all possible ions.
-
Mass Range: Scan a range appropriate for the target compound and potential impurities (e.g., m/z 50-500).
-
Data Acquisition: Acquire full scan data to detect all ions. If specific impurities are suspected, Tandem MS (MS/MS) can be used to fragment the parent ions and obtain structural information.[5]
Data Interpretation and Self-Validation
The primary peak in the mass spectrum should correspond to the expected m/z for the protonated or deprotonated molecule. For this compound (C₅H₅N₃O₂), the expected monoisotopic mass is approximately 139.04 Da. Therefore, the primary signals should be at m/z ~140.05 [M+H]⁺ or ~138.03 [M-H]⁻. The HRMS data should confirm the elemental formula. Any other signals in the mass spectrum, especially those co-eluting with minor peaks in the chromatogram, represent impurities. The fragmentation pattern of carboxylic acids in MS often includes the loss of H₂O or COOH, which can aid in structural confirmation.[17]
Comparative Analysis and Orthogonal Strategy
No single technique can provide a complete picture of a compound's purity.[18] A robust validation strategy relies on an orthogonal approach, combining methods that measure different chemical properties.
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Chromatographic Separation | Purity (Area %), Retention Time, UV Spectrum | Excellent for quantification, high precision, robust, resolves isomers.[5][6] | Limited structural information, requires reference standards for impurity identification. |
| NMR | Nuclear Spin Resonance | Unambiguous Structure, Purity (qNMR), Impurity Structure | Gold standard for structural ID, quantitative without standards.[10] | Relatively low sensitivity, complex mixtures can be difficult to interpret. |
| Mass Spec (MS) | Mass-to-Charge Ratio | Molecular Weight, Elemental Formula (HRMS), Fragmentation | Extremely sensitive, excellent for trace impurity detection.[15] | Isomers are often indistinguishable, ionization efficiency can vary. |
| Elemental Analysis | Combustion & Detection | %C, %H, %N | Confirms bulk elemental composition and absence of inorganic impurities. | Provides no information on organic impurities, requires relatively large sample amount. |
An effective workflow, as depicted below, integrates these techniques. HPLC provides the primary quantitative purity value. NMR confirms the structure of the main peak and identifies any major impurities. LC-MS is then used to obtain a molecular weight for every impurity peak detected by HPLC, aiding in their identification. Finally, elemental analysis provides an independent confirmation of the overall elemental composition, acting as a final check on the bulk material's integrity.
Caption: Recommended Orthogonal Purity Validation Strategy.
Conclusion
Validating the purity of this compound requires more than a single analytical measurement. It demands a scientifically sound, multi-detector strategy that leverages the complementary strengths of HPLC, NMR, and Mass Spectrometry. By integrating the quantitative power of chromatography with the structural and mass-based insights of spectroscopy, researchers and drug development professionals can establish a high-confidence, self-validating purity profile. This orthogonal approach is fundamental to ensuring the quality of pharmaceutical intermediates and, ultimately, the safety and efficacy of modern medicines.
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Interpretation of 6-Aminopyridazine-4-carboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, 6-Aminopyridazine-4-carboxylic acid is a key building block, possessing a unique electronic architecture derived from its nitrogen-rich pyridazine core, an electron-donating amine group, and an electron-withdrawing carboxylic acid moiety. The precise and unambiguous structural confirmation of such molecules is not merely an academic exercise; it is a critical prerequisite for ensuring the integrity of subsequent research and development, from medicinal chemistry campaigns to the synthesis of advanced materials.
This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of this compound. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, predict the spectral outcomes based on first principles, and demonstrate how these complementary techniques are synergistically employed for definitive characterization. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of not just the "what," but the "why" of spectroscopic data interpretation.
Molecular Structure and Foundational Properties
Before delving into spectral data, a foundational understanding of the target molecule is essential.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Key Functional Groups | Pyridazine Ring, Aromatic Amine, Carboxylic Acid | - |
| Predicted Features | - Multiple sites for H-bonding - Aromatic system with significant electronic asymmetry - Exchangeable protons (amine and acid) | - |
The molecule's structure, with its distinct functional groups, dictates the specific signals we anticipate in both NMR and MS analyses. The pyridazine ring will produce signals in the aromatic region of the NMR spectrum, while the amine and carboxylic acid protons will present unique challenges and opportunities for identification. In mass spectrometry, the presence of three nitrogen atoms is a key feature that will be diagnostic for the molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule. The choice of experimental parameters, particularly the solvent, is the first critical decision a scientist must make.
Experimental Protocol: NMR Data Acquisition
Rationale for Solvent Selection: For a polar, protic molecule like this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Unlike protic solvents like D₂O or CD₃OD where the labile -NH₂ and -COOH protons would rapidly exchange with deuterium and become invisible, DMSO-d₆ is aprotic and an excellent hydrogen bond acceptor. This slows the rate of proton exchange, often rendering these signals as observable, albeit broad, peaks in the ¹H NMR spectrum.[2]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
D₂O Exchange: To confirm the assignment of exchangeable protons, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH₂ and -COOH protons should diminish or disappear.[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectral Interpretation (in DMSO-d₆)
The structure suggests four distinct proton environments. The two protons on the pyridazine ring are in different chemical environments due to the asymmetric substitution pattern.
| Predicted Signal (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Confirmation |
| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange.[3][4] Confirmation: Disappears upon D₂O exchange. |
| H-3 or H-5 | 8.5 - 9.0 | Singlet (s) | 1H | Aromatic protons on the electron-deficient pyridazine ring are significantly deshielded. The exact assignment requires 2D NMR, but one proton will be a singlet. |
| H-5 or H-3 | 7.5 - 8.0 | Singlet (s) | 1H | The second aromatic proton, also a singlet, will be at a slightly different chemical shift due to the differential electronic effects of the adjacent substituents. |
| -NH₂ | 6.5 - 7.5 | Broad Singlet (br s) | 2H | Amine protons are also exchangeable and typically appear as a broad signal. Their chemical shift is variable and depends on concentration and temperature. Confirmation: Disappears upon D₂O exchange. |
Predicted ¹³C NMR Spectral Interpretation (in DMSO-d₆)
The molecule has 5 carbon atoms, and due to the lack of symmetry, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Predicted Signal (Label) | Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[3][5] |
| **C-6 (C-NH₂) ** | 155 - 165 | Aromatic carbon directly attached to nitrogen (both in the ring and the amino group) is significantly deshielded. |
| C-3 or C-5 | 140 - 150 | Aromatic carbons adjacent to ring nitrogens are deshielded. |
| C-4 (C-COOH) | 130 - 140 | Quaternary carbon attached to the carboxylic acid group. |
| C-5 or C-3 | 120 - 130 | The second aromatic CH carbon. |
Advanced Structural Confirmation with 2D NMR
While 1D NMR provides a foundational dataset, unambiguous assignment requires two-dimensional NMR experiments. Techniques like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded protons and carbons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) C-H correlations.
Caption: Workflow for unambiguous NMR assignment using 2D techniques.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers crucial structural clues that are orthogonal to NMR data.
Experimental Protocol: MS Data Acquisition
Rationale for Ionization Technique Selection:
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar molecules like ours. It typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation, providing a clear indication of the molecular weight.[6] This is the preferred method for initial molecular weight confirmation.
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[7] This provides a structural "fingerprint" but may result in a weak or absent molecular ion peak.
Step-by-Step Methodology (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (Positive Ion Mode): Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺. A scan range from m/z 50 to 500 would be appropriate.
-
High-Resolution MS (HRMS): If available, acquire data on an Orbitrap or TOF instrument to obtain a high-resolution mass measurement. This allows for the determination of the elemental formula by comparing the exact measured mass to the theoretical mass.
-
Tandem MS (MS/MS): To induce fragmentation, select the [M+H]⁺ ion (m/z 140.0) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Predicted Mass Spectrum Interpretation
The Nitrogen Rule: The molecular formula C₅H₅N₃O₂ contains an odd number of nitrogen atoms (3). The Nitrogen Rule states that such a compound will have an odd nominal molecular mass.[8] Our compound's mass of 139 Da is consistent with this rule, providing an immediate check on the proposed formula.
Expected Ions and Fragments:
| Ion / Fragment | Expected m/z | Ionization Mode | Rationale for Formation |
| [M]⁺• | 139 | EI | The molecular ion from electron ionization. May be weak. |
| [M+H]⁺ | 140 | ESI | The protonated molecule from soft ionization. Should be the base peak in the full scan ESI spectrum. |
| [M-OH]⁺ | 122 | EI / CID | Loss of a hydroxyl radical from the carboxylic acid group. A common fragmentation pathway for carboxylic acids.[3] |
| [M-COOH]⁺ | 94 | EI / CID | Loss of the entire carboxylic acid group as a radical. This is a highly characteristic fragmentation.[3][9] The resulting ion (m/z 94) corresponds to 4-aminopyridazine. |
| [M-CO] | 111 | EI / CID | Loss of carbon monoxide is a common fragmentation pathway for heterocyclic compounds. |
| HCN Loss | Varies | EI / CID | Cleavage of the pyridazine ring can lead to the loss of hydrogen cyanide (27 Da) from various fragments. |
Integrated Spectroscopic Analysis: A Self-Validating System
Neither NMR nor MS alone is sufficient for absolute proof of structure. True confidence is achieved when these independent techniques provide complementary and corroborating evidence. The protocol described here is a self-validating system where the hypothesis generated from one technique is confirmed by the other.
Caption: Integrated workflow combining MS and NMR for structure validation.
-
Hypothesis Generation (MS): ESI-HRMS provides an exact mass for the [M+H]⁺ ion (predicted: 140.0460). This measurement is precise enough to yield a single, highly probable elemental formula: C₅H₅N₃O₂.
-
Hypothesis Testing (NMR): This formula requires 5 carbons and 5 hydrogens. Our NMR analysis must confirm this. The predicted ¹H NMR shows signals integrating to 5 protons (1 COOH, 2 NH₂, and 2 Ar-H), and the ¹³C NMR shows 5 distinct carbon signals. This is perfectly consistent with the MS-derived formula.
-
Structural Isomer Confirmation (NMR): While MS confirms the formula, it cannot distinguish between isomers (e.g., 5-aminopyridazine-3-carboxylic acid). The specific chemical shifts and, more importantly, the long-range correlations from a 2D HMBC experiment, confirm the precise connectivity of the atoms, validating the 6,4-substitution pattern.
Conclusion
The structural elucidation of this compound is a clear illustration of the power of a multi-technique, synergistic analytical approach. Mass spectrometry provides the molecular formula with high confidence, while NMR spectroscopy details the intricate connectivity of the atomic framework, allowing for the definitive assignment of the correct structural isomer. By understanding the fundamental principles behind each technique and making informed experimental choices—such as selecting DMSO-d₆ as the NMR solvent to observe exchangeable protons—researchers can build a robust, self-validating case for the structure and purity of their compounds, ensuring the integrity and success of their scientific endeavors.
References
- Vertex AI Search. (2026). This compound, min 97%, 100 mg.
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PubChem. (2025). Pyridazine-4-carboxylic Acid. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
-
Gomtsyan, A., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]
-
Oriental Journal of Chemistry. (2014). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
-
Chemistry LibreTexts. (2020). Mass Spectrometry: Nitrogen Rule. [Link]
-
Móczár, I., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]
-
Griffiths, L. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
Master Organic Chemistry. (2024). Spectroscopy Tutorial: Carboxylic Acids. [Link]
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Technical Guide: X-ray Crystallography of 6-Aminopyridazine-4-carboxylic Acid Derivatives
Executive Summary
This guide provides a comparative technical analysis of the crystallographic characterization of 6-aminopyridazine-4-carboxylic acid scaffolds. Unlike ubiquitous pyridine or pyrimidine bioisosteres, the pyridazine core presents unique challenges and opportunities due to its adjacent nitrogen atoms (1,2-diazine), which significantly alter electrostatic potentials and hydrogen-bonding vectors.
This document objectively compares the solid-state behavior of this scaffold against its primary alternatives (pyridines/pyrazines) and details a self-validating "pH-Switch" crystallization protocol designed to overcome the solubility issues inherent to zwitterionic species.
Part 1: Structural Comparative Analysis
The Scaffold Landscape: Pyridazine vs. Bioisosteres
In Fragment-Based Drug Discovery (FBDD), the choice between diazine isomers dictates not just biological affinity but crystallographic tractability. The this compound scaffold is distinct due to the
Table 1: Crystallographic & Physicochemical Comparison of Heterocyclic Amino-Acids
| Feature | This compound | 6-Aminonicotinic acid (Pyridine Analog) | 2-Aminopyrimidine-4-carboxylic acid |
| Electronic Character | High Polarity (Zwitterionic) . The N1/N2 repulsion creates a high dipole moment. | Moderate Polarity. Often neutral in solid state depending on pH. | Moderate. Symmetry reduces net dipole. |
| H-Bond Acceptors | 2 Ring Nitrogens . N1 and N2 are both potential acceptors, allowing "bifurcated" H-bonds. | 1 Ring Nitrogen . Classical single-point acceptor. | 2 Ring Nitrogens (1,3-position). Divergent vectors; rarely bind the same donor. |
| Packing Motif | Tendency for | Linear chains or dimers ( | Planar ribbons or sheets. |
| Crystallization Risk | High . Low solubility in organic solvents; high lattice energy due to zwitterionic locking. | Medium. Soluble in polar organics (DMSO, MeOH). | Medium. |
| Preferred Method | pH-Switch / Hydrothermal . Requires ionization to dissolve. | Slow Evaporation / Vapor Diffusion. | Vapor Diffusion. |
The Zwitterionic "Trap"
A critical insight for researchers is that this compound derivatives almost exclusively crystallize as zwitterions (inner salts) in the solid state. The proton transfers from the carboxylic acid (-COOH) to the ring nitrogen or the exocyclic amine, depending on substitution patterns.
-
Impact on Data: This results in extremely high melting points (>250°C) and poor solubility in standard crystallographic solvents (ethanol, acetone).
-
The Alternative: Unlike NMR, which averages these tautomeric states in solution, Single Crystal X-Ray Diffraction (SC-XRD) is the only method that definitively maps the proton location, validating the pharmacophore's active state.
Part 2: Experimental Protocols
The "pH-Switch" Crystallization Method
Standard vapor diffusion often fails for these derivatives due to immediate precipitation. The following protocol utilizes the zwitterionic equilibrium to grow diffraction-quality crystals.
Protocol: Acid-to-Neutral Slow Diffusion
Objective: Solubilize the cation form and slowly approach the isoelectric point to trigger controlled nucleation.
-
Dissolution: Dissolve 5 mg of the pyridazine derivative in 0.5 mL of 1M HCl (or 10% Acetic Acid). The compound should fully dissolve as the cationic hydrochloride salt.
-
Buffering Layer: In a narrow crystallization tube (NMR tube or similar), carefully layer 1.0 mL of a lower-density buffer (e.g., Sodium Acetate buffer, pH 5.5) or pure water on top of the acidic solution.
-
Precipitant: Layer 1.0 mL of Ethanol or Methanol on the very top.
-
Mechanism: As the layers diffuse, the pH slowly rises. The molecule transitions from the soluble cation (
) to the neutral/zwitterionic species ( ), driving crystallization at the interface.
Workflow Visualization
The following diagram outlines the decision logic for crystallizing these specific heterocyclic scaffolds.
Figure 1: Decision tree for crystallizing high-polarity pyridazine derivatives. The "pH-Switch" path is critical for zwitterionic species.
Part 3: Data Interpretation & Supramolecular Synthons[1]
Identifying the Motif
When analyzing the electron density map, look for the Heterosynthon
-
Structure: Two molecules pair up via Hydrogen Bonds.
-
Donors/Acceptors:
-
Donor: Amino group (-NH2) or Protonated Ring N.
-
Acceptor: Carboxylate Oxygen (-COO⁻) or Ring N.
-
-
Significance: If this motif is present, the crystal packing is dominated by electrostatic "charge-assisted" hydrogen bonds. This correlates with high lattice energy (high melting point) and suggests the drug will have high stability but potentially dissolution-rate limitations in formulation.
Synthon Logic Diagram
Understanding the competition between Homosynthons (Self-Self) and Heterosynthons (Drug-Coformer) is vital for cocrystal design.
Figure 2: Supramolecular assembly logic. The R2,2(8) heterosynthon (Green) typically overrides the acid dimer (Red) in these zwitterionic systems.
Part 4: Comparative Performance (Technique Selection)
Why choose X-ray Crystallography (SC-XRD) over alternatives for this specific scaffold?
| Technique | Suitability for 6-Aminopyridazines | Limitations |
| SC-XRD (Single Crystal) | Optimal . Unambiguously assigns the proton location (N-H vs O-H), defining the tautomeric state (Zwitterion vs Neutral). | Requires a single crystal (difficult due to solubility). |
| PXRD (Powder Diffraction) | High . Excellent for fingerprinting polymorphs and bulk phase purity. | Cannot solve the ab initio structure easily without a reference model; cannot distinguish tautomers clearly. |
| Solution NMR ( | Low . Protons on heteroatoms often exchange rapidly, broadening signals. Chemical shifts average out tautomeric populations. | Does not represent the solid-state active conformation. |
| Solid-State NMR (ssNMR) | Medium . Can detect zwitterions via | Lower resolution; requires large sample mass (~50-100mg); expensive instrument time. |
Recommendation
For drug development filings, SC-XRD is mandatory to prove the absolute stereochemistry and tautomeric state. Use PXRD for batch-to-batch consistency checks after the structure is solved.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Cambridge Crystallographic Data Centre. Retrieved from [Link]
- Context: Source for statistical analysis of R2,2(8)
- Vishweshwar, P., et al. (2003). Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences. Context: Foundation for the "supramolecular synthon" logic applied in Part 3.
- Takasuka, M., et al. (1991). Proton transfer in aminopyridine-carboxylic acid systems. Journal of the Chemical Society, Perkin Transactions 2. Context: Mechanistic basis for the zwitterionic behavior described in Part 1.2.
- Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition. Context: Theoretical grounding for the "pH-switch" diffusion method (Part 2.1).
Sources
This guide provides a comprehensive comparative analysis of the biological activity of 6-aminopyridazine-4-carboxylic acid and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental design, detailed screening protocols, and a comparative evaluation of antimicrobial and anticancer activities, supported by experimental data. Our objective is to furnish an in-depth technical resource that not only presents data but also explains the scientific reasoning behind the screening strategies, thereby empowering researchers to make informed decisions in their drug discovery endeavors.
Introduction: The Therapeutic Potential of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Derivatives of pyridazine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] The presence of the nitrogen atoms imparts unique physicochemical properties, such as hydrogen bonding capabilities and dipole moment, which are crucial for molecular recognition and interaction with biological targets.
This compound, the subject of this guide, combines the key pharmacophoric features of an amino group and a carboxylic acid on the pyridazine core. These functional groups offer opportunities for diverse chemical modifications to modulate potency, selectivity, and pharmacokinetic properties. This guide will explore the biological potential of this core structure by comparing it with related pyridazine and pyridine analogs, providing a framework for understanding the structure-activity relationships (SAR) within this chemical class.
Experimental Design: A Rationale-Driven Approach to Biological Screening
The selection of appropriate biological assays is paramount for elucidating the therapeutic potential of a novel compound. Based on the known activities of pyridazine derivatives, we have focused our screening cascade on two primary areas: antimicrobial and anticancer activities.
Rationale for Antimicrobial Screening
The emergence of multidrug-resistant (MDR) bacterial strains necessitates the discovery of novel antimicrobial agents. Pyridazine derivatives have shown promise in this area.[2] The screening of this compound and its analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria is a logical first step to identify potential antibacterial leads.
Rationale for Anticancer Screening
The pyridazine scaffold is a component of several approved and investigational anticancer drugs.[3] Its derivatives have been shown to inhibit various cancer-related targets. Therefore, evaluating the cytotoxic effects of this compound and its analogs against a panel of human cancer cell lines is a critical component of assessing its therapeutic potential in oncology.
Comparative Biological Evaluation
While specific experimental data for this compound is not extensively available in the public domain, we can draw valuable comparative insights from the screening of its close structural analogs. This section presents a comparative analysis of pyridazinone derivatives, which share the core pyridazine ring and offer a basis for understanding the potential activity of our target compound.
Antimicrobial Activity
A study on novel pyridazinone derivatives revealed significant antibacterial activity against a panel of pathogenic bacteria.[2] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for these compounds.
Table 1: Comparative Antimicrobial Activity (MIC in µM) of Pyridazinone Derivatives [2]
| Compound | S. aureus (MRSA) | P. aeruginosa | A. baumannii |
| Compound 7 | 7.8 | - | 7.8 |
| Compound 13 | 8.92 | 3.74 | 7.48 |
| Amikacin (Control) | - | - | - |
Note: "-" indicates data not reported or activity not significant.
Analysis of Structure-Activity Relationship (SAR): The study highlighted that substitutions on the pyridazinone ring significantly influence antibacterial activity. For instance, the presence of a fluorine atom at the para position of an aryl substituent (as in Compound 7) was associated with enhanced activity against Gram-negative bacteria.[2] Furthermore, the hydrolysis of an ester group to a carboxylic acid (as in the precursor to Compound 13) led to an increase in antibacterial activity against P. aeruginosa and A. baumannii.[2] These findings suggest that the electronic and steric properties of substituents play a crucial role in the antibacterial potency of pyridazine derivatives.
Anticancer Activity
While direct cytotoxicity data for this compound is limited, numerous studies have demonstrated the anticancer potential of related aminopyridine and pyridazine analogs. For instance, aminopyridine derivatives have been shown to exhibit significant anti-tumor activities in colorectal cancer cell lines.[4][5][6] Another study on 6-pyrazolinylcoumarins, which can be considered as complex pyridazine analogs, identified a compound with a mean GI50 value of 10.20 μM in an NCI-60 cell line screen.[3]
To provide a framework for comparison, we will consider hypothetical screening data for this compound and its analogs against common cancer cell lines.
Table 2: Hypothetical Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | >100 | >100 | >100 |
| Analog A (Amide derivative) | 55.2 | 78.1 | 45.8 |
| Analog B (Ester derivative) | 89.7 | 95.3 | 91.2 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Note: This data is hypothetical and for illustrative purposes only, to be replaced with actual experimental findings.
Analysis of Structure-Activity Relationship (SAR): Based on general trends observed for related heterocyclic compounds, it is anticipated that the carboxylic acid moiety of this compound could be a key site for derivatization to enhance anticancer potency. Conversion to amides or esters (Analogs A and B) could improve cell permeability and lead to increased cytotoxicity. Further SAR studies would be necessary to explore the impact of various substituents on the amino group and the pyridazine ring.
Experimental Protocols
To ensure the reproducibility and validity of the biological screening, detailed, step-by-step methodologies for the key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of bacteria.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Perform a serial two-fold dilution of the test compounds in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.
Objective: To determine the concentration of the test compounds that reduces the viability of cancer cells by 50% (IC50).
Materials:
-
Test compounds (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz.
Antimicrobial Screening Workflow
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Cytotoxicity Screening Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide has provided a comparative framework for the biological screening of this compound and its analogs. While direct experimental data for the parent compound remains to be extensively reported, the analysis of structurally related pyridazinone derivatives offers valuable insights into the potential antimicrobial and anticancer activities of this chemical class. The detailed experimental protocols and workflows presented herein provide a robust foundation for researchers to conduct their own screening campaigns.
Future work should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship. Further investigation into the mechanism of action of the most potent compounds will be crucial for their development as potential therapeutic agents.
References
-
Garazd, Y., Garazd, M., & Lesyk, R. (2017). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Saudi Pharmaceutical Journal, 25(2), 214-223. [Link]
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Khan, I., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Journal of Inflammation Research, 14, 1373–1391. [Link]
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Al-Suwaidan, I. A., et al. (2013). Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. Molecules, 18(9), 10735-10749. [Link]
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El-Sayed, W. M., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Molecules, 27(1), 123. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(15), 4935. [Link]
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Al-Omary, F. A., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Current Issues in Molecular Biology, 44(1), 1-15. [Link]
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Abdel-Gawad, H., et al. (2015). A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1-14. [Link]
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El-Sayed, W. M., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. PubMed, 34963435. [Link]
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Performance Benchmark Guide: 6-Aminopyridazine-4-carboxylic Acid as a Modulator of the Kynurenine Pathway
This guide provides an in-depth performance benchmark of 6-Aminopyridazine-4-carboxylic acid, a novel heterocyclic compound, in the context of neuroinflammatory disease research. We will objectively compare its efficacy as a putative inhibitor of Kynurenine 3-Monooxygenase (KMO) against established inhibitors, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to explore new therapeutic avenues targeting the kynurenine pathway.
The Scientific Imperative: Targeting the Kynurenine Pathway in Neuroinflammation
The kynurenine pathway (KP) is the principal metabolic route for tryptophan in mammals.[1] Under normal physiological conditions, the KP is crucial for generating cellular energy.[2] However, in the context of neuroinflammation, which is a common link between multiple neurological and neuropsychiatric disorders, this pathway can become dysregulated.[3][4] Overactivation of the KP can lead to the accumulation of neurotoxic metabolites, such as quinolinic acid, which is an NMDA receptor agonist that can induce excitotoxic lesions in the central nervous system.[5][6]
At a critical juncture of this pathway lies Kynurenine 3-Monooxygenase (KMO), a mitochondrial enzyme that catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[7] The inhibition of KMO presents an attractive therapeutic strategy. By blocking this enzymatic step, the metabolic flux can be redirected away from the production of neurotoxic compounds and towards the synthesis of kynurenic acid (KYNA), a neuroprotective metabolite known to antagonize NMDA receptors.[1][5] This strategic modulation of the KP underscores the significant interest in developing potent and selective KMO inhibitors.
Introducing this compound: A Novel Scaffold for KMO Inhibition
While various scaffolds have been explored for KMO inhibition, the pyridazine heterocycle remains an area of active investigation. This compound is a small molecule featuring a pyridazine core substituted with an amino group and a carboxylic acid. These functional groups offer potential hydrogen bonding interactions within the active site of KMO, making it a plausible candidate for inhibition. This guide will benchmark the performance of this compound against well-characterized KMO inhibitors to ascertain its potential as a lead compound in drug discovery programs.
Signaling Pathway: The Kynurenine Pathway
Caption: The Kynurenine Pathway with KMO as a key therapeutic target.
Comparative Efficacy of KMO Inhibitors
To objectively evaluate the performance of this compound, it is benchmarked against two well-established KMO inhibitors: Ro 61-8048 and UPF 648. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Comparative In Vitro Potency of KMO Inhibitors
| Compound | Target Species | IC50 | Assay Type |
| This compound | Human | (Hypothetical Data) | UV Spectrophotometric Assay |
| Ro 61-8048 | Rat | 37 nM[1] | Radioenzymatic Assay[8] |
| UPF 648 | Human | 20 nM[8] | Recombinant KMO Assay[8] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Experimental Protocols for KMO Inhibition Assays
The following protocol details a robust and reproducible method for determining the IC50 of putative KMO inhibitors using a UV spectrophotometric assay. This method is based on monitoring the consumption of the KMO cofactor, NADPH, which absorbs light at 340 nm.[9]
Principle of the Assay
KMO utilizes NADPH as a cofactor to hydroxylate L-kynurenine.[10] The enzymatic activity is directly proportional to the rate of NADPH oxidation to NADP+. By measuring the decrease in absorbance at 340 nm over time, the rate of the enzymatic reaction can be determined. In the presence of an inhibitor, this rate will decrease.
Materials and Reagents
-
Recombinant Human KMO Enzyme
-
KMO Assay Buffer
-
L-Kynurenine (Substrate)
-
NADPH (Cofactor)
-
This compound (Test Compound)
-
Ro 61-8048 (Positive Control Inhibitor)
-
DMSO (Vehicle)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow
Caption: Step-by-step workflow for the KMO spectrophotometric assay.
Detailed Assay Protocol (96-well plate format)
-
Reagent Preparation:
-
Prepare 1X KMO Assay Buffer by diluting a concentrated stock with ultrapure water. Keep on ice.
-
Thaw the recombinant human KMO enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 20 µg/ml) in 1X KMO Assay Buffer.[11] Keep the diluted enzyme on ice.
-
Prepare a Substrate Mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer at twice the final desired concentration.
-
Prepare serial dilutions of this compound and the positive control inhibitor (Ro 61-8048) in DMSO, and then dilute further in 1X KMO Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 50 µl of the diluted KMO enzyme solution to each well, except for the "Blank" wells (which should contain 50 µl of 1X Assay Buffer).
-
Add 10 µl of the serially diluted test inhibitor, positive control, or vehicle control (for "Positive Control" and "Blank" wells) to the appropriate wells.[8][9]
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.[8]
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 40 µl of the Substrate Mixture to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm in kinetic mode, taking readings every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100%
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validating Systems and Trustworthiness
The described protocol incorporates several key elements to ensure the trustworthiness and validity of the results:
-
Positive Control: The inclusion of a known KMO inhibitor, such as Ro 61-8048, validates that the assay is performing as expected and provides a benchmark for the potency of the test compound.
-
Vehicle Control: Wells containing the enzyme and the vehicle (DMSO) but no inhibitor represent 100% enzyme activity and are used to normalize the data.
-
Blank Wells: Wells without the enzyme are used to subtract the background absorbance from the substrate and buffer components.
-
Kinetic Measurement: A kinetic reading is superior to a single endpoint reading as it provides the initial reaction rate, which is less likely to be affected by factors such as substrate depletion or product inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive framework for benchmarking the performance of this compound as a putative KMO inhibitor. The provided protocols and comparative context enable a rigorous evaluation of its potential. Should this compound demonstrate significant inhibitory activity, further studies, including selectivity profiling against other enzymes in the kynurenine pathway and cell-based assays to assess its impact on neuroinflammation, would be warranted. The exploration of novel scaffolds like this compound is essential for the continued development of therapeutics for a range of neurodegenerative and neuroinflammatory diseases.
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BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Retrieved from [Link]
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Mole, D. J., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(3), 882. Retrieved from [Link]
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Patsnap Synapse. (2024). What are KMO inhibitors and how do they work?. Retrieved from [Link]
-
Wikipedia. (n.d.). Kynurenine 3-monooxygenase. Retrieved from [Link]
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Amaral, M., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 8. Retrieved from [Link]
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Castro-Portuguez, R., & Sutphin, G. L. (2020). Kynurenine pathway, NAD+ synthesis, and mitochondrial function: a converging nexus in aging and disease. Ageing Research Reviews, 63, 101144. Retrieved from [Link]
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Gál, L., et al. (2022). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. International Journal of Molecular Sciences, 23(23), 15309. Retrieved from [Link]
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Varga, D., et al. (2024). The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. Biomedicines, 12(1), 164. Retrieved from [Link]
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Vécsei, L. (2020). The role of kynurenines in the pathogenesis of MS. VJNeurology. Retrieved from [Link]
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Zádori, D., et al. (2021). Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications. International Journal of Molecular Sciences, 22(12), 6573. Retrieved from [Link]
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The Unseen Architect of DNA Repair: A Comparative Guide to Confirming the Mechanism of Action of Pyridazine-Based PARP-1 Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective therapeutic agents is a journey of meticulous validation. This guide provides an in-depth, objective comparison of a promising class of molecules—derivatives of the pyridazine scaffold—and their mechanism of action as inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP-1). We will move beyond mere data points to explain the causality behind experimental choices, offering a self-validating framework for confirming this critical anticancer mechanism.
Introduction: The Significance of PARP-1 Inhibition
Poly(ADP-ribose) Polymerase 1 (PARP-1) is a cornerstone of genomic stability. It functions as a first responder to DNA single-strand breaks (SSBs), a common form of DNA damage.[1] Upon detecting a break, PARP-1 catalyzes the synthesis of long polymers of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a beacon, recruiting the machinery of the Base Excision Repair (BER) pathway to the damage site to execute repairs.[2][3][4]
In certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the cell's primary mechanism for repairing more complex double-strand breaks (DSBs)—Homologous Recombination (HR)—is compromised. These cancer cells become critically dependent on PARP-1-mediated repair pathways for survival.
This dependency creates a therapeutic vulnerability known as "synthetic lethality." By inhibiting PARP-1, we can prevent the repair of SSBs. When the cell attempts to replicate its DNA, these unrepaired SSBs are converted into toxic DSBs. In a normal cell, these DSBs would be repaired by the HR pathway. However, in an HR-deficient cancer cell, the accumulation of these DSBs triggers catastrophic genomic instability and cell death. Clinically approved PARP inhibitors like Olaparib and Rucaparib have validated this approach, revolutionizing treatment for certain types of ovarian, breast, and prostate cancers.[5][6]
The pyridazine and related pyridopyridazinone scaffolds have emerged as promising core structures for developing novel PARP-1 inhibitors.[7] This guide will use a representative pyridopyridazinone derivative, herein referred to as Compound 8a , as a case study to demonstrate the definitive validation of its mechanism of action against established alternatives.[7]
The Core Mechanism: Interrupting the Base Excision Repair Pathway
The primary mechanism of action for pyridazine-based PARP-1 inhibitors is competitive inhibition at the enzyme's catalytic domain. These small molecules are designed to mimic the nicotinamide moiety of PARP-1's natural substrate, NAD+, binding tightly within the active site and preventing the synthesis of PAR chains.[8] This action effectively cuts the signal for the recruitment of the BER machinery.
The logical flow of this signaling pathway and the point of inhibitor intervention is illustrated below.
Caption: PARP-1 signaling in Base Excision Repair and its inhibition.
Comparative Performance Analysis: Experimental Data
The efficacy of a novel inhibitor is best understood in the context of established alternatives. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ), with lower values indicating higher potency.
The table below compares the PARP-1 inhibitory activity of our representative pyridopyridazinone, Compound 8a , with several FDA-approved PARP inhibitors. This quantitative data is the first critical piece of evidence in confirming the compound's mechanism of action.
| Compound | Class/Scaffold | PARP-1 IC₅₀ (nM) | PARP-1 Kᵢ (nM) | Source(s) |
| Compound 8a | Pyridopyridazinone | 36 | Not Reported | [7] |
| Olaparib | Phthalazinone | ~1.8 - 5 | ~5 | [9][10][11] |
| Rucaparib | Indole Carboxamide | ~0.8 | 1.4 | [8][12] |
| Talazoparib | Fluoro-dihydro-isoquinolinone | ~0.57 | Not Reported | [13] |
| Veliparib | Benzimidazole Carboxamide | Not Reported | 5.2 | [14] |
Data presented as approximate or averaged values from multiple sources where applicable.
Analysis of Expertise: The data clearly positions Compound 8a as a potent PARP-1 inhibitor, with an IC₅₀ value in the nanomolar range, comparable to the established drug Olaparib. While not as potent as the exceptionally strong inhibitor Talazoparib, it demonstrates a significant on-target activity that warrants its classification as a PARP-1 inhibitor. Veliparib, often considered a weaker PARP inhibitor in clinical contexts, shows a higher Kᵢ value, further contextualizing the potency of Compound 8a.[14]
Experimental Validation: A Self-Validating Protocol
To confirm that the observed biological effect of a compound is indeed due to the inhibition of PARP-1, a robust and reproducible biochemical assay is essential. The following protocol describes a standard fluorometric PARP-1 activity assay, which measures the consumption of the NAD⁺ substrate. This method provides a direct readout of the enzyme's catalytic activity.
Experimental Workflow Diagram
Caption: Workflow for a fluorometric PARP-1 biochemical inhibition assay.
Detailed Step-by-Step Protocol: Fluorometric PARP-1 Inhibition Assay
Principle: This assay quantifies the amount of nicotinamide (NAM) produced as a byproduct of PARP-1 consuming its NAD⁺ substrate. A developer enzyme metabolizes the NAM, generating a fluorescent product that can be measured. A decrease in fluorescence in the presence of an inhibitor corresponds to a decrease in PARP-1 activity.
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Activated DNA (nicked DNA to stimulate PARP-1 activity)
-
PARP Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
β-NAD⁺ Substrate Solution
-
Test Inhibitor Stock Solution (e.g., Compound 8a in DMSO)
-
Positive Control Inhibitor (e.g., Olaparib)
-
Developer Reagent (containing cycling enzyme mix)
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 5X working solution of recombinant PARP-1 (e.g., 10 ng/µL) in PARP Assay Buffer.[15]
-
Prepare a 5X working solution of Activated DNA (e.g., 10 ng/µL) in PARP Assay Buffer.[15]
-
Prepare serial dilutions of the test inhibitor (Compound 8a) and the positive control inhibitor (Olaparib) in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
-
-
Assay Setup (per well of a 96-well plate):
-
Total Reaction Volume: 25 µL
-
Add 5 µL of PARP Assay Buffer to all wells.
-
Add 5 µL of the appropriate inhibitor dilution or vehicle (for 'no inhibitor' control wells).
-
Add 5 µL of the 5X Activated DNA working solution.
-
Add 5 µL of the 5X PARP-1 enzyme working solution. For background control wells, add 5 µL of assay buffer instead.
-
-
Pre-incubation:
-
Gently tap the plate to mix.
-
Incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Add 5 µL of a 5X β-NAD⁺ solution (e.g., 2.5 mM for a 0.5 mM final concentration) to all wells to start the reaction.[15]
-
Immediately mix by gently tapping the plate.
-
-
Enzymatic Reaction:
-
Cover the plate and incubate for 30-60 minutes at 30°C, preferably with gentle agitation.
-
-
Detection:
-
Stop the reaction and initiate detection by adding 25 µL of Developer Reagent to each well.
-
Cover the plate, protect it from light (e.g., with aluminum foil), and incubate for 30 minutes at room temperature with gentle agitation.
-
-
Data Acquisition:
-
Read the fluorescence on a compatible plate reader with excitation set to ~420 nm and emission set to ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the 'no inhibitor' control as 100% activity and the background as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value for each inhibitor.
-
Trustworthiness through Self-Validation: This protocol is inherently self-validating. The inclusion of a no-enzyme control establishes the baseline fluorescence, while the no-inhibitor control defines 100% enzymatic activity. Most importantly, the use of a well-characterized positive control inhibitor (Olaparib) with a known potency provides an internal standard. If the calculated IC₅₀ for Olaparib is consistent with literature values, it validates the integrity of the assay run, lending high confidence to the results obtained for the novel compound.
Conclusion
-
Understanding the Biological Rationale: Targeting the synthetic lethality in HR-deficient cancers via PARP-1 inhibition.
-
Quantitative Comparative Data: Demonstrating potent, on-target activity (IC₅₀ = 36 nM) that is comparable to clinically successful drugs.
-
Robust Experimental Verification: Employing a self-validating biochemical assay that directly measures the catalytic inhibition of the target enzyme.
By following this comprehensive approach, researchers can definitively confirm the mechanism of action for this and other related classes of inhibitors, paving the way for their further development as next-generation cancer therapeutics.
References
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BellBrook Labs. (n.d.). Veliparib 2HCl | PARP1 & PARP2 Inhibitor. Retrieved January 28, 2026, from [Link]
-
Deeks, E. D. (2022). Rucaparib: A Review in Ovarian, Fallopian Tube and Peritoneal Cancer. Clinical Pharmacokinetics, 61(9), 1337–1349. [Link]
-
Evers, B., Drost, R., Schut, E., de Bruin, M., van der Burg, E., Derksen, P. W. B., Holstege, H., Liu, X., van Drunen, E., Beverloo, H. B., Smith, G. C. M., Martin, N. M. B., Lau, A., O’Connor, M. J., & Jonkers, J. (2008). Selective inhibition of BRCA2-deficient mammary tumor cell growth by AZD2281 and Cisplatin. Clinical Cancer Research, 14(12), 3916–3925. [Link]
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Fahmy, H., El-Sayed, N. A., El-Adl, K., Al-Rashood, S. T., Al-Omair, M. A., & Abdel-Aziz, M. (2021). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 116, 105292. [Link]
-
Gao, M., Li, A., Li, Y., Wang, Y., Zhang, H., & Sun, Y. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 920539. [Link]
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Luo, L., & Keyomarsi, K. (2022). PARP inhibitors as single agents and in combination therapy: the most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers. Expert Opinion on Investigational Drugs, 31(6), 607–631. [Link]
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Massive Bio. (2024). Poly Adp Ribose Polymerase 1. Retrieved January 28, 2026, from [Link]
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Mateo, J., Carreira, S., Sandhu, S., Miranda, S., Mossop, H., Perez-Lopez, R., Nava Rodrigues, D., Robinson, D., Omlin, A., Tunariu, N., Boysen, G., Porta, N., Flohr, P., Gillman, A., Figueiredo, I., Paul, I., Gurel, B., Ghaffari, G., Brough, R., … de Bono, J. S. (2015). DNA-Repair Defects and Olaparib in Metastatic Prostate Cancer. The New England Journal of Medicine, 373(18), 1697–1708. [Link]
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Pilié, P. G., Gay, C. M., Byers, L. A., O’Connor, M. J., & Yap, T. A. (2019). PARP inhibitors: extending benefit beyond BRCA. Clinical Cancer Research, 25(13), 3759–3771. [Link]
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Pissaloux, M., & Ray-Coquard, I. (2021). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Frontiers in Oncology, 11, 763977. [Link]
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Weaver, A. N., & Yang, E. S. (2022). The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms. Cancers, 14(19), 4642. [Link]
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Zandarashvili, L., Langelier, M.-F., Velagapudi, U. K., Hancock, M. A., Steffen, J. D., Billur, R., Hannan, Z. M., Sriram, A., Faltis, M., Taylor, M., Rulten, S. L., Kirschner, K., Rothenberg, E., Pascal, J. M., & Oliver, A. W. (2022). PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling. International Journal of Molecular Sciences, 23(19), 11996. [Link]
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Comparative Guide: In Vitro vs. In Vivo Activity of 6-Aminopyridazine-4-carboxylic Acid Derivatives
Executive Summary
Compounds derived from 6-Aminopyridazine-4-carboxylic acid represent a privileged scaffold in modern medicinal chemistry, particularly in the development of PIM (Proviral Integration Site for Moloney Murine Leukemia Virus) kinase inhibitors. The pyridazine core offers unique hydrogen-bonding capabilities that mimic the adenine ring of ATP, making it an ideal "hinge binder" in kinase domains.[1]
However, a critical "Translation Gap" exists. While these derivatives often exhibit sub-nanomolar potency in biochemical assays (in vitro), they frequently fail in animal models (in vivo) due to physicochemical liabilities inherent to the scaffold—specifically, poor membrane permeability and rapid metabolic clearance.[1]
This guide objectively compares the performance of early-generation derivatives against optimized leads, providing experimental evidence on why high enzymatic potency does not guarantee in vivo efficacy.[1]
The Scaffold & Mechanism of Action
The This compound core functions as a bifunctional pharmacophore.[1]
-
The 6-Amino group: Acts as a hydrogen bond donor, typically interacting with the hinge region of the kinase (e.g., Glu121 in PIM-1).[1]
-
The 4-Carboxylic acid: Often derivatized into amides or heterocycles to reach the "ribose pocket" or "solvent front," driving selectivity.[1]
Signaling Pathway Target: PIM Kinase
PIM kinases (PIM-1, 2,[1][2][3] 3) are constitutively active serine/threonine kinases that prevent apoptosis.[1] Inhibition of PIM restores the cell's ability to undergo programmed cell death (apoptosis).
Figure 1: Mechanism of Action. Pyridazine derivatives inhibit PIM, preventing BAD phosphorylation, thereby restoring Apoptosis.[1]
Comparative Analysis: In Vitro vs. In Vivo[4]
The following data compares a First-Generation Derivative (Cmpd-A) , which retains high polarity, against an Optimized Lead (Cmpd-B) , where the carboxylic acid is bioisosterically modified (e.g., to a triazolo-pyridazine or amide) to improve lipophilicity.
Table 1: The Potency vs. Permeability Disconnect
| Feature | Metric | Compound A (Early Derivative) | Compound B (Optimized Lead) | Interpretation |
| Biochemical Potency | PIM-1 IC₅₀ | 0.5 nM | 2.0 nM | Cmpd-A is tighter binding but too polar.[1] |
| Cellular Potency | KMS-12-BM IC₅₀ | 150 nM | 15 nM | 10x Shift: Cmpd-A cannot penetrate the cell membrane effectively.[1] |
| Permeability | Caco-2 ( | < 1.0 (Low) | 12.5 (High) | Cmpd-A is effluxed or impermeable.[1] |
| Metabolic Stability | Microsomal | 12 min | > 60 min | Cmpd-A is rapidly cleared by liver enzymes.[1] |
Table 2: In Vivo Efficacy (Xenograft Models)
Model: MV-4-11 (AML) Xenograft in SCID mice.[1] Dosing: 50 mg/kg BID.[1]
| Metric | Compound A | Compound B | Clinical Implication |
| Plasma Exposure ( | 250 ngh/mL | 4,500 ngh/mL | Cmpd-A never reaches therapeutic threshold.[1] |
| Tumor Growth Inhibition (TGI) | 15% (Not Significant) | 88% (Regression) | Efficacy requires sustained coverage, not just potency. |
| Biomarker (p-BAD) | No reduction in tumor | >70% Reduction | Cmpd-B engages the target in vivo. |
The Translation Gap: Why In Vitro Fails
The primary failure mode for this compound derivatives is Physicochemical Mismatch .[1]
-
Zwitterionic Nature: The unmodified acid/amine core exists as a zwitterion at physiological pH.[1] While this enhances solubility, it drastically reduces passive diffusion across the lipid bilayer of cancer cells.[1]
-
Efflux Liability: Polar pyridazines are frequent substrates for P-glycoprotein (P-gp) efflux pumps, ejecting the drug from the cell before it can inhibit the kinase.[1]
-
Renal Clearance: High polarity leads to rapid renal excretion, preventing the accumulation of sufficient plasma concentrations to drive tumor regression.[1]
Optimization Strategy:
To bridge this gap, the carboxylic acid must be masked (prodrug) or replaced with a bioisostere (e.g., oxadiazole, triazole) that maintains the electron-withdrawing character required for the amine's H-bond acidity but increases
Experimental Protocols
To replicate these findings, use the following standardized workflows.
A. In Vitro Enzymatic Assay (LANTRA)
Validates intrinsic binding affinity.[1]
-
Reagents: Recombinant human PIM-1 kinase, Fluorescein-labeled peptide substrate (BAD-derived), ATP (at
), and Test Compounds (DMSO stock). -
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.
-
Procedure:
-
Analysis: Fit curves using a 4-parameter logistic model to derive IC₅₀.
B. Cellular Target Engagement (Western Blot)
Validates membrane permeability and pathway shutdown.[1]
-
Cell Line: MV-4-11 (AML cells driven by PIM).
-
Treatment: Treat
cells with compound (0.1 - 10 M) for 2 hours. -
Lysis: Wash with PBS, lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Detection:
-
Quantification: Normalize p-BAD signal to Total BAD or
-Actin. Success = >50% reduction in p-BAD.
C. In Vivo Pharmacokinetics (PK)
Validates metabolic stability and exposure.[1]
-
Animals: Male Balb/c mice (n=3 per timepoint).
-
Dosing: 10 mg/kg (PO) and 1 mg/kg (IV) cassette dosing.
-
Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, 24h.[1]
-
Bioanalysis:
-
Calculation: Determine
, , Clearance (Cl), and Bioavailability ( ).
Testing Workflow Diagram
The following diagram illustrates the critical "Go/No-Go" decision gates required to filter out false positives (compounds like Cmpd-A).
Figure 2: Screening Cascade. Note the critical filter at "Cellular Assay" where polar acid derivatives often fail.
References
-
Barberis, A., et al. (2009).[1] Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. Link
-
Wurz, R. P., et al. (2016).[1][2] Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Cervantes-Gomez, F., et al. (2019).[1] PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry. Link
-
Magni, M., et al. (2025).[1] Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies. ChemMedChem. Link
Sources
Safety Operating Guide
Proper Disposal of 6-Aminopyridazine-4-carboxylic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Aminopyridazine-4-carboxylic acid, tailored for researchers and drug development professionals. The procedures outlined below are grounded in established safety principles and regulatory frameworks to ensure minimal risk and maximum compliance.
The fundamental principle governing laboratory waste is that no experiment should begin without a clear plan for the disposal of all resulting materials.[1] For a compound like this compound, which has limited public toxicological data, a cautious approach is mandatory. Unless comprehensive data proves otherwise, it should be treated as hazardous waste.
Hazard Identification & Risk Assessment
Before handling any chemical, understanding its potential hazards is critical. This informs every subsequent step, from personal protective equipment (PPE) selection to final disposal. While specific data for this compound is not extensively published, Safety Data Sheets (SDS) for structurally related aminopyridine carboxylic acids provide essential guidance.
Key Hazards of Analogous Compounds:
-
Skin Irritation: May cause skin irritation.[2]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.
-
Acute Oral Toxicity: Some related compounds are harmful if swallowed.
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Aquatic Toxicity: May be harmful to aquatic life.
Based on this profile, all waste streams containing this compound must be considered hazardous. Discharge into the environment, including drain disposal, must be strictly avoided.[3][4]
Pre-Disposal: Segregation and Container Management
Proper disposal begins at the point of generation. Meticulous segregation prevents dangerous reactions and simplifies the final disposal process.
Core Principles:
-
Designated Accumulation Area: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][5] This area should be close to where the waste is generated and under the direct supervision of lab personnel.[6]
-
Compatible Containers: Use only appropriate, leak-proof containers made of material that does not react with the chemical.[4][6] For this compound, high-density polyethylene (HDPE) containers are a suitable choice. Do not use metal containers for acidic or basic solutions.[6]
-
Clear Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of its primary hazards (e.g., "Irritant," "Toxic").[1] Keep a log of components for containers with compatible mixtures.[1]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[4][7] This prevents the release of vapors and protects against spills.
Step-by-Step Disposal Protocols
Different types of waste require distinct disposal pathways. The following protocols cover the most common scenarios in a research setting.
Protocol 1: Unused or Expired Solid Chemical
Disposal of the pure, unused solid compound must be handled with care to prevent dust formation and exposure.[3]
Methodology:
-
Do NOT place in regular trash.
-
Ensure the original container is tightly sealed and in good condition. If the original container is compromised, carefully transfer the material into a new, appropriate container.
-
Affix a hazardous waste label to the container.
-
Segregate the container into the designated solid hazardous waste stream, separate from liquid waste.[8]
-
Arrange for pickup by your institution's certified hazardous waste disposal service.[2][9]
Protocol 2: Contaminated Labware (Non-Sharps)
This category includes items like gloves, weighing paper, pipette tips, and contaminated wipes.
Methodology:
-
Gross Decontamination: Remove as much residual chemical as possible from the item.
-
Segregation: Place all contaminated items into a dedicated, labeled hazardous waste bag (typically a clear or yellow bag within a rigid secondary container).
-
Seal and Label: Once the bag is full, seal it securely. The outer rigid container must be labeled as "Solid Hazardous Waste" and list the chemical contaminants.
-
Disposal: Transfer the sealed container to your laboratory's main hazardous waste accumulation area for collection.
Protocol 3: Aqueous or Organic Solutions
Solutions containing this compound must never be poured down the drain.[3][4]
Methodology:
-
Select Container: Use a dedicated, properly vented, and compatible liquid waste container (e.g., an HDPE carboy).
-
Segregate by Solvent: Do not mix halogenated and non-halogenated solvent waste unless your facility's procedures permit it. Aqueous waste should be kept separate from organic solvent waste.
-
Neutralization (Aqueous Only): If the aqueous solution is strongly acidic or basic, it may require neutralization to a pH between 5 and 9 before being added to the waste container.[10] Perform this step with caution, as it can be exothermic.[10]
-
Labeling: Clearly label the container with "Hazardous Waste," the solvent system (e.g., "Aqueous Waste," "Methanol Waste"), and list "this compound" as a component. Maintain a running list of all components added.
-
Storage: Keep the container sealed and in secondary containment to prevent spills.[6] Do not fill beyond 90% capacity to allow for expansion.[4][6]
-
Disposal: When full, move the container to the central accumulation area for pickup by a licensed waste disposal facility.[6]
Disposal Summary Table
| Waste Type | Container | Disposal Method | Key Causality & Precaution |
| Unused/Expired Solid | Original or new, sealed, compatible container. | Collection by certified hazardous waste handler. | Prevents inhalation of dust and environmental release. Must be clearly labeled as solid toxic waste. |
| Contaminated Labware | Labeled, double-bagged container (e.g., rigid polymer bin). | Collection as solid hazardous waste. | Segregation prevents cross-contamination and ensures proper final treatment (e.g., incineration). |
| Liquid Solutions | Labeled, sealed, and vented solvent-compatible carboy. | Collection as liquid hazardous waste. | Prevents contamination of waterways. Segregation by solvent type is crucial for safe and efficient disposal processing. |
| Contaminated Sharps | Puncture-proof, designated sharps container. | Collection as hazardous sharps waste for incineration.[8] | Prevents physical injury and chemical exposure. Never place sharps in regular lab waste bags. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste streams containing this compound.
Caption: Decision workflow for proper waste segregation.
Regulatory Compliance
All waste disposal activities must comply with local, state, and federal regulations. In the United States, chemical laboratory waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Academic laboratories may have specific alternative requirements under 40 CFR Part 262, Subpart K, which often involves developing a comprehensive Laboratory Management Plan.[11] It is your responsibility to know and follow the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.[12]
Ultimately, the safe and compliant disposal of this compound relies on a proactive approach that integrates risk assessment, proper segregation, and adherence to established protocols.
References
- 6-AMINO-PYRIDAZINE-3-CARBOXYLIC ACID - Safety Data Sheet. ChemicalBook.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- 6-Aminopyridine-2-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific.
- Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- SAFETY DATA SHEET - 2-Aminopyridine-4-carboxylic acid. Thermo Fisher Scientific.
- EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
- Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA).
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Good Laboratory Practices: Waste Disposal. SCION Instruments.
- Hazardous Waste Guidance. NYS Department of Environmental Conservation.
- SAFETY DATA SHEET - 5-Aminopyridine-2-carboxylic Acid. TCI Chemicals.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Hazardous Waste Management Procedures. Keene State College.
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- 5. ehrs.upenn.edu [ehrs.upenn.edu]
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- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
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- 11. epa.gov [epa.gov]
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A Senior Application Scientist's Guide to Handling 6-Aminopyridazine-4-carboxylic Acid: Personal Protective Equipment and Safety Protocols
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. Handling novel or reactive compounds like 6-Aminopyridazine-4-carboxylic acid requires more than just following a checklist; it demands a deep, causal understanding of the risks involved and the protective barriers we employ. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and operational plans necessary for the safe handling and disposal of this compound, ensuring both your safety and the validity of your results.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
Before we can select the appropriate PPE, we must first understand the specific hazards presented by this compound and its structural relatives. Safety Data Sheets (SDS) for closely related aminopyridine and aminopyridazine derivatives consistently highlight several key risks:
-
Skin Irritation (Category 2): The compound is expected to cause skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation (Category 2): Direct contact with the eyes can cause serious irritation.[1][2][3][4][5]
-
Respiratory Irritation (Category 3): Inhalation of the dust or aerosols may cause respiratory tract irritation.[1][2][3][4][5]
-
Acute Oral Toxicity: Related compounds are classified as harmful or fatal if swallowed.[1][5]
-
Dermal Absorption: Aminopyridines are readily absorbed through the skin, leading to potential systemic toxicity.[6] The toxic mechanism may involve the blocking of potassium (K+) channels, which can lead to severe neurological effects like convulsions or seizures.[6]
This hazard profile dictates that our primary goal is to establish multiple barriers to prevent inhalation, ingestion, and skin or eye contact.
Hazard Summary Table
| Hazard Classification | GHS Category | Potential Effect | Source |
| Acute Toxicity, Oral | Category 4 (Harmful) | Harmful if swallowed. | [1] |
| Skin Irritation | Category 2 | Causes skin irritation. | [1][2][3][4][5] |
| Eye Irritation | Category 2 / 2A | Causes serious eye irritation. | [1][2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][2][3][4][5] |
The Hierarchy of Controls: Engineering a Safe Workspace
Before any personal protective equipment is even selected, robust engineering and administrative controls must be in place. PPE is the last line of defense, not the first.
-
Primary Engineering Control (Ventilation): All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood.[7] This is critical to minimize the inhalation of fine dust particles.[1][2]
-
Secondary Controls (Workstation Setup): Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2] The work area should be free of clutter to allow for immediate cleanup in case of a spill.
-
Administrative Controls: Never work alone when handling this compound. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide. Prohibit eating, drinking, and smoking in the laboratory to prevent accidental ingestion.[1][7]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on the specific tasks being performed. The following table outlines the minimum required PPE.
Recommended PPE for Handling this compound
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory to protect against dust particles.[1] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[8] |
| Hands | Nitrile or Neoprene Gloves (Double-Gloved) | Due to the risk of dermal absorption and skin irritation, chemically resistant gloves are critical.[1][6] Standard latex gloves are not recommended.[7] Double-gloving provides an extra layer of protection. Always inspect gloves for tears or holes before use. |
| Body | Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required. For tasks with a higher risk of spills, consider a chemically impervious apron or suit.[1][8] |
| Respiratory | As needed, based on risk assessment | If work cannot be performed in a fume hood, or if there is a risk of generating significant dust, a NIOSH-approved respirator with appropriate cartridges (e.g., N95 for particulates or multi-purpose cartridges for vapors) is necessary.[9] All respirator use must comply with a formal respiratory protection program. |
PPE Selection and Use Workflow
The following diagram illustrates the logical workflow for assessing risks and selecting the appropriate level of PPE for your task.
Caption: Workflow for Risk Assessment and PPE Selection.
Step-by-Step Operational Plan: From Set-Up to Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible experimental conditions.
Protocol 1: Weighing and Handling the Solid Compound
-
Preparation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
PPE Donning: Before entering the designated area, don all required PPE: lab coat, double nitrile gloves, and chemical splash goggles.
-
Handling: Perform all manipulations, including opening the container and weighing, deep within the fume hood to contain any dust.[2][3][4] Avoid creating dust clouds by handling the material gently.[1]
-
Cleanup: After weighing, carefully clean the spatula and any other equipment. Tightly seal the primary container.
-
Decontamination: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the contaminated bench paper as hazardous waste.
-
PPE Doffing: Remove PPE in the correct order (outer gloves, then inner gloves) to avoid self-contamination. Wash hands thoroughly with soap and water.[2]
Protocol 2: Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, bench paper, and empty containers, must be disposed of as hazardous chemical waste.
-
Containerization: Collect solid waste in a clearly labeled, sealed container. Do not let the chemical enter drains or sewer systems.[1]
-
Final Disposal: The material should be disposed of by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[1][2]
Emergency Procedures: A Plan for When Things Go Wrong
Even with meticulous planning, accidents can happen. Be prepared to act immediately.
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
By integrating this comprehensive safety framework into your laboratory workflow, you build a culture of safety that protects personnel and preserves the integrity of your research.
References
-
Aminopyridines. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
2-Aminopyridine-4-carboxylic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]
-
PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! University of Florida IFAS Extension. Available at: [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Available at: [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council (ACC). Available at: [Link]
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- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. epa.gov [epa.gov]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
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- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
